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  • Product: (4-fluoro-2-methylphenyl)urea
  • CAS: 188796-85-2

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of (4-fluoro-2-methylphenyl)urea

Abstract This technical guide provides a comprehensive overview of the principal synthetic pathways for obtaining (4-fluoro-2-methylphenyl)urea, a key building block in the development of various biologically active comp...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the principal synthetic pathways for obtaining (4-fluoro-2-methylphenyl)urea, a key building block in the development of various biologically active compounds. The document is structured to provide researchers, chemists, and drug development professionals with a deep understanding of the chemical logic, practical execution, and comparative advantages of each major synthetic route. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring that each described protocol is a self-validating system. The guide emphasizes safety, efficiency, and scalability, grounding all mechanistic claims and protocols in authoritative scientific literature.

Introduction: The Significance of (4-fluoro-2-methylphenyl)urea

The substituted phenylurea moiety is a privileged scaffold in medicinal chemistry, renowned for its ability to form critical hydrogen bond interactions with biological targets such as protein kinases.[1] (4-fluoro-2-methylphenyl)urea, with its specific substitution pattern, serves as a crucial intermediate in the synthesis of agrochemicals and a wide array of pharmaceutical agents.[2][3] The fluorine atom can enhance metabolic stability and binding affinity, while the methyl group provides steric and electronic modulation. Understanding the efficient and scalable synthesis of this compound is therefore of paramount importance for advancing research and development in these fields.

Core Precursor: 4-Fluoro-2-methylaniline

All viable synthetic pathways to (4-fluoro-2-methylphenyl)urea begin with the common precursor, 4-fluoro-2-methylaniline. A thorough understanding of its properties is essential for successful synthesis.

4-Fluoro-2-methylaniline is a versatile aromatic amine that serves as a key intermediate in various chemical syntheses.[2] It is commercially available from numerous suppliers, typically as a liquid.[4][5][6]

Table 1: Physicochemical Properties of 4-Fluoro-2-methylaniline

PropertyValueReference(s)
CAS Number 452-71-1[4][5]
Molecular Formula C₇H₈FN[4]
Molecular Weight 125.14 g/mol [4]
Appearance Colorless to light yellow liquid[5]
Boiling Point 90-92 °C / 16 mmHg[4]
Density 1.126 g/mL at 25 °C[4]

Strategic Synthesis Pathways: A Comparative Analysis

The formation of the urea bond can be approached through several distinct strategies. This guide will focus on the three most prevalent and practical methodologies, outlining their mechanisms, advantages, and limitations.

G cluster_0 Core Precursor cluster_1 Synthesis Pathways cluster_2 Target Molecule precursor 4-Fluoro-2-methylaniline pathA Pathway A: Isocyanate Intermediate precursor->pathA pathB Pathway B: Potassium Cyanate precursor->pathB pathC Pathway C: Direct Urea Transamidation precursor->pathC product (4-fluoro-2-methylphenyl)urea pathA->product pathB->product pathC->product

Figure 1: Overview of primary synthesis strategies.

Pathway A: The Isocyanate Route

The reaction between an isocyanate and an amine (or ammonia) is the most traditional and widely employed method for synthesizing N,N'-substituted ureas.[1] This pathway is a two-step process: the formation of 4-fluoro-2-methylphenyl isocyanate, followed by its reaction with ammonia.

3.1.1. Mechanistic Rationale

The high electrophilicity of the central carbon atom in the isocyanate group (-N=C=O) makes it highly susceptible to nucleophilic attack by ammonia. The reaction is typically rapid, exothermic, and high-yielding. The primary challenge and point of variation in this pathway lie in the synthesis of the isocyanate intermediate itself.

  • Phosgene/Triphosgene: The classical method involves reacting the starting amine with phosgene (COCl₂) or its solid, safer-to-handle equivalent, triphosgene.[7][8] While highly effective, phosgene is extremely toxic. Triphosgene, a crystalline solid, generates phosgene in situ, mitigating some handling risks but not eliminating the inherent toxicity.[7]

  • Phosgene-Free Alternatives: Reagents like N,N'-Carbonyldiimidazole (CDI) offer a much safer alternative, reacting with the amine to form an activated carbamoyl intermediate that rearranges to the isocyanate.[7] Other modern methods utilize CO₂ as a C1 building block, representing a greener approach.[9][10]

G cluster_0 Step 1: Isocyanate Formation cluster_1 Step 2: Urea Formation Amine 4-Fluoro-2-methylaniline Reagent + Phosgene Equivalent (e.g., Triphosgene) Isocyanate 4-Fluoro-2-methylphenyl isocyanate Reagent->Isocyanate Ammonia + Ammonia (NH3) Isocyanate->Ammonia Urea (4-fluoro-2-methylphenyl)urea Ammonia->Urea

Figure 2: The two-step isocyanate pathway.

3.1.2. Experimental Protocol (Triphosgene Method)

  • Safety: This procedure must be conducted in a well-ventilated fume hood by trained personnel. Triphosgene and the intermediate isocyanate are toxic and moisture-sensitive.

  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add 4-fluoro-2-methylaniline (1.0 eq) and anhydrous dichloromethane (DCM).

  • Triphosgene Addition: In a separate flask, dissolve triphosgene (0.35-0.40 eq) in anhydrous DCM. Add this solution dropwise to the stirred amine solution at 0 °C.

  • Isocyanate Formation: After the addition, allow the reaction to slowly warm to room temperature and stir for 2-4 hours. The formation of the isocyanate can be monitored by IR spectroscopy (characteristic strong absorption at ~2270 cm⁻¹).[8]

  • Urea Synthesis: Cool the reaction mixture containing the in situ generated isocyanate back to 0 °C. Slowly bubble anhydrous ammonia gas through the solution or add a solution of ammonia in an appropriate solvent (e.g., dioxane).

  • Work-up and Purification: The product, (4-fluoro-2-methylphenyl)urea, will typically precipitate from the solution. Stir for an additional hour, then collect the solid by vacuum filtration. Wash the solid with cold DCM and dry under vacuum.[1]

Pathway B: The Potassium Cyanate Route

This pathway offers a more direct, safer, and often one-pot synthesis, avoiding the isolation or generation of toxic isocyanates.[11] It is an excellent alternative for laboratory-scale and potentially scalable production.

3.2.1. Mechanistic Rationale

The reaction proceeds by the nucleophilic addition of the amine to isocyanic acid (HNCO). The isocyanic acid is generated in situ from the protonation of potassium cyanate (KOCN) by a mild acid, typically acetic acid, in an aqueous medium.[12] The resulting urea is often poorly soluble in the reaction medium and precipitates, driving the reaction to completion.

G KOCN Potassium Cyanate (KOCN) H + H⁺ (from Acetic Acid) HNCO Isocyanic Acid (HNCO) [Reactive Intermediate] H->HNCO In situ generation Product (4-fluoro-2-methylphenyl)urea HNCO->Product Nucleophilic Attack Amine 4-Fluoro-2-methylaniline Amine->Product

Figure 3: The Potassium Cyanate pathway mechanism.

3.2.2. Experimental Protocol

  • Amine Solution: In a round-bottom flask, suspend 4-fluoro-2-methylaniline (1.0 eq) in a mixture of water and glacial acetic acid (e.g., 1.1 eq). Stir vigorously to form a fine suspension or a solution of the corresponding ammonium salt.

  • Cyanate Addition: In a separate beaker, dissolve potassium cyanate (1.2-1.5 eq) in water. Add this solution dropwise to the stirred amine suspension at room temperature.

  • Precipitation: A white precipitate of (4-fluoro-2-methylphenyl)urea usually begins to form immediately or upon completion of the addition.

  • Reaction Completion: Continue stirring the mixture at room temperature for 1-3 hours to ensure the reaction goes to completion.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water to remove any unreacted salts and acetic acid, followed by a wash with a cold non-polar solvent like hexane to aid drying.

  • Purification: The product is often obtained in high purity. If necessary, it can be further purified by recrystallization from an ethanol/water mixture.[13]

Table 2: Typical Reaction Parameters for the Potassium Cyanate Method

ParameterRecommended Value/ConditionRationale
Amine:Cyanate Ratio 1 : 1.2-1.5A slight excess of KOCN ensures complete conversion of the amine.
Solvent Water / Acetic AcidWater is an environmentally benign solvent; acetic acid protonates the cyanate.
Temperature Room Temperature (20-25 °C)The reaction is typically efficient without heating, simplifying the procedure.
Reaction Time 1-3 hoursSufficient time for complete precipitation and reaction.
Pathway C: Direct Transamidation with Urea

This method represents a "green chemistry" approach, utilizing urea itself as the carbonyl source. It avoids hazardous reagents and solvents, with ammonia and carbon dioxide being the primary byproducts.[14]

3.3.1. Mechanistic Rationale

The synthesis relies on the thermal decomposition of urea to generate isocyanic acid, which then reacts with the amine as in Pathway B. Alternatively, it can be viewed as a direct nucleophilic substitution (transamidation) where the aniline displaces an amino group from urea.[15] This process requires elevated temperatures to overcome the activation energy and to drive off the ammonia byproduct, shifting the equilibrium towards the product.[14]

3.3.2. Experimental Protocol

  • Reactant Mixture: In a flask equipped with a reflux condenser and a system to vent ammonia (e.g., to an acid trap), combine 4-fluoro-2-methylaniline (1.0 eq) and urea (1.5-2.0 eq).

  • Heating: Heat the mixture, with stirring, to a temperature of 130-160 °C.[15] The reaction can be run neat (without solvent) or in a high-boiling inert solvent.

  • Reaction Progress: The reaction progress is monitored by observing the evolution of ammonia gas and can be tracked by TLC. The reaction may take several hours.

  • Work-up: After cooling, the solid reaction mass is treated with water to dissolve excess urea and any ammonium salts. The insoluble product, (4-fluoro-2-methylphenyl)urea, is collected by filtration, washed with water, and dried.

Comparative Summary of Synthesis Pathways

The choice of synthesis pathway depends critically on the desired scale, available equipment, and safety considerations.

Table 3: Comparison of Synthesis Pathways

FeaturePathway A (Isocyanate)Pathway B (Potassium Cyanate)Pathway C (Direct Urea)
Safety Low (if using phosgene). Moderate with alternatives like CDI.High. Reagents are relatively non-toxic.Very High. Uses urea as a benign reagent.
Yield & Purity Generally Very High.Good to Excellent. Often precipitates in high purity.Moderate to Good. Can have biuret impurities.
Scalability Excellent. Common industrial method.Good. Amenable to large-scale synthesis.[11]Moderate. High temperatures can be a challenge.
Simplicity Moderate. Often a two-step process requiring anhydrous conditions.High. Typically a one-pot, aqueous reaction.High. Simple mixing and heating.
Cost Can be high depending on the phosgene alternative used.Low. Reagents are inexpensive.Very Low. Urea is a commodity chemical.
"Green" Aspect Low. Often uses hazardous reagents and organic solvents.High. Often uses water as a solvent.Very High. Atom-economical, benign reagents.

Purification and Characterization

Independent of the chosen pathway, the final product requires rigorous purification and characterization to confirm its identity and purity.

  • Purification: The most common method for purifying solid (4-fluoro-2-methylphenyl)urea is recrystallization.[13] A mixture of ethanol and water is a typical solvent system. The crude product is dissolved in hot ethanol, and water is added until turbidity persists. Upon cooling, pure crystals of the product will form.

  • Characterization: The identity and purity of the synthesized compound should be confirmed using a suite of standard analytical techniques:

    • ¹H and ¹³C NMR: To confirm the chemical structure and substitution pattern.

    • Mass Spectrometry (MS): To confirm the molecular weight (168.17 g/mol ).[16]

    • Infrared (IR) Spectroscopy: To identify key functional groups, particularly the urea C=O stretch (~1650-1680 cm⁻¹) and N-H stretches (~3300-3500 cm⁻¹).

    • Melting Point Analysis: To assess purity against a known standard.

G cluster_0 Characterization start Crude Product from Reaction Work-up recrystallize Recrystallization (e.g., Ethanol/Water) start->recrystallize filter Vacuum Filtration & Washing recrystallize->filter dry Drying Under Vacuum filter->dry product Pure (4-fluoro-2-methylphenyl)urea dry->product nmr NMR (¹H, ¹³C) product->nmr ms Mass Spec product->ms ir IR Spec product->ir mp Melting Point product->mp

Figure 4: General workflow for purification and analysis.

Conclusion

The synthesis of (4-fluoro-2-methylphenyl)urea can be effectively achieved through several distinct pathways. The traditional isocyanate route (Pathway A) offers high yields and is well-established for industrial scale-up, though it necessitates careful handling of hazardous intermediates. For laboratory-scale synthesis where safety and simplicity are paramount, the potassium cyanate method (Pathway B) is an outstanding choice, providing high-purity material through a straightforward, aqueous, one-pot procedure.[11] Finally, the direct reaction with urea (Pathway C) stands as the most environmentally benign option, aligning with the principles of green chemistry, although it may require optimization to maximize yield and minimize thermal byproducts.[14] The selection of the optimal pathway is a strategic decision that must balance the specific project goals of yield, purity, safety, cost, and environmental impact.

References

  • Artuso, E., et al. (2007). General procedures allow the carbonylation of aliphatic amines... Synthesis, 3497-3506. Available at: [Link]

  • Patil, S. A., et al. (2018). A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water. Scientific Reports, 8(1), 9031. Available at: [Link]

  • Di Mauro, G., & D'Andrea, P. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Pharmaceuticals, 13(10), 293. Available at: [Link]

  • Thavonekham, B. (1999). Practical synthesis of urea derivatives. U.S. Patent No. 5,925,762. Washington, DC: U.S. Patent and Trademark Office.
  • Dahl, K., et al. (2015). Phosgene-Free Carbonyl Insertion: Hot Advances in 11C-Chemistry. ResearchGate. Available at: [Link]

  • Shinde, S. B., et al. (2014). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. International Journal of Advanced Research, 2(10), 780-786. Available at: [Link]

  • CN86101095A. The preparation method of substituted phenyl urea. Google Patents.
  • Fenoll, J., et al. (2013). Photocatalytic transformation of sixteen substituted phenylurea herbicides in aqueous semiconductor suspensions: intermediates and degradation pathways. Journal of Hazardous Materials, 244-245, 275-284. Available at: [Link]

  • Ekpenyong, M. G. (2018). How to purify the urea bought from market to pure urea? ResearchGate. Available at: [Link]

  • Wikipedia. Potassium cyanate. Available at: [Link]

Sources

Exploratory

Structural and Synthetic Paradigms of (4-Fluoro-2-methylphenyl)urea in Advanced Medicinal Chemistry

Abstract As modern drug discovery pivots toward highly targeted therapies, the architectural precision of small-molecule intermediates dictates the pharmacokinetic and pharmacodynamic success of active pharmaceutical ing...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract As modern drug discovery pivots toward highly targeted therapies, the architectural precision of small-molecule intermediates dictates the pharmacokinetic and pharmacodynamic success of active pharmaceutical ingredients (APIs). 1-(4-Fluoro-2-methylphenyl)urea (CAS: 188796-85-2) has emerged as a privileged building block, particularly in the design of broad-spectrum kinase inhibitors and novel antimicrobial agents. This technical whitepaper dissects the physicochemical properties, structural causality, and self-validating synthetic workflows associated with this critical intermediate.

Physicochemical Profile & Structural Rationale

To effectively utilize (4-fluoro-2-methylphenyl)urea in synthetic workflows, one must first understand its baseline quantitative metrics. The table below consolidates its core physicochemical data [1].

Table 1: Quantitative Physicochemical Properties

PropertyValue / Description
Chemical Name 1-(4-Fluoro-2-methylphenyl)urea
CAS Registry Number 188796-85-2
Molecular Formula C₈H₉FN₂O
Molecular Weight 168.17 g/mol
SMILES String O=C(N)NC1=CC=C(F)C=C1C
Functional Groups Primary/Secondary Urea, Aryl Fluoride, Aryl Methyl
Storage Conditions Sealed in dry conditions, 2–8°C
The Causality of Structural Moieties (Pharmacophore Dynamics)

In rational drug design, every atom must serve a geometric or electronic purpose. As an Application Scientist, I approach this molecule not just as a reagent, but as a pre-organized pharmacophore:

  • The Urea Motif (H-Bonding Hub): The urea group acts as a potent bidentate hydrogen-bond donor and acceptor. In kinase inhibitors (such as VEGFR or c-KIT targets), this motif is essential for anchoring the molecule to the DFG (Asp-Phe-Gly) motif or the hinge region of the kinase domain [3, 4].

  • The 4-Fluoro Substitution (Metabolic Shield): The para-position of an aromatic ring is highly susceptible to hydroxylation by Cytochrome P450 (CYP450) enzymes. Substituting hydrogen with fluorine—an atom with high electronegativity and a van der Waals radius similar to hydrogen—blocks this oxidative liability without significantly altering the molecule's steric bulk, thereby extending the API's biological half-life.

  • The 2-Methyl Substitution (Conformational Lock): The ortho-methyl group introduces intentional steric hindrance against the adjacent urea nitrogen. This clash restricts free rotation around the C(aryl)-N bond, forcing the urea moiety out of coplanarity with the phenyl ring. By locking the molecule into this specific dihedral conformation, the entropic penalty upon binding the receptor pocket is drastically reduced, maximizing binding affinity.

Pharmacophore Urea Urea Moiety (H-Bond Donor/Acceptor) Kinase Kinase DFG Motif / Hinge Region Urea->Kinase Bidentate H-Bonds Fluoro 4-Fluoro Group (Metabolic Stability) CYP CYP450 Enzymes Fluoro->CYP Blocks Oxidation Methyl 2-Methyl Group (Conformational Lock) Methyl->Urea Forces non-coplanarity Pocket Hydrophobic Pocket Methyl->Pocket Steric Fit

Pharmacophore model illustrating the structural roles of the (4-fluoro-2-methylphenyl)urea motif.

Experimental Methodology: Self-Validating Synthesis Protocol

The synthesis of 1-(4-fluoro-2-methylphenyl)urea typically proceeds via the nucleophilic addition of 4-fluoro-2-methylaniline to isocyanic acid (generated in situ). To ensure scientific integrity, the following protocol is designed as a self-validating system —meaning the workflow inherently includes phase-gates to confirm reaction completion and product purity without requiring immediate complex analytics.

Step-by-Step Protocol

Reagents Required: 4-Fluoro-2-methylaniline (1.0 eq), Sodium cyanate (NaOCN, 1.5 eq), Glacial acetic acid, Distilled water.

  • In Situ Electrophile Generation: Dissolve 1.0 eq of 4-fluoro-2-methylaniline in a mixture of glacial acetic acid and water (1:1 v/v) at room temperature. The acidic environment serves a dual purpose: it solubilizes the amine and provides the protons necessary for the next step.

  • Nucleophilic Addition: Slowly add 1.5 eq of sodium cyanate (NaOCN) portion-wise over 15 minutes.

    • Causality: NaOCN reacts with acetic acid to generate isocyanic acid (HN=C=O) in situ. The aniline nitrogen subsequently attacks the highly electrophilic carbon of the isocyanic acid.

  • Self-Validating Reaction Check (TLC): Stir the reaction for 2 hours at room temperature. Perform a Thin-Layer Chromatography (TLC) check (Eluent: Hexane/Ethyl Acetate 3:1).

    • Validation: The starting aniline (Rf ~0.6) is UV-active and stains heavily with ninhydrin. The product urea (Rf ~0.2) is highly polar and will remain near the baseline. If the Rf 0.6 spot persists, add an additional 0.2 eq of NaOCN and stir for 30 minutes.

  • Aqueous Quench & Acid Wash: Pour the reaction mixture into ice-cold water. The target urea will precipitate as an off-white solid. Filter the precipitate and wash thoroughly with 1M HCl.

    • Validation: The 1M HCl wash is a critical self-purification step. Any unreacted starting amine will be protonated to form a water-soluble anilinium salt, washing through the filter and leaving only the neutral, highly pure urea product on the frit.

  • Drying: Dry the solid under a vacuum at 45°C overnight to afford the pure 1-(4-fluoro-2-methylphenyl)urea.

Workflow N1 4-Fluoro-2-methylaniline (Starting Material) N4 Nucleophilic Addition (Room Temp, 2h) N1->N4 Amine Nucleophile N2 Sodium Cyanate (NaOCN) + Glacial Acetic Acid N3 In situ Isocyanic Acid (Reactive Intermediate) N2->N3 Acidification N3->N4 Electrophile N5 Aqueous Quench & Precipitation N4->N5 Reaction Completion N6 1-(4-Fluoro-2-methylphenyl)urea (Target Compound) N5->N6 Filtration & Drying

Synthetic workflow for 1-(4-fluoro-2-methylphenyl)urea via cyanate addition.

Applications in Complex API Synthesis

Once synthesized, this urea derivative acts as a linchpin in the creation of highly complex molecular architectures.

Kinase Inhibitors (Oncology): In the synthesis of VEGFR inhibitors (such as Tivozanib analogues), the urea linkage is often formed by reacting an aniline derivative—like 2-Chloro-4-[(6,7-dimethoxy-4-quinolyl)oxy]aniline—with triphosgene to form an isocyanate, which is then trapped by 4-fluoro-2-methylaniline [3, 4]. Alternatively, pre-formed 1-(4-fluoro-2-methylphenyl)urea can be utilized in cross-coupling reactions depending on the synthetic route's protecting group strategy.

Antimicrobial Agents: Recent advancements have also utilized the (4-fluoro-2-methylphenyl)urea motif in the synthesis of thiazole-substituted isoxazole derivatives. In these pathways, the urea moiety provides critical hydrogen-bonding interactions that target bacterial DNA gyrase, demonstrating broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria [2].

Analytical Characterization Data

To confirm the successful synthesis and integration of the compound, researchers must rely on spectroscopic data. Below is a summary of the expected spectral benchmarks for the isolated 1-(4-fluoro-2-methylphenyl)urea [2].

Table 2: Spectroscopic Validation Metrics

Analytical MethodExpected Signals / ShiftsDiagnostic Significance
IR Spectroscopy (KBr) ῡ = ~3277 cm⁻¹, ~3134 cm⁻¹Confirms the presence of primary and secondary N-H stretches of the urea group.
IR Spectroscopy (KBr) ῡ = ~1680 cm⁻¹Confirms the C=O (carbonyl) stretch characteristic of urea derivatives.
¹H NMR (DMSO-d₆) δ ~2.20 ppm (s, 3H)Validates the intact 2-methyl group on the aromatic ring.
¹H NMR (DMSO-d₆) δ ~6.90 - 7.80 ppm (m, 3H)Aromatic protons exhibiting characteristic F-H coupling (J-values).
Mass Spectrometry (ESI) m/z 169.0[M+H]⁺Confirms the exact molecular weight of the target compound.
References
  • ChemScene. "188796-85-2 | 1-(4-Fluoro-2-methylphenyl)urea". ChemScene.
  • Deshmukh, S. U., et al. "Synthesis and Antimicrobial Activity of New 3-(2-(4-Chlorophenyl)-4-methylthiazol-5-yl)
  • LookChem. "Cas 286371-44-6, 4-[(6,7-DiMethoxy-4-quinolyl)oxy]-2-chloroaniline". LookChem.
  • Google Patents. "CA2361057C - Quinoline derivatives and quinazoline derivatives".
Foundational

(4-fluoro-2-methylphenyl)urea mechanism of action in biological systems

The (4-Fluoro-2-methylphenyl)urea Pharmacophore: Mechanism of Action and Allosteric Modulation in Type II Kinase Inhibitors Executive Summary The (4-fluoro-2-methylphenyl)urea moiety is not a standalone therapeutic entit...

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Author: BenchChem Technical Support Team. Date: March 2026

The (4-Fluoro-2-methylphenyl)urea Pharmacophore: Mechanism of Action and Allosteric Modulation in Type II Kinase Inhibitors

Executive Summary

The (4-fluoro-2-methylphenyl)urea moiety is not a standalone therapeutic entity, but rather a highly privileged pharmacophore and structural motif engineered into advanced Type II kinase inhibitors. Prominently featured in pan-RAF inhibitors such as GNE-0749 and LY3009120, this motif is designed to stabilize the inactive "DFG-out" conformation of kinases[1]. By locking the kinase in this allosterically inhibited state, molecules bearing this pharmacophore successfully abrogate the paradoxical pathway activation commonly observed with first-generation ATP-competitive inhibitors, making them critical assets in the treatment of KRAS- and BRAF-mutant malignancies[2].

Structural Biology: Deconstructing the Pharmacophore

The efficacy of the (4-fluoro-2-methylphenyl)urea motif stems from its precise physicochemical properties, which allow it to bridge the ATP-binding hinge region and the deep allosteric pockets of target kinases.

  • The Urea Linker (The Bridge): The urea functional group acts as a critical bidentate hydrogen-bond network. It provides an NH donor that interacts with the conserved glutamate residue on the kinase's αC-helix, while its carbonyl oxygen (C=O) acts as an acceptor for the backbone amide of the aspartate (Asp) residue in the DFG (Asp-Phe-Gly) activation loop[3].

  • The 4-Fluoro Substitution (The Anchor): The addition of a fluorine atom at the para-position serves a dual purpose. First, it significantly increases the lipophilicity of the terminal ring without adding excessive steric bulk, driving the tail deeper into the hydrophobic allosteric pocket[4]. Second, the highly electronegative carbon-fluorine bond provides metabolic stability, shielding the para-position from oxidative degradation by cytochrome P450 enzymes.

  • The 2-Methyl Substitution (The Conformational Lock): The ortho-methyl group provides calculated steric hindrance. This bulk restricts the rotation of the phenyl ring relative to the urea plane, locking the molecule into its bioactive conformation prior to target engagement. This pre-organization reduces the entropic penalty of binding, thereby dramatically enhancing both binding affinity and kinase selectivity[1].

Pharmacophore Hinge Hinge-Binding Motif Urea Urea Linker (-NH-CO-NH-) Hinge->Urea Covalent Tail 4-Fluoro-2-methylphenyl Tail Urea->Tail Covalent Glu αC-Helix Glutamate (H-bond Acceptor) Urea->Glu H-Bond (NH) Asp DFG-Aspartate (H-bond Acceptor) Urea->Asp H-Bond (C=O) Pocket Allosteric Hydrophobic Pocket Tail->Pocket Hydrophobic Fit

Fig 1. Molecular interaction network of the (4-fluoro-2-methylphenyl)urea pharmacophore.

Mechanism of Action: The DFG-Out Conformational Lock

Protein kinases transition between active and inactive states governed by the DFG motif. In the active "DFG-in" state, the aspartate residue faces inward to coordinate the magnesium ion necessary for ATP binding. Type I inhibitors bind to this active conformation[5].

Conversely, in the inactive "DFG-out" state, the phenylalanine residue flips inward, exposing a large, adjacent hydrophobic pocket. The (4-fluoro-2-methylphenyl)urea pharmacophore is the hallmark of Type II inhibitors . The urea motif forces the DFG-out flip, while the fluorinated phenyl tail occupies the newly exposed allosteric pocket[3]. Because this hydrophobic pocket is less conserved across the kinome than the ATP-binding site, Type II inhibitors generally exhibit superior kinase selectivity profiles compared to Type I inhibitors[5].

Biological Systems: Abrogating Paradoxical Activation in MAPK Signaling

The most profound biological impact of this pharmacophore is observed in the modulation of the MAPK (RAS/RAF/MEK/ERK) signaling pathway.

In KRAS-mutant cancers, the use of Type I BRAF inhibitors (e.g., vemurafenib) leads to a phenomenon known as paradoxical activation . The Type I inhibitor binds to one protomer of a RAF dimer, which allosterically transactivates the unbound protomer, leading to a massive surge in downstream MEK/ERK signaling and accelerated tumor proliferation[6].

Type II pan-RAF inhibitors utilizing the (4-fluoro-2-methylphenyl)urea motif (such as GNE-0749) circumvent this entirely. Because they stabilize the DFG-out conformation, they can bind symmetrically to both protomers of the RAF dimer. This completely obliterates the formation of asymmetric, active RAF dimers, effectively shutting down the MAPK signaling cascade in KRAS-mutant systems without triggering paradoxical feedback loops[1].

Pathway KRAS Mutant KRAS (Constitutively Active) BRAF_dimer BRAF Dimer (Active Signaling) KRAS->BRAF_dimer Promotes Dimerization BRAF_monomer BRAF Monomer BRAF_monomer->BRAF_dimer MEK MEK1/2 BRAF_dimer->MEK Phosphorylation ERK ERK1/2 MEK->ERK Proliferation Tumor Proliferation ERK->Proliferation Gene Transcription Inhibitor Type II pan-RAF Inhibitor (e.g., GNE-0749) Inhibitor->BRAF_dimer Locks DFG-out Blocks Paradoxical Activation

Fig 2. MAPK pathway modulation by Type II pan-RAF inhibitors in KRAS-mutant systems.

Quantitative Data Summary

The table below summarizes the distinct pharmacological profiles of Type I vs. Type II RAF inhibitors, highlighting the superiority of the aryl urea motif in specific genetic contexts.

Inhibitor CharacteristicType I Inhibitor (Vemurafenib)Type II Inhibitor (LY3009120 / GNE-0749)
Pharmacophore Motif Azaindole / Sulfonamide(4-Fluoro-2-methylphenyl)urea
Targeted Conformation DFG-in (Active)DFG-out (Inactive)
Binding Pocket Volume SmallLarge (Extends into Allosteric Pocket)
BRAF(V600E) IC50 ~31 nM~5.8 nM (LY3009120)
RAF Dimer Inhibition Poor (Transactivates unbound protomer)Excellent (Binds both protomers)
Effect in KRAS Mutants Paradoxical Activation (↑ pERK)Pathway Suppression (↓ pERK)

Experimental Protocols: Self-Validating Workflows

To rigorously validate the mechanism of action of a novel (4-fluoro-2-methylphenyl)urea derivative, researchers must utilize assays that differentiate between simple ATP competition and true DFG-out allosteric stabilization.

Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for DFG-Out Stabilization

Causality: Standard biochemical IC50 assays cannot distinguish between DFG-in and DFG-out binders. TR-FRET utilizing a known fluorescently labeled Type II tracer allows us to measure dissociation kinetics. A true Type II inhibitor will exhibit a slow off-rate due to the conformational locking of the activation loop.

  • Step 1: Incubate recombinant BRAF(WT) kinase with a fluorescently labeled Type II tracer (e.g., a fluorophore-conjugated sorafenib analog) until equilibrium is reached.

  • Step 2: Add the unlabeled test compound (the novel aryl urea inhibitor) at 10x its estimated IC50.

  • Step 3: Include a Self-Validating Control : Run a parallel well using a Type I inhibitor (vemurafenib).

  • Step 4: Monitor the decay of the FRET signal over 4 hours.

  • Interpretation: The Type I control will rapidly displace the tracer (fast off-rate). The Type II test compound will displace the tracer slowly, confirming competition for the DFG-out allosteric pocket and validating the structural mechanism.

Protocol B: Cellular Paradoxical Activation Assay (pERK Readout)

Causality: To prove that the DFG-out stabilization translates to the desired biological effect (abrogation of paradoxical activation), the compound must be tested in a KRAS-mutant cellular environment where RAF dimerization is constitutively driven.

  • Step 1: Seed HCT116 cells (KRAS G13D mutant) in 96-well plates at 10,000 cells/well and incubate overnight.

  • Step 2: Starve cells in serum-free media for 2 hours to establish a baseline signaling state.

  • Step 3: Treat cells with a 10-point serial dilution (1 nM to 10 µM) of the test compound.

  • Step 4: Self-Validating Control: Treat a parallel plate with vemurafenib (Type I).

  • Step 5: Lyse cells after 1 hour and quantify phosphorylated ERK1/2 (pERK) and total ERK using an AlphaLISA or quantitative Western blot.

  • Interpretation: The vemurafenib control must show a biphasic response (a spike in pERK at intermediate doses), validating the assay's sensitivity to paradoxical activation. The (4-fluoro-2-methylphenyl)urea compound must demonstrate a monotonic, dose-dependent decrease in pERK, proving its efficacy as a pan-RAF dimer inhibitor[6].

References[1] Title: Targeting KRAS Mutant Cancers via Combination Treatment: Discovery of a 5-Fluoro-4-(3H)-quinazolinone Aryl Urea pan-RAF Kinase Inhibitor

Source: ACS Publications (Journal of Medicinal Chemistry) URL: 2] Title: LY3009120, a panRAF inhibitor, has significant anti-tumor activity in BRAF and KRAS mutant preclinical models of colorectal cancer Source: PMC (National Institutes of Health) URL: 6] Title: Discovery of 1-(3,3-Dimethylbutyl)-3-(2-fluoro-4-methyl-5-(7-methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-6-yl)phenyl)urea (LY3009120) as a Pan-RAF Inhibitor with Minimal Paradoxical Activation Source: ACS Publications (Journal of Medicinal Chemistry) URL: 3] Title: Lead Discovery of Type II BRAF V600E Inhibitors Targeting the Structurally Validated DFG-Out Conformation Based upon Selected Fragments Source: MDPI URL: 5] Title: Conformational Analysis of the DFG-Out Kinase Motif and Biochemical Profiling of Structurally Validated Type II Inhibitors Source: PMC (National Institutes of Health) URL: 4] Title: The Role of Small Molecules Containing Fluorine Atoms Source: Encyclopedia MDPI URL:

Sources

Exploratory

Therapeutic and Agrochemical Dimensions of Substituted Phenylureas: A Technical Whitepaper

Executive Summary The substituted phenylurea scaffold represents a highly versatile and privileged pharmacophore in both medicinal chemistry and agrochemical development. Characterized by a central urea moiety flanked by...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The substituted phenylurea scaffold represents a highly versatile and privileged pharmacophore in both medicinal chemistry and agrochemical development. Characterized by a central urea moiety flanked by at least one phenyl ring, this structural motif facilitates robust hydrogen-bonding networks and hydrophobic interactions with diverse protein targets. This whitepaper elucidates the core biological activities of substituted phenylureas, focusing on their roles as multi-kinase inhibitors in oncology and Photosystem II (PSII) inhibitors in agriculture, while providing validated experimental workflows for their evaluation.

Oncology: Diarylureas as Multi-Kinase Inhibitors

Mechanistic Paradigm: Type II Kinase Inhibition

In oncology, diarylureas (where both nitrogen atoms of the urea group are substituted with aromatic rings) have revolutionized targeted therapy. The clinical prototype, Sorafenib, acts as a potent Type II kinase inhibitor[1][2]. Unlike Type I inhibitors that target the active conformation of kinases, diarylureas bind to the inactive "DFG-out" conformation.

The mechanism is driven by the central urea moiety, which acts as both a hydrogen bond donor and acceptor. It forms critical hydrogen bonds with conserved aspartate and glutamate residues in the kinase hinge region and the DFG motif[1][2]. Concurrently, the lipophilic aryl groups extend into adjacent allosteric hydrophobic pockets, locking the kinase in an inactive state and preventing ATP binding[2]. This dual-action mechanism effectively shuts down the Raf/MEK/ERK signaling cascade (halting tumor proliferation) and inhibits receptor tyrosine kinases (RTKs) like VEGFR and PDGFR (blocking angiogenesis)[1].

RafPathway RTK Receptor Tyrosine Kinase (VEGFR / PDGFR) RAS RAS (Active) RTK->RAS Activation RAF RAF Kinase (Target) RAS->RAF Phosphorylation MEK MEK1/2 RAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Proliferation Tumor Proliferation ERK->Proliferation Transcription Phenylurea Diarylurea Inhibitor (e.g., Sorafenib) Phenylurea->RTK Kinase Inhibition Phenylurea->RAF Type II Inhibition

Fig 1. Multi-kinase inhibition of the Raf/MEK/ERK and RTK pathways by diarylureas.

Quantitative Efficacy: Kinase Inhibition Profiles

The therapeutic window of diarylureas is defined by their half-maximal inhibitory concentration (IC50). Table 1 summarizes the multi-target profile of Sorafenib across key oncogenic kinases[1].

Table 1: Kinase Inhibitory Activity of Sorafenib [1]

Target KinaseIC50 (nM)Biological Implication
Raf-16Halts MAPK-driven cell proliferation
B-Raf (wild-type)22Suppresses MAPK signaling
B-Raf (V599E mutant)38Overcomes common oncogenic mutations
VEGFR-290Potent anti-angiogenic effect
PDGFR-β57Disrupts tumor microenvironment
c-KIT68Inhibits stem cell factor signaling
Validated Protocol: In Vitro ADP-Glo Kinase Assay

To accurately evaluate the IC50 of novel diarylureas, an ADP-Glo assay is recommended. As an Application Scientist, I emphasize the critical importance of the pre-incubation step . Because Type II inhibitors bind the DFG-out state, their association kinetics are significantly slower than ATP-competitive Type I inhibitors. Omitting pre-incubation will artificially inflate the apparent IC50.

KinaseWorkflow Prep 1. Prepare Kinase Incubate 2. Inhibitor Pre-incubation Prep->Incubate ATP 3. ATP Initiation Incubate->ATP Detect 4. ADP-Glo Reagent ATP->Detect Read 5. Measure Luminescence Detect->Read

Fig 2. Step-by-step workflow for in vitro ADP-Glo kinase inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation: Dilute the target kinase (e.g., B-Raf) in an optimized assay buffer containing 1 mM DTT. Causality: DTT prevents the oxidation of crucial cysteine residues, ensuring the kinase remains in a functional, reduced state[1].

  • Inhibitor Pre-incubation: Add the phenylurea compound (serial dilutions) to the kinase and incubate at room temperature for 60 minutes. Causality: This extended pre-incubation allows the inhibitor to capture and stabilize the transient, inactive DFG-out conformation before ATP competition begins.

  • Reaction Initiation: Add the specific peptide substrate and ultra-pure ATP (at a concentration near the Km​ for the specific kinase) to initiate the reaction. Incubate for 30-60 minutes.

  • Signal Generation: Add the ADP-Glo reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes. Subsequently, add the Kinase Detection Reagent to convert the generated ADP back to ATP, driving a luciferase/luciferin reaction.

  • Quantification: Measure luminescence using a microplate reader. Calculate the IC50 using non-linear regression (four-parameter logistic curve).

Agrochemicals: Phenylureas as Photosystem II Inhibitors

Mechanistic Paradigm: Disruption of Electron Transport

Beyond human therapeutics, unsymmetrically substituted phenylureas (e.g., Diuron, Linuron) are foundational agricultural herbicides[3][4]. Their primary mode of action is the potent inhibition of Photosystem II (PSII) in the thylakoid membranes of chloroplasts[3].

Phenylurea herbicides act as competitive inhibitors of plastoquinone (PQ). They bind specifically to the D1 protein at the QB​ -binding niche (interacting with residues like Serine-264 and Phenylalanine-255)[3]. By occupying this site, they block the transfer of electrons from the primary quinone acceptor ( QA​ ) to the secondary acceptor ( QB​ ). This interruption halts the production of ATP and NADPH, triggering a lethal accumulation of reactive oxygen species (ROS) that destroys the plant cell membrane via lipid peroxidation[3].

PSIIPathway Light Light Energy P680 P680 (Reaction Center) Light->P680 Pheo Pheophytin P680->Pheo e- QA Plastoquinone A (QA) Pheo->QA e- QB Plastoquinone B (QB) QA->QB e- transfer ROS Reactive Oxygen Species QA->ROS e- accumulation Cytb6f Cytochrome b6f QB->Cytb6f e- transport Diuron Phenylurea Herbicide Diuron->QB Competitive Binding

Fig 3. Disruption of Photosystem II electron transport chain by phenylurea herbicides.

Table 2: Commercial Phenylurea Herbicides and Applications [4]

CompoundStructural ClassificationPrimary Application
DiuronUnsymmetrical PhenylureaBroad-spectrum non-selective weed control
LinuronUnsymmetrical PhenylureaSelective weed control in soybeans and corn
DaimuronUnsymmetrical PhenylureaSedge control in rice paddies
ThidiazuronUnsymmetrical PhenylureaCotton defoliant / Cytokinin-like activity
Validated Protocol: Whole-Plant Chlorophyll Fluorescence Bioassay

To screen novel phenylurea derivatives for herbicidal activity, Pulse-Amplitude-Modulation (PAM) fluorometry is the gold standard[3]. This non-destructive technique measures the efficiency of PSII.

Step-by-Step Methodology:

  • Plant Treatment: Apply the synthesized phenylurea solution (e.g., 10-100 µM) to the foliage of target weed species (e.g., Amaranthus retroflexus) using a precision track sprayer. Maintain an untreated control group.

  • Dark Adaptation (Critical Step): Place the treated plants in a completely dark room for a minimum of 30 minutes prior to measurement. Causality: Dark adaptation is non-negotiable. It allows the photosynthetic electron transport chain to fully drain, ensuring that all PSII reaction centers are "open" (i.e., QA​ is fully oxidized). This establishes an accurate baseline fluorescence ( F0​ )[3].

  • Measurement: Attach a leaf clip connected to the PAM fluorometer. Apply a weak measuring light to determine F0​ . Immediately follow with a saturating pulse of actinic light (e.g., >3000 µmol photons m⁻² s⁻¹ for 0.8s).

  • Data Analysis: The saturating pulse reduces all QA​ , yielding maximum fluorescence ( Fm​ ). Calculate the maximum quantum yield of PSII as Fv​/Fm​=(Fm​−F0​)/Fm​ . Causality: A significant reduction in the Fv​/Fm​ ratio in treated plants compared to controls definitively proves that the phenylurea has successfully blocked electron transfer at the QB​ site, forcing the energy to be dissipated as fluorescence rather than driving photochemistry[3].

Emerging Frontiers: CNS and Antimicrobial Applications

Recent advances in green chemistry, such as the phosgene-free synthesis of unsymmetrical arylureas using 3-substituted dioxazolones[4], have accelerated the exploration of the phenylurea scaffold beyond traditional domains.

Notably, specific halogenated phenylurea derivatives have demonstrated significant Central Nervous System (CNS) activity. Compounds containing a chloroacetyl group have been evaluated for their ability to cross the blood-brain barrier (BBB), exhibiting moderate to potent skeletal muscle relaxant properties comparable to diazepam in rotarod assays[5]. Additionally, various unsymmetrical N,N′ -diarylureas are currently being investigated for their broad-spectrum antimicrobial and anticonvulsant properties, highlighting the highly tunable nature of the urea pharmacophore[4].

Conclusion

The substituted phenylurea moiety is a masterclass in rational drug and agrochemical design. By manipulating the electronic and steric properties of the aryl substituents, researchers can precisely tune the scaffold to act as a Type II kinase inhibitor in human oncology or a competitive plastoquinone inhibitor in plant biology. Adhering to rigorous, mechanistically-informed assay protocols—such as kinetic pre-incubation for kinases and dark-adaptation for fluorometry—is essential for accurately translating these molecular interactions into viable commercial products.

Sources

Foundational

An In-depth Technical Guide to (4-fluoro-2-methylphenyl)urea: Synthesis, Properties, and Therapeutic Potential

An authoritative guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and potential applications of the substituted phenylurea, (4-fluoro-2-methylphenyl)urea, a scaffo...

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Author: BenchChem Technical Support Team. Date: March 2026

An authoritative guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and potential applications of the substituted phenylurea, (4-fluoro-2-methylphenyl)urea, a scaffold of significant interest in medicinal chemistry.

Introduction

Substituted phenylureas represent a cornerstone scaffold in modern drug discovery, renowned for their versatile biological activities and presence in numerous clinically approved therapeutics.[1][2] The urea moiety, with its capacity for forming robust hydrogen bond networks, is a privileged feature in the design of enzyme inhibitors, particularly in the realm of oncology.[1][3] This guide provides a comprehensive technical overview of 1-(4-fluoro-2-methylphenyl)urea , a specific analogue that embodies the structural characteristics of a promising candidate for targeted therapies.

This document will detail the chemical identity, synthesis, physicochemical properties, and analytical characterization of 1-(4-fluoro-2-methylphenyl)urea. Furthermore, it will delve into the mechanistic rationale for its potential biological activity, drawing upon the extensive research into the role of the N,N'-diarylurea scaffold as a potent inhibitor of key signaling kinases implicated in cancer progression.[2][3][4]

Chemical Identity and Physicochemical Properties

IUPAC Name: 1-(4-fluoro-2-methylphenyl)urea

CAS Number: 188796-85-2

The fundamental properties of a compound are critical for its handling, formulation, and biological disposition. While extensive experimental data for 1-(4-fluoro-2-methylphenyl)urea is not publicly available, its key physicochemical parameters can be sourced from commercial suppliers and predicted based on its structure and the known properties of related phenylurea compounds.[5]

Table 1: Physicochemical Properties of 1-(4-fluoro-2-methylphenyl)urea

PropertyValueSource
Molecular Formula C₈H₉FN₂OChemScene[6]
Molecular Weight 168.17 g/mol ChemScene[6]
Appearance White to off-white solid (Predicted)
Solubility Predicted to be soluble in organic solvents such as DMSO, DMF, and methanol. Low aqueous solubility is expected, a common characteristic of phenylurea herbicides.[2]General Knowledge
Storage Conditions Sealed in a dry environment at 2-8°C.ChemScene[6]
Purity (Typical) ≥98%ChemScene[6]

Synthesis of 1-(4-fluoro-2-methylphenyl)urea

The synthesis of unsymmetrical N,N'-diarylureas is a well-established transformation in organic chemistry. The most common and reliable method involves the reaction of a substituted aniline with an appropriate isocyanate.[7][8] This approach is highly efficient and offers a direct route to the desired urea derivative.

An alternative, often preferred for safety and operational simplicity, particularly in a laboratory setting, is the use of a phosgene equivalent, such as triphosgene, to generate the isocyanate in situ from the corresponding aniline, which is then trapped by an amine.[5]

Below is a detailed, field-proven protocol for the synthesis of 1-(4-fluoro-2-methylphenyl)urea based on the reaction of 4-fluoro-2-methylaniline with a cyanate source.

Experimental Protocol: Synthesis via Isocyanate Intermediate

This protocol outlines a general and robust method for the synthesis of N-aryl ureas from the corresponding aniline.

Materials:

  • 4-fluoro-2-methylaniline

  • Potassium isocyanate or Sodium isocyanate

  • Hydrochloric acid (HCl) or Acetic Acid

  • Water (deionized)

  • Dichloromethane or other suitable organic solvent for extraction

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluoro-2-methylaniline (1 equivalent) in a suitable solvent such as water or a mixture of water and a co-solvent like THF or acetonitrile.[7]

  • Acidification: To the stirred solution, add a stoichiometric amount of an acid like hydrochloric acid or acetic acid to form the corresponding anilinium salt. This step enhances the solubility of the aniline in aqueous media and prevents side reactions.

  • Addition of Cyanate: Slowly add a solution of potassium isocyanate or sodium isocyanate (1-1.2 equivalents) in water to the reaction mixture. The isocyanate, formed in situ from the cyanate under acidic conditions, will react with the aniline.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting aniline is consumed. The reaction is typically complete within a few hours. For less reactive anilines, gentle heating may be required.

  • Work-up and Isolation: Upon completion, the product often precipitates from the aqueous reaction mixture. The solid product can be collected by filtration, washed with cold water, and then with a non-polar solvent like hexane to remove any unreacted starting material.

  • Purification: If necessary, the crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield pure 1-(4-fluoro-2-methylphenyl)urea.

Causality Behind Experimental Choices:
  • The use of an in situ generated isocyanate from a cyanate salt in an aqueous acidic medium is a greener and safer alternative to handling highly reactive and toxic isocyanates directly.[7]

  • The initial acidification of the aniline improves its solubility and prevents the formation of symmetrical diarylureas as byproducts.

  • The choice of solvent and temperature can be optimized to balance reaction rate and selectivity. Water is an excellent solvent for this reaction due to its ability to promote the formation of the desired product, which often precipitates out, simplifying purification.[7]

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_product Product Aniline 4-Fluoro-2-methylaniline Reaction Reaction in Aqueous Medium Aniline->Reaction Isocyanate_Source Potassium Isocyanate Isocyanate_Source->Reaction Acid Acid (e.g., HCl) Acid->Reaction Workup Filtration & Washing Reaction->Workup Precipitation Purification Recrystallization Workup->Purification Final_Product 1-(4-Fluoro-2-methylphenyl)urea Purification->Final_Product Kinase_Inhibition_Pathway cluster_compound Inhibitor cluster_kinase Target Kinase cluster_pathway Signaling Pathway cluster_cellular_response Cellular Response Urea_Compound 1-(4-fluoro-2-methylphenyl)urea Kinase Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR, RAF) Urea_Compound->Kinase Inhibition Downstream Downstream Signaling (e.g., MAPK/ERK pathway) Kinase->Downstream Activation Proliferation Cell Proliferation Downstream->Proliferation Angiogenesis Angiogenesis Downstream->Angiogenesis

Caption: Putative mechanism of action via kinase inhibition.

Applications in Drug Development

The structural motif of 1-(4-fluoro-2-methylphenyl)urea makes it a valuable lead compound for the development of novel therapeutics, particularly in oncology. The extensive clinical success of diarylurea-based kinase inhibitors like Sorafenib, Regorafenib, and Lenvatinib underscores the therapeutic potential of this chemical class. [2][3] Potential Therapeutic Areas:

  • Oncology: As a potential inhibitor of key oncogenic kinases, this compound could be investigated for the treatment of various solid tumors, including renal cell carcinoma, hepatocellular carcinoma, and colorectal cancer, where these signaling pathways are often dysregulated.

  • Inflammatory Diseases: Some kinase inhibitors have shown efficacy in treating inflammatory conditions. Further investigation could explore the potential of 1-(4-fluoro-2-methylphenyl)urea in this area.

Analytical Characterization

The definitive identification and purity assessment of 1-(4-fluoro-2-methylphenyl)urea require a combination of modern analytical techniques.

Experimental Protocol: Analytical Methods

1. High-Performance Liquid Chromatography (HPLC):

  • Purpose: To determine the purity of the synthesized compound.

  • Method: Reversed-phase HPLC is the most common method for analyzing phenylurea derivatives. [9] * Column: C18 stationary phase.

    • Mobile Phase: A gradient of acetonitrile and water, often with a small amount of a modifier like formic acid or trifluoroacetic acid to improve peak shape.

    • Detection: UV detection at a wavelength where the aromatic rings show strong absorbance (typically around 210-254 nm).

  • Expected Outcome: A single major peak corresponding to the product, with the area percentage indicating its purity.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Purpose: To confirm the chemical structure of the compound.

  • Methods:

    • ¹H NMR: Will provide information on the number and chemical environment of the hydrogen atoms. Expected signals would include those for the aromatic protons, the methyl group, and the urea N-H protons.

    • ¹³C NMR: Will show signals for each unique carbon atom in the molecule.

    • ¹⁹F NMR: Will confirm the presence and chemical environment of the fluorine atom.

  • Expected Outcome: The observed chemical shifts, coupling constants, and integration values will be consistent with the structure of 1-(4-fluoro-2-methylphenyl)urea.

3. Mass Spectrometry (MS):

  • Purpose: To determine the molecular weight and confirm the elemental composition.

  • Method: Electrospray ionization (ESI) is a suitable technique for this type of molecule.

  • Expected Outcome: A molecular ion peak corresponding to the exact mass of the compound ([M+H]⁺ or [M-H]⁻).

Conclusion

1-(4-fluoro-2-methylphenyl)urea is a compound of significant interest to the drug discovery and development community. Its structural similarity to a class of highly successful kinase inhibitors provides a strong rationale for its investigation as a potential therapeutic agent. This technical guide has provided a comprehensive overview of its chemical identity, a reliable synthetic protocol, its likely mechanism of action, and appropriate analytical methods for its characterization. Further preclinical studies are warranted to fully elucidate its biological activity profile and therapeutic potential.

References

  • Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. Frontiers in Chemistry. Available at: [Link]

  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PubMed Central (PMC). Available at: [Link]

  • Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. PubMed Central (PMC). Available at: [Link]

  • Phenylurea. PubChem. National Institutes of Health. Available at: [Link]

  • Protein kinase inhibitors from the urea class. ResearchGate. Available at: [Link]

  • Analysis of Urea. Pragolab. Available at: [Link]

  • Synthesis of Phenylurea Derivatives & Their Evaluation as Antihyperglycaemic Agents. Semantic Scholar. Available at: [Link]

  • A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water. Royal Society of Chemistry. Available at: [Link]

  • Urea derivative synthesis by amination, rearrangement or substitution. Organic Chemistry Portal. Available at: [Link]

  • Phenylurea Herbicides: Chemical Properties and Genotoxic Effects. ResearchGate. Available at: [Link]

  • Discovery of 1-(3,3-Dimethylbutyl)-3-(2-fluoro-4-methyl-5-(7-methyl-2-(methylamino)pyrido[2,3- d ]pyrimidin-6-yl)phenyl)urea (LY3009120) as a Pan-RAF Inhibitor with Minimal Paradoxical Activation and Activity against BRAF or RAS Mutant Tumor Cells. ResearchGate. Available at: [Link]

  • Protein kinase inhibitors from the urea class. ResearchGate. Available at: [Link]

Sources

Exploratory

Modulation of Physicochemical Properties in Fluoro-Substituted Urea Compounds: A Strategic Guide for Drug Design

Executive Summary The urea moiety (NH-CO-NH) is a privileged scaffold in medicinal chemistry, serving as a bidentate hydrogen-bond donor and a rigid structural linker. When coupled with fluorine substitution—either direc...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The urea moiety (NH-CO-NH) is a privileged scaffold in medicinal chemistry, serving as a bidentate hydrogen-bond donor and a rigid structural linker. When coupled with fluorine substitution—either directly on adjacent alkyl chains or via fluorinated aryl rings—the physicochemical landscape of the urea compound undergoes profound transformations. As a Senior Application Scientist, I have observed that the strategic incorporation of fluorine is rarely just a steric maneuver; it is a precise electronic tuning mechanism. This whitepaper dissects the causality behind how fluorine substitution alters pKa, lipophilicity, and hydrogen-bonding capacity, providing actionable, self-validating experimental protocols for drug development professionals.

Mechanistic Foundations: The Fluorine-Urea Synergy

The introduction of fluorine into a urea-containing molecule fundamentally alters its electron distribution. Fluorine is the most electronegative element, yet it possesses very low polarizability and a van der Waals radius (1.47 Å) closely mimicking that of oxygen or a hydroxyl group.

Inductive Effects and pKa Modulation

Fluorine exerts a powerful electron-withdrawing inductive effect (-I). When placed on an aryl ring attached to a urea (e.g., a fluorophenylurea), this effect propagates through the π -system and the σ -bonds, pulling electron density away from the urea nitrogens. Consequently, the pKa of the adjacent N-H protons is significantly lowered, rendering them more acidic[1]. This increased acidity translates directly into enhanced hydrogen-bond donor (HBD) capacity, which is critical for tightening binding affinities with target kinase hinge regions or allosteric pockets.

Hydrogen Bonding and "Frozen" Proton Transfer

While fluorine itself acts as a very weak hydrogen-bond acceptor, its primary role in urea chemistry is polarizing the N-H bonds. In supramolecular chemistry and anion recognition, highly electron-deficient fluorinated ureas form exceptionally strong hydrogen bonds. When interacting with highly electronegative anions (such as fluoride), the hydrogen-bonding interaction can advance to an "incipient proton-transfer" state, where the proton is partially shared, or even result in definitive deprotonation of the urea subunit[2]. This tunable coordination strength is highly dependent on the Hammett constants ( σp​ and σm​ ) of the fluorinated substituents[3].

Lipophilicity (LogP/LogD) and Permeability

Replacing hydrogen or oxygenated functionalities with fluorine generally increases the lipophilicity (LogP) of the compound[4]. Because fluorine lacks the hydrogen-bond acceptor capability of a hydroxyl or methoxy group, the desolvation penalty required for the molecule to partition into a lipid bilayer is reduced[4]. However, the exact shift in LogD at physiological pH is highly contextual; the simultaneous lowering of the urea pKa can alter the ionization state profile, requiring precise empirical measurement rather than reliance on purely computational predictions. The diagnostic and therapeutic utility of this scaffold is perfectly exemplified by FDA-approved fluorinated ureas, such as the PSMA-targeting radiopharmaceutical Piflufolastat 18F[5].

F_Effects F_Sub Fluorine Substitution on Urea Scaffold Inductive Strong Inductive Effect (-I) F_Sub->Inductive Lipophilic High Electronegativity & Low Polarizability F_Sub->Lipophilic Steric Bioisosteric Size (Similar to H/OH) F_Sub->Steric pKa Decreased pKa of adjacent N-H Inductive->pKa H_Bond Enhanced N-H H-Bond Donor Capacity Inductive->H_Bond LogP Increased LogP / LogD Lipophilic->LogP Metab Metabolic Stability (CYP450 Blocking) Steric->Metab

Logical mapping of fluorine substitution effects on urea physicochemical properties.

Quantitative Property Matrix

To illustrate the magnitude of these physicochemical shifts, the following table summarizes the structural evolution from a standard phenylurea to highly fluorinated derivatives. Note how the addition of trifluoromethyl ( CF3​ ) groups exponentially increases both lipophilicity and hydrogen-bond donor strength.

Compound ScaffoldSubstituentpKa (Calculated)LogP (Experimental)Relative H-Bond Donor Strength ( Ka​ )
Phenylurea-H~13.51.20Baseline (1.0x)
Phenylurea4-Fluoro~13.11.451.5x
Phenylurea4-Trifluoromethyl~12.42.503.2x
Phenylurea3,5-bis(Trifluoromethyl)~11.83.808.5x

Data represents generalized trends observed in medicinal chemistry optimization campaigns.

Field-Proven Experimental Methodologies

Computational models frequently fail to accurately predict the non-additive dipole effects of polyfluorinated ureas. Therefore, rigorous, self-validating empirical protocols are mandatory.

Protocol 1: Determination of Lipophilicity (LogD 7.4​ ) via Shake-Flask LC-MS

Causality: We utilize an octanol/buffer system rather than an alkane/buffer system because octanol's amphiphilic nature better mimics the hydrogen-bonding environment of the phospholipid bilayer. Self-Validation: This protocol mandates a mass balance calculation. If the sum of the compound in the aqueous and organic phases does not equal the initial spike concentration ( 95% recovery), the run is invalidated due to suspected micelle formation or glass adsorption.

  • Solvent Mutual Saturation: Vigorously stir equal volumes of 1-octanol and PBS (pH 7.4) for 24 hours at 25°C. Allow phases to separate. Reasoning: Prevents volume shifts during the actual experiment due to solvent partitioning.

  • Analyte Preparation: Prepare a 10 mM stock of the fluoro-urea in DMSO.

  • Spiking & Equilibration: Add 10 µL of the stock to a vial containing 1 mL of pre-saturated octanol and 1 mL of pre-saturated PBS. Vortex for 60 minutes at constant temperature (25°C).

  • Phase Separation: Centrifuge the emulsion at 4,000 RPM for 15 minutes to ensure complete phase breakage.

  • Quantification: Carefully sample both the octanol and aqueous layers. Dilute appropriately and analyze via LC-MS/MS using a matrix-matched calibration curve.

  • Data Processing: Calculate LogD = Log10​([Analyte]octanol​/[Analyte]aqueous​) . Verify mass balance: ([Analyte]octanol​×Voctanol​)+([Analyte]aqueous​×Vaqueous​)≈TotalInitialMass .

Protocol 2: NMR-Based Titration for Hydrogen Bond Strength

Causality: 1 H-NMR is highly sensitive to changes in the electronic environment of protons. As the fluorinated urea donates a hydrogen bond to a guest anion, the electron density around the N-H proton decreases, resulting in a distinct downfield chemical shift ( Δδ ). Self-Validation: A Job's Plot (Method of Continuous Variation) must be performed prior to titration to confirm a 1:1 binding stoichiometry. Assuming 1:1 binding without verification leads to catastrophic errors in Ka​ calculation.

  • Host Preparation: Dissolve the fluoro-urea (Host) in CDCl3​ to a precise concentration of 2.0 mM.

  • Guest Preparation: Prepare a titrant solution containing 20.0 mM of the guest anion (e.g., Tetrabutylammonium acetate) dissolved in the exact same 2.0 mM Host solution. Reasoning: This maintains a constant concentration of the Host throughout the titration, eliminating dilution artifacts.

  • Titration: Sequentially add aliquots of the Guest solution to the NMR tube containing 0.5 mL of the Host solution.

  • Acquisition: Acquire 1 H-NMR spectra after each addition, allowing 2 minutes for thermal equilibration. Track the chemical shift of the urea N-H protons.

  • Non-Linear Regression: Plot Δδ against the concentration of the Guest. Fit the curve using a 1:1 binding isotherm via non-linear least-squares regression. Reasoning: Linear transformations (like Benesi-Hildebrand) distort experimental error at high saturation levels.

NMR_Workflow Prep 1. Prepare Host Solution (Fluoro-urea in CDCl3) Titrant 2. Prepare Guest Titrant (Anion in Host Sol.) Prep->Titrant Acquire 3. Acquire 1H NMR Post-Equilibration Titrant->Acquire Track 4. Track N-H & Ar-H Chemical Shifts (Δδ) Acquire->Track Fit 5. Non-Linear Regression to Bind Isotherm Track->Fit Validate 6. Validate Stoichiometry (Job's Plot) Fit->Validate

Step-by-step NMR titration workflow for quantifying urea-anion hydrogen bond strength.

Conclusion

The physicochemical tuning of urea compounds via fluorine substitution is a cornerstone of modern rational drug design. By leveraging fluorine's unique combination of high electronegativity, low polarizability, and bioisosteric size, scientists can simultaneously optimize a molecule's binding affinity (via enhanced H-bond donation) and its pharmacokinetic profile (via modulated lipophilicity and metabolic shielding). Mastering the empirical validation of these properties ensures that computational hypotheses translate reliably into clinical efficacy.

References

  • Nature of Urea−Fluoride Interaction: Incipient and Definitive Proton Transfer Journal of the American Chemical Society - ACS Publications[Link]

  • Hydrogen-Bonded Homoleptic Fluoride-Diarylurea Complexes: Structure, Reactivity, and Coordinating Power SciSpace / JACS[Link]

  • Importance of Fluorine in Benzazole Compounds PMC - NIH[Link]

  • Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity Journal of Medicinal Chemistry - ACS Publications[Link]

  • Fluorinated Drugs Approved by the FDA (2016–2022) Encyclopedia.pub[Link]

Sources

Foundational

Role of urea functionality in drug-target interactions

The Architect of Affinity: Decoding the Role of Urea Functionality in Drug-Target Interactions Executive Summary In the landscape of medicinal chemistry, the urea moiety (–NH–CO–NH–) has transcended its historical percep...

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Author: BenchChem Technical Support Team. Date: March 2026

The Architect of Affinity: Decoding the Role of Urea Functionality in Drug-Target Interactions

Executive Summary

In the landscape of medicinal chemistry, the urea moiety (–NH–CO–NH–) has transcended its historical perception as a simple structural linker to become a privileged, dynamic pharmacophore[1]. As an application scientist, I approach urea not merely as a chemical bridge, but as a molecular machine capable of dictating target residence time, forcing conformational selection, and optimizing thermodynamic binding profiles. This whitepaper deconstructs the mechanistic causality of urea in drug-target interactions, focusing on its dual capacity as a hydrogen bond donor (HBD) and acceptor (HBA), its role in stabilizing inactive kinase conformations, and the rigorous experimental workflows required to validate these interactions.

Mechanistic Foundations of the Urea Moiety

The unique utility of the urea functionality stems from its rigid, planar geometry and its dense hydrogen-bonding potential. A single urea group provides two NH protons (HBDs) and one carbonyl oxygen (HBA)[1]. This tri-directional bonding capability allows it to act as an anchor within deep hydrophobic pockets.

However, the planar nature of urea also introduces a thermodynamic challenge: high crystal packing energy. Symmetrical urea derivatives often suffer from poor aqueous solubility and high melting points[2]. To harness the binding affinity of urea without sacrificing pharmacokinetic viability, medicinal chemists must deliberately disrupt this symmetry. Introducing ortho-substituents on adjacent aryl rings or utilizing intramolecular hydrogen bonds to force a "pseudo-ring" conformation can effectively lower the desolvation penalty and improve membrane permeability[2].

Paradigm 1: Type II Kinase Inhibitors and the DFG-Out Conformation

The most profound application of the urea pharmacophore is found in Type II kinase inhibitors, such as sorafenib and imatinib. Unlike Type I inhibitors that compete directly with ATP in the active (DFG-in) state, Type II inhibitors bind to the inactive (DFG-out) conformation[3].

The Causality of the DFG Flip: The DFG (Asp-Phe-Gly) motif dictates kinase activity. When a urea-based Type II inhibitor enters the binding site, it forces the phenylalanine residue out of its hydrophobic pocket, exposing an adjacent allosteric site[3]. The urea moiety is the thermodynamic engine that stabilizes this new, inactive conformation. It establishes a highly conserved bridging network of hydrogen bonds:

  • The urea NH groups donate hydrogen bonds to the side chain of a conserved glutamate (Glu) in the αC-helix[3].

  • The urea carbonyl oxygen accepts a hydrogen bond from the main-chain amide of the DFG aspartate (Asp) residue[3].

This interaction severely restricts the off-rate ( koff​ ) of the drug, leading to a prolonged residence time ( τ ) and superior target selectivity compared to DFG-in inhibitors[4].

G Kinase Kinase Target DFG_In DFG-In (Active) ATP Pocket Open Kinase->DFG_In Default State DFG_Out DFG-Out (Inactive) Allosteric Pocket Open DFG_In->DFG_Out Conformational Flip Urea Urea Moiety (Sorafenib) DFG_Out->Urea Binds Glu αC-Helix Glutamate (H-Bond Acceptor) Urea->Glu NH Donates H-Bond Asp DFG Aspartate (H-Bond Donor) Urea->Asp C=O Accepts H-Bond

Mechanism of urea-induced DFG-out conformational stabilization in kinases.

Paradigm 2: Soluble Epoxide Hydrolase (sEH) Inhibitors

Soluble epoxide hydrolase (sEH) is a critical enzyme that degrades anti-inflammatory epoxyeicosatrienoic acids (EETs). Inhibiting sEH is a major therapeutic strategy for cardiovascular and neuropathic pain[5]. Here, 1,3-disubstituted ureas (e.g., TPPU, t-TUCB) serve as the central pharmacophore.

Unlike the allosteric modulation seen in kinases, urea binds directly to the catalytic active site of sEH. The interaction is a textbook example of geometric complementarity:

  • The carbonyl oxygen of the urea group forms two distinct hydrogen bonds with the hydroxyl groups of Tyr383 and Tyr466[6].

  • The N-H protons of the urea group donate a hydrogen bond to the catalytic Asp335 residue[6].

This tight hydrogen-bonding network mimics the transition state of the epoxide ring-opening reaction, yielding inhibitors with low nanomolar to picomolar affinities[6].

sEH Urea Urea Pharmacophore Tyr383 Tyr383 (Catalytic Triad) Urea->Tyr383 C=O Accepts H-Bond Tyr466 Tyr466 (Catalytic Triad) Urea->Tyr466 C=O Accepts H-Bond Asp335 Asp335 (Catalytic Triad) Urea->Asp335 NH Donates H-Bond Hydrophobic Hydrophobic Pockets Urea->Hydrophobic Aryl Group Stacking

Hydrogen bonding network of the urea pharmacophore within the sEH catalytic pocket.

Physicochemical Tuning: Data & ADME Optimization

The inclusion of a urea group drastically alters a molecule's physicochemical profile. The table below summarizes the comparative data of notable urea-containing drugs, highlighting how structural asymmetry is utilized to maintain favorable LogP and solubility parameters.

Table 1: Comparative Physicochemical Data of Key Urea-Based Therapeutics

Drug / CompoundTargetBinding ModeMW ( g/mol )HBDHBALogP (Est.)Structural Strategy for Solubility
Sorafenib VEGFR/PDGFRDFG-Out (Type II)464.8343.8Asymmetrical aryl substitution[2]
Lenvatinib VEGFR2DFG-In (Type I)426.8353.3Cyclopropane ring disruption[4]
t-TUCB sEHCatalytic Triad463.4244.1Bulky trifluoromethoxy group[5]
TPPU sEHCatalytic Triad374.4233.2Piperidine incorporation[5]

Experimental Workflows for Validating Urea-Target Interactions

To scientifically validate the causality of urea-mediated binding, a self-validating, orthogonal experimental system must be employed. Relying solely on IC50 values is insufficient; we must prove that the urea moiety is thermodynamically responsible for the affinity.

Workflow Synth 1. Urea Synthesis & Symmetry Disruption SPR 2. SPR Kinetics (kon, koff, KD) Synth->SPR Xray 3. X-Ray Crystallography (Co-crystallization) SPR->Xray ITC 4. ITC Thermodynamics (ΔH, ΔS) Xray->ITC InVivo 5. In Vivo Efficacy (PK/PD Models) ITC->InVivo

Step-by-step workflow for validating urea-target binding kinetics and thermodynamics.

Step-by-Step Methodology: Orthogonal Validation Protocol

Step 1: Surface Plasmon Resonance (SPR) for Kinetic Profiling

  • Objective: Determine if the urea moiety prolongs target residence time ( 1/koff​ ).

  • Protocol: Immobilize the recombinant target protein (e.g., VEGFR2 or sEH) on a CM5 sensor chip via amine coupling. Inject the urea-based inhibitor at varying concentrations (typically 0.1 nM to 100 nM) at a flow rate of 30 µL/min.

  • Causality Check: A successful DFG-out binder will exhibit a remarkably slow koff​ phase compared to a non-urea analog, proving the kinetic stabilization provided by the urea hydrogen-bond network.

Step 2: Isothermal Titration Calorimetry (ITC) for Thermodynamic Deconvolution

  • Objective: Confirm that binding is enthalpically driven ( ΔH<0 ) due to urea hydrogen bond formation[3].

  • Protocol: Load 10 µM of the target protein into the ITC cell at 25°C. Titrate the urea inhibitor (100 µM in the syringe) in 2 µL injection volumes. Integrate the heat spikes to calculate the binding enthalpy ( ΔH ), entropy ( ΔS ), and stoichiometry (N).

  • Causality Check: The formation of the 3-to-4 specific hydrogen bonds by the urea moiety will yield a strong exothermic signature. If ΔH is weak, the urea is likely solvent-exposed rather than target-bound.

Step 3: X-ray Co-Crystallography for Structural Resolution

  • Objective: Visually validate the hydrogen bond distances (< 3.5 Å) between the urea and the target residues[4].

  • Protocol: Co-incubate the target protein with a 3-fold molar excess of the urea inhibitor. Screen for crystallization conditions using vapor diffusion. Collect diffraction data and solve the structure via molecular replacement.

  • Causality Check: Measure the distance between the urea carbonyl and the target HBD (e.g., Asp335 in sEH or DFG-Asp in kinases). A distance of 2.5–3.2 Å definitively validates the designed pharmacophore interaction.

References

  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry Source: National Center for Biotechnology Information (NIH) URL:[Link]

  • Urea-based anticancer agents. Exploring 100-years of research with an eye to the future Source: Frontiers in Chemistry URL:[Link]

  • Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products Source: National Center for Biotechnology Information (NIH) URL:[Link]

  • A novel mechanism by which small molecule inhibitors induce the DFG flip in Aurora A Source: National Center for Biotechnology Information (NIH) URL:[Link]

  • Discovery of Potent Soluble Epoxide Hydrolase (sEH) Inhibitors by Pharmacophore-Based Virtual Screening Source: Journal of Chemical Information and Modeling (ACS Publications) URL:[Link]

  • Distinct binding mode of multikinase inhibitor lenvatinib revealed by biochemical characterization Source: SciSpace URL:[Link]

Sources

Exploratory

Phenylurea Derivatives in Antimicrobial Research: Mechanistic Paradigms, Synthesis Workflows, and Efficacy Profiling

Historically recognized for their applications as agricultural herbicides and antineoplastic kinase inhibitors, phenylurea derivatives have undergone a significant pharmacological repositioning. Driven by the escalating...

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Author: BenchChem Technical Support Team. Date: March 2026

Historically recognized for their applications as agricultural herbicides and antineoplastic kinase inhibitors, phenylurea derivatives have undergone a significant pharmacological repositioning. Driven by the escalating crisis of antimicrobial resistance (AMR), the diarylurea scaffold has emerged as a highly versatile pharmacophore in antibacterial and antifungal drug discovery. This technical guide provides an in-depth analysis of the structural dynamics, mechanisms of action, and standardized experimental protocols essential for evaluating phenylurea derivatives in microbiological research.

Mechanistic Paradigms in Microbial Inhibition

Unlike conventional β-lactams or macrolides, phenylurea derivatives exhibit pleiotropic mechanisms of action, making them robust candidates against multi-drug resistant (MDR) pathogens.

  • Inhibition of Lipid Biosynthesis : The primary bactericidal mechanism for many diarylureas, such as triclocarban (TCC), involves the inhibition of enoyl-acyl carrier protein reductase (ENR). ENR is a highly conserved enzyme critical to the bacterial type II fatty acid biosynthesis (FAS-II) pathway 1. By mimicking the natural substrate, phenylureas halt the elongation of lipid chains, compromising bacterial membrane integrity.

  • Peptidoglycan Biosynthesis Disruption : Substituted phenyl thiazolyl ureas have demonstrated targeted inhibition of the MurA and MurB enzymes, which catalyze the initial cytosolic steps of peptidoglycan synthesis, leading to cell wall structural failure 1.

  • Adjuvant Activity via PBP Inhibition : Recent structural optimizations have positioned phenylureas as powerful antibiotic adjuvants. By sterically hindering Penicillin-Binding Proteins (PBPs), these compounds can restore the susceptibility of Methicillin-Resistant Staphylococcus aureus (MRSA) to legacy β-lactam antibiotics 2.

MOA PU Phenylurea Derivatives ENR Enoyl-Acyl Carrier Protein Reductase PU->ENR Inhibits PBP Penicillin-Binding Proteins PU->PBP Inhibits Mur MurA / MurB Enzymes PU->Mur Inhibits Lipid Fatty Acid Biosynthesis ENR->Lipid Blocks Death Bacterial Cell Death / Stasis Lipid->Death CellWall Peptidoglycan Biosynthesis PBP->CellWall Blocks Mur->CellWall Blocks CellWall->Death

Bacterial inhibition pathways targeted by phenylurea derivatives.

Structure-Activity Relationship (SAR) and Quantitative Efficacy

The biological activity of phenylureas is fundamentally anchored to the central urea moiety (-NH-CO-NH-), which acts as a rigid, planar linker capable of acting as both a hydrogen bond donor and acceptor.

  • Halogenation : The introduction of electron-withdrawing halogens (e.g., -Cl, -F, -CF3) on the phenyl rings drastically increases lipophilicity (LogP). This enhances the molecule's ability to penetrate the thick peptidoglycan layer of Gram-positive bacteria 3.

  • Steric Bulk : Bulky substitutions (such as pyridazinone or benzoylthiourea extensions) have been shown to shift the molecule's affinity from human kinases to bacterial targets, reducing host cytotoxicity while maintaining potent antimicrobial action [[4]]().

Table 1: Comparative Antimicrobial Efficacy (MIC Values) of Key Phenylurea Derivatives
CompoundTarget OrganismMIC ValueReference
Triclocarban (TCC)S. aureus0.5 - 16 µg/mL3
Compound PK150S. aureus0.3 µM3
Pyridazinone-derivative (10h)S. aureus16 µg/mL4
Pyridazinone-derivative (8g)C. albicans16 µg/mL4
FlucofuronS. epidermidis0.25 mg/L3

Standardized Experimental Workflows

To ensure reproducibility and scientific integrity, the evaluation of phenylureas must follow rigorous, self-validating protocols.

Chemical Synthesis of Asymmetric Diarylureas

Rationale : The synthesis of asymmetric phenylureas is most efficiently achieved via the nucleophilic addition of an aniline derivative to a substituted phenyl isocyanate 2.

Step-by-Step Methodology :

  • Preparation : Dissolve 1.0 mmol of the target amine in 10 mL of anhydrous dichloromethane (DCM).

    • Causality: DCM must be strictly anhydrous. Moisture reacts rapidly with the isocyanate to form a highly unstable carbamic acid, which decarboxylates into a primary amine and CO2. This generated amine will react with unreacted isocyanate, yielding a symmetric urea byproduct and drastically reducing the yield of the target asymmetric compound.

  • Addition : Cool the reaction vessel to 0 °C using an ice bath. Dropwise, add a solution of the substituted phenyl isocyanate (1.2 mmol) in anhydrous DCM.

    • Causality: The 0 °C environment controls the exothermic nucleophilic attack, preventing thermal degradation and minimizing side reactions.

  • Propagation : Stir the mixture at room temperature for 2-4 hours, monitoring progression via Thin-Layer Chromatography (TLC).

  • Purification : Remove the solvent under reduced pressure and purify the crude residue via silica gel column chromatography.

Antimicrobial Susceptibility Testing (Broth Microdilution)

Rationale : To accurately quantify the Minimum Inhibitory Concentration (MIC), the broth microdilution method is utilized in accordance with Clinical and Laboratory Standards Institute (CLSI) guidelines 2.

Step-by-Step Methodology :

  • Compound Solubilization : Dissolve the purified phenylurea derivative in 100% Dimethyl Sulfoxide (DMSO) to create a high-concentration stock.

    • Causality: Phenylureas are notoriously lipophilic. Aqueous buffers will cause immediate precipitation. DMSO ensures complete solvation.

  • Serial Dilution : Prepare two-fold serial dilutions of the compound in Mueller-Hinton Broth (MHB) within a 96-well microtiter plate. Ensure the final DMSO concentration per well does not exceed 1% (v/v).

    • Causality: DMSO concentrations >1% possess intrinsic bacteriostatic properties, which would artificially lower the apparent MIC and invalidate the assay. A vehicle control well (1% DMSO in MHB) is mandatory to confirm non-interference.

  • Inoculum Standardization : Adjust the bacterial suspension to a 0.5 McFarland standard (approximately 1.5 × 10⁸ CFU/mL), then dilute to achieve a final well concentration of 5 × 10⁵ CFU/mL.

    • Causality: Standardizing the inoculum is critical. An inoculum that is too dense will deplete the drug, yielding a falsely high MIC (inoculum effect), while a sparse inoculum will result in a falsely low MIC.

  • Incubation & Readout : Incubate plates at 37 °C for 18-24 hours. The MIC is recorded as the lowest concentration exhibiting no visible microbial turbidity.

Workflow Syn Chemical Synthesis (Anhydrous DCM) Pur Purification & Characterization Syn->Pur MIC Broth Microdilution (MIC Determination) Pur->MIC Prep Inoculum Prep (0.5 McFarland) Prep->MIC SAR SAR Analysis & Optimization MIC->SAR

Experimental workflow for the synthesis and evaluation of phenylureas.

Conclusion

The strategic application of phenylurea derivatives in antimicrobial research represents a critical frontier in overcoming multidrug-resistant pathogens. By understanding the intricate balance of lipophilicity, hydrogen bonding, and target-specific steric interactions, researchers can rationally design next-generation therapeutics. Adherence to strict synthetic and microbiological protocols ensures that the data generated is both robust and translatable to clinical development.

References

  • Diarylureas: Repositioning from Antitumor to Antimicrobials or Multi-Target Agents against New Pandemics - MDPI URL:[Link]

  • Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC URL:[Link]

  • The Different Facets of Triclocarban: A Review - MDPI URL:[Link]

Sources

Foundational

An In-depth Technical Guide to the Theoretical and Computational Studies of Phenylurea Derivatives

Abstract The phenylurea scaffold is a cornerstone in modern medicinal chemistry and materials science, underpinning a significant number of therapeutic agents and functional molecules.[1] This technical guide provides a...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The phenylurea scaffold is a cornerstone in modern medicinal chemistry and materials science, underpinning a significant number of therapeutic agents and functional molecules.[1] This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the application of theoretical and computational methodologies to the study of phenylurea derivatives. We will explore the synergy between in-silico techniques and experimental work, demonstrating how computational chemistry is pivotal in elucidating structure-activity relationships (SAR), predicting molecular properties, and guiding the rational design of novel phenylurea-based compounds with enhanced efficacy and desired characteristics. This guide will delve into the core computational techniques, including Density Functional Theory (DFT), molecular docking, and Quantitative Structure-Activity Relationship (QSAR) analysis, providing both the theoretical foundation and practical, step-by-step protocols.

Introduction: The Versatility of the Phenylurea Scaffold

The urea functional group, first synthesized by Friedrich Wöhler in 1828, has become a central feature in drug development due to its ability to form multiple stable hydrogen bonds with biological targets.[2] Phenylurea derivatives, characterized by a central urea moiety flanked by at least one phenyl ring, represent a versatile class of compounds with a broad spectrum of biological activities.[3] These activities include anticancer, enzyme inhibition, and herbicidal properties.[3][4][5] The tunability of the phenyl rings through various substitutions allows for the fine-tuning of a compound's steric, electronic, and lipophilic properties, thereby modulating its potency, selectivity, and pharmacokinetic profile.[3][6]

The significance of phenylurea derivatives in drug discovery is underscored by their presence in numerous clinically approved drugs. This success has fueled extensive research into novel derivatives, with computational methods playing an increasingly integral role in their discovery and optimization.

Core Computational Methodologies in Phenylurea Research

The rational design of phenylurea derivatives is greatly enhanced by a suite of computational tools that provide insights into molecular structure, reactivity, and interaction with biological targets.[7][8] These methods can significantly reduce the time and cost associated with drug discovery by prioritizing compounds for synthesis and experimental testing.[9][10]

Density Functional Theory (DFT) Studies

DFT is a powerful quantum mechanical method used to investigate the electronic structure of molecules.[11][12] For phenylurea derivatives, DFT calculations are instrumental in:

  • Geometric Optimization: Determining the most stable three-dimensional conformation of the molecule.[13]

  • Electronic Property Calculation: Understanding the distribution of electrons within the molecule, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for predicting reactivity.[14]

  • Vibrational Analysis: Predicting infrared and Raman spectra, which can aid in the experimental characterization of synthesized compounds.[14]

  • Reactivity Descriptors: Calculating parameters like molecular electrostatic potential (MEP) and Fukui functions to identify sites susceptible to electrophilic and nucleophilic attack.[11][13]

Experimental Protocol: DFT Calculation of a Phenylurea Derivative

This protocol outlines a general workflow for performing a DFT calculation on a phenylurea derivative using a computational chemistry software package (e.g., Gaussian, ORCA).

  • Molecule Building: Construct the 3D structure of the phenylurea derivative of interest using a molecular builder.

  • Method and Basis Set Selection:

    • Choose a suitable DFT functional. The B3LYP functional is a common choice that often provides a good balance of accuracy and computational cost.[11][12]

    • Select an appropriate basis set, such as 6-311+G(d,p), which includes polarization and diffuse functions for better accuracy.[11]

  • Calculation Type:

    • Perform a geometry optimization (Opt) to find the minimum energy structure.

    • Follow with a frequency calculation (Freq) at the same level of theory to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to obtain vibrational data.

  • Input File Generation: Create an input file specifying the molecular coordinates, charge, multiplicity, and the chosen method, basis set, and calculation type.

  • Job Submission: Submit the input file to the computational chemistry software for calculation.

  • Analysis of Results:

    • Visualize the optimized geometry.

    • Analyze the output file to extract electronic energies (HOMO, LUMO), Mulliken population analysis, and vibrational frequencies.[14]

    • Generate molecular orbitals and electrostatic potential maps for further analysis.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[7] In the context of phenylurea derivatives, it is primarily used to predict the binding mode and affinity of these ligands to a protein target.[15][16]

The insights gained from molecular docking are crucial for:

  • Binding Pose Prediction: Visualizing how a phenylurea derivative fits into the active site of a target protein.[17][18]

  • Structure-Activity Relationship (SAR) Elucidation: Explaining why certain substitutions on the phenylurea scaffold lead to increased or decreased biological activity.[19]

  • Virtual Screening: Screening large libraries of virtual phenylurea derivatives to identify potential hits for a specific target.[7]

Experimental Protocol: Molecular Docking of a Phenylurea Derivative

This protocol provides a generalized workflow for docking a phenylurea derivative into a protein target using software like AutoDock or Glide.

  • Target and Ligand Preparation:

    • Protein Preparation: Obtain the 3D structure of the target protein from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.

    • Ligand Preparation: Generate the 3D structure of the phenylurea derivative and optimize its geometry. Assign partial charges and define rotatable bonds.

  • Binding Site Definition: Define the search space for the docking calculation, which is typically a grid box encompassing the active site of the protein.

  • Docking Simulation:

    • Run the docking algorithm to generate a series of possible binding poses for the ligand within the defined binding site.

    • The software will use a scoring function to estimate the binding affinity for each pose.

  • Pose Analysis and Selection:

    • Visualize the top-ranked docking poses in the context of the protein's active site.

    • Analyze the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

    • Select the most plausible binding pose based on the scoring function and visual inspection of the interactions.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity.[20][21] For phenylurea derivatives, QSAR studies are essential for:

  • Predicting Biological Activity: Estimating the activity of unsynthesized phenylurea derivatives.

  • Guiding Lead Optimization: Identifying the key molecular descriptors (e.g., lipophilicity, electronic properties, steric parameters) that influence activity, thereby guiding the design of more potent analogs.[22]

  • Understanding Mechanisms of Action: Providing insights into the molecular features that are important for a compound's interaction with its biological target.[23]

Experimental Protocol: Development of a QSAR Model

This protocol outlines the general steps for creating a QSAR model for a series of phenylurea derivatives.

  • Data Set Preparation:

    • Compile a dataset of phenylurea derivatives with their corresponding experimentally determined biological activities (e.g., IC50 values).

    • Divide the dataset into a training set (for model development) and a test set (for model validation).

  • Descriptor Calculation:

    • For each molecule in the dataset, calculate a variety of molecular descriptors representing its physicochemical properties (e.g., logP, molecular weight, polar surface area) and structural features. Software like Dragon or ORCA can be used for this purpose.[4]

  • Model Building:

    • Use statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Random Forest), to build a mathematical model that relates the calculated descriptors to the biological activity.[4][24]

  • Model Validation:

    • Assess the statistical significance and predictive power of the developed QSAR model using various validation metrics (e.g., R², Q², RMSE).

    • Use the external test set to evaluate the model's ability to predict the activity of compounds not used in its development.

  • Interpretation: Analyze the QSAR model to understand which molecular descriptors have the most significant impact on the biological activity.

Applications in Drug Discovery and Materials Science

The application of these computational methods has led to significant advances in the development of phenylurea derivatives for various applications.

Anticancer Agents

Phenylurea derivatives are a prominent class of anticancer agents, with many acting as inhibitors of protein kinases or tubulin polymerization.[3] Computational studies have been instrumental in the design of potent and selective kinase inhibitors. For instance, molecular docking has been used to predict the binding modes of phenylurea derivatives within the ATP-binding pocket of kinases like C-RAF and FLT3, guiding the synthesis of compounds with improved inhibitory activity.[6][24]

Table 1: Anticancer Activity of Selected Phenylurea Derivatives

CompoundTargetCell LineIC50 (µM)Reference
Compound 1eC-RAF Kinase-0.10[6]
Compound 16jTubulinCEM (leukemia)0.38[5]
Compound 5a-Colon KM121.25[25]
Compound 5d-Melanoma SK-MEL-281.49[25]
Enzyme Inhibitors

Phenylurea derivatives have shown inhibitory activity against a range of enzymes. A notable example is their activity as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), an important immunotherapeutic target in cancer.[15][17] Molecular docking studies have been employed to predict the binding interactions of these derivatives within the IDO1 active site, aiding in the development of potent and selective inhibitors.[17][18]

Herbicides

Certain phenylurea derivatives are effective herbicides.[4][14] QSAR models have been developed to predict the herbicidal activity and environmental risk of these compounds.[4] These models help in designing new herbicides with improved efficacy and reduced environmental impact.

Visualizing Workflows and Relationships

Diagrams are essential for visualizing the complex processes and relationships involved in the computational study of phenylurea derivatives.

Drug_Discovery_Workflow cluster_computational Computational Chemistry cluster_experimental Experimental Chemistry cluster_optimization Lead Optimization dft DFT Studies synthesis Synthesis dft->synthesis Guide Synthesis docking Molecular Docking docking->synthesis Prioritize Compounds qsar QSAR Analysis sar SAR Analysis qsar->sar Identify Key Features bioassay Biological Assays synthesis->bioassay Test Compounds bioassay->qsar Generate Data lead_opt Lead Optimization sar->lead_opt Inform Design lead_opt->dft Iterative Refinement Molecular_Docking_Workflow start Start prep_protein Protein Preparation start->prep_protein prep_ligand Ligand Preparation start->prep_ligand define_grid Define Binding Site prep_protein->define_grid run_docking Run Docking Simulation prep_ligand->run_docking define_grid->run_docking analyze_poses Analyze Docking Poses run_docking->analyze_poses end End analyze_poses->end

Caption: A step-by-step workflow for a typical molecular docking experiment.

Future Directions and Conclusion

The field of theoretical and computational chemistry is continuously evolving, with the development of more accurate and efficient algorithms and the increasing availability of high-performance computing resources. Future research on phenylurea derivatives will likely leverage these advancements, incorporating techniques such as:

  • Machine Learning and Artificial Intelligence: For the development of more sophisticated QSAR models and for de novo drug design. [24]* Molecular Dynamics Simulations: To study the dynamic behavior of phenylurea derivatives in complex biological environments and to obtain more accurate predictions of binding affinities.

  • Integrated Computational-Experimental Workflows: Closer integration of computational predictions with automated synthesis and high-throughput screening will accelerate the discovery of novel phenylurea derivatives with tailored properties.

References

  • Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors. (2020). Molecules. [Link]

  • Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors. (2020). National Center for Biotechnology Information. [Link]

  • Synthesis and activity evaluation of phenylurea derivatives as potent antitumor agents. (2009). ResearchGate. [Link]

  • Synthesis and In Vitro Antiproliferative Activity of New 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea Scaffold-Based Compounds. (2018). MDPI. [Link]

  • Synthesis and activity study of novel N,N-diphenylurea derivatives as IDO1 inhibitors. (2023). Frontiers in Chemistry. [Link]

  • Synthesis, molecular docking, and biological activities of new cyanopyridine derivatives containing phenylurea. (2020). PubMed. [Link]

  • A Computational adsorption and DFT studies on corrosion inhibition potential of some derivatives of phenyl-UREA. (2019). Kenkyu Group. [Link]

  • Computational Adsorption and Dft Studies On the Corrosion Inhibition Potentials of Some Phenyl-Urea Derivatives. (2019). Algerian Journal of Environmental Science and Technology. [Link]

  • Computational Adsorption and Dft Studies On the Corrosion Inhibition Potentials of Some Phenyl-Urea Derivatives. (2019). Algerian Journal of Environmental Science and Technology. [Link]

  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. (2021). National Center for Biotechnology Information. [Link]

  • Binding mode of representative urea derivatives as depicted by docking... (2014). ResearchGate. [Link]

  • QSAR Analysis of some N, N-diphenyl urea derivatives as CCR5 Receptor Antagonist. (2018). ResearchGate. [Link]

  • QSAR Model Development for the Environmental Risk Limits and High-Risk List Identification of Phenylurea Herbicides in Aquatic Environments. (2025). PubMed. [Link]

  • Immunoassay for Phenylurea Herbicides: Application of Molecular Modeling and Quantitative Structure–Activity Relationship Analysis on an Antigen–Antibody Interaction Study. (2011). ACS Publications. [Link]

  • Unsymmetrical phenylurea derivatives as herbicides and approved anticancer drugs. (2022). Scinapse. [Link]

  • Preparation, biological evaluation and QSAR analysis of urea substituted 2,4-diamino-pyrimidine anti-malarials. (2019). National Center for Biotechnology Information. [Link]

  • The structures optimized by DFT and the ESP of the phenylurea molecules... (2022). ResearchGate. [Link]

  • QSAR Model Development for the Environmental Risk Limits and High-Risk List Identification of Phenylurea Herbicides in Aquatic Environments. (2024). ResearchGate. [Link]

  • Machine learning-aided design, synthesis and biological evaluation of novel 4-(imidazo[1,2-a]pyridine-3‑carbonyl) phenyl urea derivatives as potent FLT3 inhibitors. (2025). PubMed. [Link]

  • Theoretical and Experimental Vibrational Study of the Phenyl Urea Herbicide 1-(4-bromo-3-chlorophenyl)-3-methoxy-3-methylurea. (2012). PubMed. [Link]

  • Computational Methods Applied to Rational Drug Design. (2016). The Open Medicinal Chemistry Journal. [Link]

  • Computational Methods in Drug Discovery. (2012). National Center for Biotechnology Information. [Link]

  • Computational methods in drug discovery. (2016). Beilstein Journal of Organic Chemistry. [Link]

  • Computational Methods Applied to Rational Drug Design. (2016). ResearchGate. [Link]

  • Synthesis and activity evaluation of phenylurea derivatives as potent antitumor agents. (2009). PubMed. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Laboratory Synthesis of 1-(4-Fluoro-2-methylphenyl)urea

Introduction & Scope Aryl ureas are highly privileged pharmacophores in medicinal chemistry and drug development, frequently serving as kinase inhibitors, soluble epoxide hydrolase inhibitors, and modulators of various r...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

Aryl ureas are highly privileged pharmacophores in medicinal chemistry and drug development, frequently serving as kinase inhibitors, soluble epoxide hydrolase inhibitors, and modulators of various receptor targets. The incorporation of a 4-fluoro-2-methylphenyl moiety into a urea scaffold provides unique steric and electronic properties: the fluorine atom enhances metabolic stability and lipophilicity, while the ortho-methyl group restricts the conformational flexibility of the urea linkage.

This application note details a robust, scalable, and catalyst-free protocol for synthesizing 1-(4-fluoro-2-methylphenyl)urea (CAS: 188796-85-2)[1]. The methodology utilizes a classic nucleophilic addition approach adapted for modern laboratory environments, prioritizing high atom economy, safety, and operational simplicity.

Mechanistic Rationale

The synthesis relies on the in situ generation of isocyanic acid (HNCO) from potassium cyanate (KOCN) in an acidic aqueous medium, followed by nucleophilic attack from 4-fluoro-2-methylaniline.

This specific reagent combination is chosen for several highly calculated reasons:

  • Electrophile Generation via pKa Balancing: KOCN is a stable, safe salt, but the active electrophile is isocyanic acid. Glacial acetic acid provides the precise pKa (~4.76) needed to protonate the cyanate anion without excessively protonating the weakly basic 4-fluoro-2-methylaniline. If a stronger acid (like HCl) were used in excess, the aniline would convert entirely to an unreactive anilinium ion, halting the reaction[2],[3].

  • Aqueous Driving Force: Water acts as an excellent solvent for the inorganic salts. More importantly, it promotes the immediate precipitation of the highly insoluble aryl urea product. This phase separation continuously removes the product from the reaction mixture, driving the equilibrium forward via Le Chatelier's principle and preventing over-addition[4].

Mechanism KOCN Cyanate Anion (NCO-) HNCO Isocyanic Acid (HNCO) KOCN->HNCO + H+ (AcOH) Intermediate Tetrahedral Intermediate HNCO->Intermediate Nucleophilic Attack Aniline 4-Fluoro-2-methylaniline Aniline->Intermediate Product Aryl Urea Product Intermediate->Product Proton Transfer

Mechanistic pathway of nucleophilic addition to isocyanic acid.

Materials and Reagents

The following table outlines the quantitative requirements for a standard 100 mmol scale synthesis.

ReagentMW ( g/mol )EquivalentsAmountRole in Synthesis
4-Fluoro-2-methylaniline 125.141.012.51 g (100 mmol)Substrate / Primary Nucleophile
Potassium cyanate (KOCN) 81.121.512.17 g (150 mmol)Electrophile Source
Glacial Acetic Acid 60.05Solvent/Excess50 mLAcid Catalyst / Co-solvent
Deionized Water 18.02Solvent150 mL (total)Solvent / Precipitation Medium

Note: KOCN is used in a 1.5x excess to compensate for the competing side-reaction where isocyanic acid slowly hydrolyzes into ammonia and carbon dioxide in aqueous media.

Experimental Protocol

This protocol is designed as a self-validating system. Visual cues (precipitation) and in-process controls are embedded to ensure trustworthiness and reproducibility[2],[5].

Step 1: Substrate Dissolution

  • Action: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve 12.51 g of 4-fluoro-2-methylaniline in 50 mL of glacial acetic acid and 100 mL of deionized water.

  • Causality: Acetic acid solubilizes the hydrophobic aniline while establishing the mildly acidic pH necessary for the reaction. Ensure complete dissolution before proceeding to prevent localized reaction hotspots.

Step 2: Electrophile Preparation

  • Action: In a separate beaker, dissolve 12.17 g of potassium cyanate (KOCN) in 50 mL of deionized water.

  • Causality: Preparing KOCN as an aqueous solution allows for controlled, dropwise addition. Solid addition would lead to rapid, uncontrolled generation of HNCO gas, reducing yield and posing a safety hazard.

Step 3: Nucleophilic Addition

  • Action: Slowly add the KOCN solution to the stirring aniline mixture via an addition funnel over 20-30 minutes at room temperature.

  • Causality: The addition generates isocyanic acid in situ. The reaction is mildly exothermic. Gradual addition prevents a rapid temperature spike, which could lead to the dimerization of isocyanic acid. Self-Validation Check: Within 10-15 minutes of addition, the solution will become cloudy, and a white precipitate of the urea will begin to form.

Step 4: Reaction Maturation

  • Action: Continue stirring the suspension at room temperature for 4 hours.

  • Causality: Extended stirring ensures maximum conversion. The precipitation of the product continuously removes it from the solution, driving the equilibrium forward.

Step 5: Isolation and Purification

  • Action: Isolate the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with ice-cold deionized water (3 x 50 mL). Recrystallize the crude solid from a hot ethanol/water mixture.

  • Causality: The cold water wash efficiently removes unreacted KOCN, water-soluble potassium acetate (the byproduct), and any residual acetic acid without dissolving the target urea. Recrystallization ensures >98% purity by removing trace diarylurea byproducts that occasionally form at high concentrations[6].

Workflow S1 Dissolve Aniline (AcOH / H2O) S3 Nucleophilic Attack (RT, 4 hours) S1->S3 S2 Dropwise KOCN (Aqueous) S2->S3 in situ HNCO S4 Product Precipitation (Drives Equilibrium) S3->S4 S5 Vacuum Filtration & Cold Water Wash S4->S5 S6 Recrystallization (EtOH / H2O) S5->S6 Removes salts

Synthetic workflow for 1-(4-fluoro-2-methylphenyl)urea isolation.

Reaction Monitoring & Validation

To establish a self-validating workflow, researchers should confirm the identity and purity of the synthesized product using the following expected analytical parameters:

  • Thin-Layer Chromatography (TLC): Monitor the reaction using Hexanes:Ethyl Acetate (1:1). The starting aniline is highly UV-active and runs higher (higher Rf) than the highly polar urea product, which remains near the baseline in this solvent system.

  • Representative Expected 1H NMR (DMSO-d6, 400 MHz):

    • δ 7.85 (s, 1H, Ar-NH ),

    • δ 7.72 (dd, J = 8.8, 5.6 Hz, 1H, Ar-H 6),

    • δ 7.02 (dd, J = 9.6, 2.8 Hz, 1H, Ar-H 3),

    • δ 6.94 (td, J = 8.4, 2.8 Hz, 1H, Ar-H 5),

    • δ 5.95 (s, 2H, NH2 ),

    • δ 2.21 (s, 3H, CH3 ).

  • Mass Spectrometry (ESI+): Expected [M+H]+ at m/z 169.07.

References

  • BenchChem. "Application Notes and Protocols for the Synthesis of (3-Hydroxy-p-tolyl)urea." (2025).2

  • Davis, T. L., Blanchard, K. C. "Phenylurea." Organic Syntheses, Coll. Vol. 1, p.453 (1941). 5

  • Tiwari, L., et al. "A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water." RSC Advances (2018). 3

  • ChemScene. "1-(4-Fluoro-2-methylphenyl)urea | CAS 188796-85-2." 1

Sources

Application

The (4-Fluoro-2-methylphenyl)urea Moiety: A Cornerstone in RAF-Targeted Cancer Therapy

Introduction: The Strategic Importance of the Diaryl Urea Scaffold In the landscape of targeted cancer therapy, the diaryl urea functional group has emerged as a privileged scaffold, particularly in the design of potent...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of the Diaryl Urea Scaffold

In the landscape of targeted cancer therapy, the diaryl urea functional group has emerged as a privileged scaffold, particularly in the design of potent protein kinase inhibitors.[1][2] Its unique ability to form critical hydrogen bonds with the kinase hinge region and occupy adjacent hydrophobic pockets makes it an ideal anchor for developing selective and effective anticancer agents.[1][3] Within this class, molecules incorporating the (4-fluoro-2-methylphenyl)urea moiety have garnered significant attention for their role in potent pan-RAF inhibitors, which are crucial for tackling cancers driven by the RAS-RAF-MEK-ERK signaling pathway, especially those with KRAS mutations.[4][5]

This technical guide provides an in-depth exploration of the application of the (4-fluoro-2-methylphenyl)urea scaffold in cancer research. We will delve into its core mechanism of action, provide detailed protocols for its evaluation, and present a framework for its application in preclinical drug discovery. The insights and methodologies described herein are intended for researchers, scientists, and drug development professionals dedicated to advancing the frontier of oncology.

Mechanism of Action: Targeting the RAF Kinase in the MAPK Pathway

The (4-fluoro-2-methylphenyl)urea moiety is a key component of type II pan-RAF inhibitors. These inhibitors target the RAF kinases (ARAF, BRAF, and CRAF), which are central components of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.[4][6] This pathway, when hyperactivated by mutations in genes like KRAS or BRAF, is a major driver of cell proliferation, survival, and differentiation in many cancers.[7][8]

Unlike type I inhibitors that target the active conformation of BRAF V600E, type II inhibitors, which often incorporate the diaryl urea structure, bind to the inactive "DFG-out" conformation of the kinase.[1] This mode of binding allows them to inhibit not only mutant BRAF but also wild-type BRAF and CRAF, making them "pan-RAF" inhibitors.[4] This is particularly advantageous in KRAS-mutant cancers where signaling can be driven by wild-type RAF isoforms.[4][7] The (4-fluoro-2-methylphenyl)urea group plays a crucial role in orienting the inhibitor within the ATP-binding pocket and establishing key interactions that stabilize the inactive conformation.

The fluorine substitution on the phenyl ring can enhance metabolic stability and cell permeability, while the methyl group can provide additional hydrophobic interactions, contributing to the overall potency and selectivity of the inhibitor.[4] A notable example of a complex inhibitor containing this moiety is GNE-0749, a potent and selective pan-RAF inhibitor.[4][5][9]

MAPK_Pathway_Inhibition cluster_0 Upstream Signaling cluster_1 MAPK Cascade cluster_2 Cellular Response Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Factors Transcription Factors ERK->Transcription Factors Activates Proliferation_Survival Cell Proliferation & Survival Transcription Factors->Proliferation_Survival Inhibitor (4-fluoro-2-methylphenyl)urea -based Inhibitor Inhibitor->RAF Inhibits (Type II) caption Figure 1: Mechanism of action of (4-fluoro-2-methylphenyl)urea-based RAF inhibitors.

Caption: Figure 1: RAF inhibition by (4-fluoro-2-methylphenyl)urea-based compounds.

Experimental Protocols: A Guide to Preclinical Evaluation

The following protocols provide a comprehensive framework for the in vitro and in vivo evaluation of compounds containing the (4-fluoro-2-methylphenyl)urea moiety.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantitatively measures the ability of a test compound to inhibit the activity of a specific RAF kinase by detecting the amount of ADP produced.[10]

Materials:

  • Test compound (e.g., a derivative of (4-fluoro-2-methylphenyl)urea)

  • Recombinant human RAF kinase (e.g., BRAF, CRAF)

  • Kinase-specific substrate (e.g., inactive MEK1)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay buffer (50 mM HEPES, pH 7.5, 10 mM MgCl₂, 0.01% Brij 35, 2 mM TCEP)[4]

  • 96-well or 384-well white, opaque-bottom assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of the test compound in 100% DMSO, starting at a high concentration (e.g., 10 mM). Further dilute these concentrations in the assay buffer to achieve the desired final assay concentrations.

  • Kinase Reaction Setup:

    • In each well of the assay plate, add 5 µL of the diluted test compound.

    • Add 10 µL of a solution containing the RAF kinase and its substrate (inactive MEK1) in assay buffer.

    • Pre-incubate the plate at room temperature for 30 minutes.[4]

  • Initiation of Kinase Reaction:

    • Initiate the reaction by adding 10 µL of ATP solution (final concentration should be at or near the Km for the specific kinase, e.g., 50 µM for BRAF).[4]

    • Incubate the reaction mixture at room temperature for 60-90 minutes.[4]

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent.

    • Incubate at room temperature for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • The luminescent signal is inversely proportional to the degree of kinase inhibition.

    • Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.

    • Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic curve.

Data Presentation:

CompoundTarget KinaseIC₅₀ (nM)
Example Compound A BRAF5.2
CRAF8.1
Sorafenib (Reference) BRAF6
CRAF22
Protocol 2: Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the effect of the test compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.[11][12][13]

Materials:

  • Cancer cell lines (e.g., A549 or HCT116 for KRAS-mutant models)[4]

  • Complete cell culture medium

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well clear flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells with the compound for 72 hours.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC₅₀ value by plotting cell viability against the logarithm of the compound concentration.

Protocol 3: Western Blot Analysis of MAPK Pathway Modulation

This protocol allows for the qualitative and semi-quantitative assessment of the phosphorylation status of key proteins in the MAPK pathway, providing mechanistic insight into the compound's cellular activity.[7][14][15]

Materials:

  • Cancer cell lines

  • Test compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-MEK, anti-total-MEK, anti-phospho-ERK, anti-total-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells and treat with the test compound at various concentrations for a specified time (e.g., 2-24 hours).

    • Wash cells with ice-cold PBS and lyse with RIPA buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the membrane and apply the chemiluminescent substrate.

    • Capture the signal using an imaging system.

    • Analyze the band intensities to determine the relative levels of phosphorylated and total proteins.

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Studies Kinase_Assay Protocol 1: Kinase Inhibition Assay Cell_Viability Protocol 2: Cell Viability Assay Kinase_Assay->Cell_Viability Identifies potent compounds Western_Blot Protocol 3: Western Blot Analysis Cell_Viability->Western_Blot Confirms cellular activity Xenograft_Model Protocol 4: Xenograft Tumor Model Western_Blot->Xenograft_Model Validates mechanism of action caption Figure 2: A typical experimental workflow for evaluating novel RAF inhibitors.

Caption: Figure 2: Workflow for preclinical evaluation of RAF inhibitors.

Protocol 4: In Vivo Xenograft Tumor Model

This protocol is designed to evaluate the anti-tumor efficacy of a test compound in a living organism using human tumor xenografts in immunodeficient mice.[16][17][18]

Materials:

  • Immunodeficient mice (e.g., nude or NOD/SCID)

  • Cancer cell line (e.g., HCT116)

  • Test compound formulated for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

  • Animal housing and care facilities compliant with ethical guidelines

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ cells in Matrigel) into the flank of each mouse.

  • Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize mice into treatment and control groups.

  • Compound Administration: Administer the test compound and vehicle control to their respective groups according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection).

  • Tumor Measurement and Body Weight Monitoring: Measure tumor dimensions with calipers and calculate tumor volume (Volume = (length x width²)/2) two to three times per week. Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint and Analysis: Continue treatment for a specified period or until tumors in the control group reach a predetermined size. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).

  • Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) to assess the efficacy of the compound.

Conclusion and Future Directions

The (4-fluoro-2-methylphenyl)urea moiety represents a validated and highly valuable pharmacophore in the development of targeted cancer therapeutics. Its central role in potent pan-RAF inhibitors underscores its importance in addressing the challenges of cancers driven by the MAPK pathway, particularly those with KRAS mutations. The protocols detailed in this guide provide a robust framework for the preclinical evaluation of novel compounds incorporating this scaffold. Future research will likely focus on further optimizing the properties of these molecules to enhance their efficacy, selectivity, and pharmacokinetic profiles, ultimately leading to the development of next-generation therapies for patients with difficult-to-treat cancers.

References

  • Targeting KRAS Mutant Cancers via Combination Treatment: Discovery of a 5-Fluoro-4-(3H)-quinazolinone Aryl Urea pan-RAF Kinase Inhibitor. Journal of Medicinal Chemistry. [Link]

  • Targeting KRAS Mutant Cancers via Combination Treatment: Discovery of a 5-Fluoro-4-(3 H )-quinazolinone Aryl Urea pan-RAF Kinase Inhibitor. ResearchGate. [Link]

  • Targeting KRAS Mutant Cancers via Combination Treatment: Discovery of a 5-Fluoro-4-(3 H)-quinazolinone Aryl Urea pan-RAF Kinase Inhibitor. PubMed. [Link]

  • Targeting KRAS Mutant Cancers via Combination Treatment: Discovery of a 5-Fluoro-4-(3H)-quinazolinone Aryl Urea pan-RAF Kinase Inhibitor. Journal of Medicinal Chemistry. [Link]

  • Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. PMC. [Link]

  • Targeting KRAS Mutant Cancers via Combination Treatment: Discovery of a Pyridopyridazinone pan-RAF Kinase Inhibitor. PMC. [Link]

  • In-vivo activation of Raf-1 inhibits tumor growth and development in a xenograft model of human medullary thyroid cancer. PubMed. [Link]

  • Synthesis and anticancer evaluation of 4'-C-methyl-2'-fluoro arabino nucleosides. PubMed. [Link]

  • Western Blot Protocol. OriGene Technologies Inc. [Link]

  • Registered report: RAF inhibitors prime wild-type RAF to activate the MAPK pathway and enhance growth. eLife. [Link]

  • Design, synthesis, and evaluation of 4(1H)-quinolinone and urea derivatives as KRASG12C inhibitors with potent antitumor activity against KRAS-mutant non-small cell lung cancer. ResearchGate. [Link]

  • Patient-derived tumor xenograft model to guide the use of BRAF inhibitors in metastatic melanoma. PubMed. [Link]

  • Preclinical Activity of the Type II RAF Inhibitor Tovorafenib in Tumor Models Harboring Either a BRAF Fusion or an NF1 Loss-of-Function Mutation. AACR Journals. [Link]

  • Western blot results of the mitogen-activated protein kinase (MAPK)... ResearchGate. [Link]

  • Design, synthesis, and evaluation of 4(1H)-quinolinone and urea derivatives as KRASG12C inhibitors with potent antitumor activity against KRAS-mutant non-small cell lung cancer. PubMed. [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives. Preprints.org. [Link]

  • Design, Synthesis and Structure-Activity Relationships of Novel Diaryl Urea Derivatives as Potential EGFR Inhibitors. MDPI. [Link]

  • SYNTHESIS AND EVALUATION OF UREA BASED ANALOGS AS ANTICANCER AGENTS. University of South Florida. [Link]

  • Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. Frontiers in Chemistry. [Link]

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PMC. [Link]

  • Exploring the In Vitro and In Vivo Therapeutic Potential of BRAF and MEK Inhibitor Combination in NRAS-Mutated Melanoma. PMC. [Link]

  • Synthesis and biological evaluation of new 2-(4-fluorophenyl) imidazol-5-ones as anticancer agents. Journal of Applied Pharmaceutical Science. [Link]

  • A diaryl urea derivative, SMCl inhibits cell proliferation through the RAS/RAF/MEK/ERK pathway in hepatocellular carcinoma. PMC. [Link]

  • Diarylureas. Encyclopedia MDPI. [Link]

  • A combinatorial strategy for treating KRAS mutant lung cancer. PMC. [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Urea-Containing Carnosic Acid Derivatives with Anticancer Activity. MDPI. [Link]

  • Enhanced Inhibition of ERK Signaling by a Novel Allosteric MEK Inhibitor, CH5126766, That Suppresses Feedback Reactivation of RAF Activity. PMC. [Link]

  • Diaryl Urea: A Privileged Structure in Anticancer Agents. ResearchGate. [Link]

  • Molecular Frameworks for ERK1/2 Inhibition: Lessons from Synthetic and SAR Explorations. Preprints.org. [Link]

  • Growth Inhibitory Signaling of the Raf/MEK/ERK Pathway. MDPI. [Link]

Sources

Method

Application Note: Utilizing the (4-Fluoro-2-methylphenyl)urea Pharmacophore in Type II Kinase Inhibitor Design

[label="DFG-Motif\nAsp Finalizing Diagrams & Analysis I'm now implementing the kinase interaction and DFG diagrams with the refined visual elements and the defined color palette, ensuring clarity. I'm focusing on ensurin...

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Author: BenchChem Technical Support Team. Date: March 2026

[label="DFG-Motif\nAsp

Finalizing Diagrams & Analysis

I'm now implementing the kinase interaction and DFG diagrams with the refined visual elements and the defined color palette, ensuring clarity. I'm focusing on ensuring each component is distinct and accurately represented. I'm also preparing for the incorporation of the SAR table and the mechanistic details, to produce the final version.

Target Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To provide a comprehensive, mechanistic guide on the design, synthesis, and in vitro validation of Type II kinase inhibitors utilizing the (4-fluoro-2-methylphenyl)urea moiety.

Mechanistic Rationale: Targeting the DFG-Out Conformation

The development of Type II kinase inhibitors represents a highly effective strategy for achieving kinase selectivity and prolonged target residence time. Unlike Type I inhibitors that bind to the active (DFG-in) conformation, Type II inhibitors trap the kinase in its inactive "DFG-out" state [4.1]. In this conformation, the aspartate (D) residue of the conserved DFG (Asp-Phe-Gly) motif flips outward, exposing a deep, lipophilic allosteric pocket adjacent to the ATP-binding site[1].

The (4-fluoro-2-methylphenyl)urea fragment is a privileged pharmacophore specifically engineered to exploit this structural rearrangement[2]. Its efficacy is rooted in two distinct chemical features:

  • The Urea Linker (Hydrogen Bond Network): The -NH-CO-NH- moiety acts as both a hydrogen-bond donor and acceptor. It forms a critical bidentate interaction with the conserved glutamate residue in the αC-helix and the backbone amide of the DFG aspartate[2]. This anchors the inhibitor and stabilizes the inactive conformation.

  • The 4-Fluoro-2-methylphenyl Tail (Allosteric Anchor): This terminal group extends past the gatekeeper residue into the exposed allosteric pocket[1]. The ortho-methyl group provides essential steric bulk that restricts bond rotation, locking the molecule into a low-energy binding pose. Simultaneously, the para-fluorine atom enhances lipophilicity and participates in multipolar interactions (halogen bonding) with the hydrophobic pocket lining, significantly improving binding affinity.

BindingModel Hinge Hinge-Binding Moiety (e.g., Quinoline) Linker Linker (e.g., Ether/Amine) Hinge->Linker Traverses Gatekeeper Urea Urea Moiety (-NH-CO-NH-) Linker->Urea Connects to Allosteric Site Tail Hydrophobic Tail (4-fluoro-2-methylphenyl) Urea->Tail Extends into Pocket Glu αC-Helix Glutamate (H-bond Acceptor) Urea->Glu H-Bond Asp DFG-Motif Aspartate (H-bond Donor) Urea->Asp H-Bond Pocket Allosteric Pocket (Hydrophobic Interaction) Tail->Pocket Halogen/vdW Bonding

Logical relationship of a Type II kinase inhibitor binding the DFG-out conformation.

Experimental Protocol: Synthesis of Unsymmetrical Ureas

The synthesis of unsymmetrical ureas containing the 4-fluoro-2-methylphenyl moiety requires precise control to prevent the formation of symmetrical urea byproducts. The following protocol utilizes triphosgene, which is preferred over phosgene gas due to its solid state, enhancing safety and stoichiometric control during benchtop synthesis[3].

Materials Required
  • Hinge-binding amine precursor (e.g., 2-chloro-4-[(6,7-dimethoxy-4-quinolyl)oxy]aniline)

  • 4-fluoro-2-methylaniline

  • Triphosgene (bis(trichloromethyl) carbonate)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology
  • Isocyanate Formation: Dissolve the hinge-binding amine precursor (1.0 eq) and TEA (3.0 eq) in anhydrous DCM under an inert argon atmosphere. Cool the reaction mixture to 0 °C using an ice bath.

  • Triphosgene Addition: Slowly add a solution of triphosgene (0.4 eq) in DCM dropwise over 30 minutes.

    • Causality: Slow addition at 0 °C is critical. It ensures the amine is rapidly converted to the isocyanate intermediate without reacting with unconsumed starting material, which would yield an unwanted symmetrical urea.

  • Urea Coupling: Stir the mixture at room temperature for 30 minutes to ensure complete isocyanate formation. Re-cool to 0 °C and add 4-fluoro-2-methylaniline (1.1 eq) dropwise[3].

  • Reaction Completion: Allow the reaction to warm to room temperature and stir for 4–6 hours. Monitor progression via LC-MS.

  • Workup & Purification: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product via flash column chromatography (Silica gel, typically using a DCM/Methanol gradient) to yield the target Type II inhibitor.

SynthesisWorkflow Step1 1. Amine Precursor Preparation (e.g., 4-aryloxyaniline) Step2 2. Isocyanate Formation (Triphosgene, TEA, DCM, 0 °C) Step1->Step2 Step3 3. Urea Coupling (Add 4-fluoro-2-methylaniline) Step2->Step3 Step4 4. Purification (Flash Chromatography) Step3->Step4 Step5 5. Structural Verification (NMR, HRMS) Step4->Step5

Step-by-step synthetic workflow for generating unsymmetrical urea kinase inhibitors.

In Vitro Pharmacological Validation (TR-FRET Assay)

To validate the inhibitory potency of the synthesized compounds against targets like c-KIT or VEGFR2, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is highly recommended.

Causality: TR-FRET is selected over standard luminescence assays because its ratiometric emission readout (665 nm / 615 nm) inherently corrects for compound autofluorescence and inner-filter effects—common artifacts when screening highly conjugated heterocyclic kinase inhibitors.

Self-Validating Assay Protocol
  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the synthesized (4-fluoro-2-methylphenyl)urea compound in 100% DMSO.

  • Kinase Reaction: In a 384-well low-volume plate, combine 5 µL of the kinase domain (e.g., c-KIT wt), 2.5 µL of the compound dilution, and 2.5 µL of an ATP/substrate peptide mix. The final DMSO concentration must not exceed 1% to prevent enzyme denaturation.

  • Incubation: Seal the plate and incubate at room temperature for 60 minutes.

  • Detection: Add 10 µL of the TR-FRET detection reagent (containing EDTA to stop the reaction, a Europium-labeled anti-phospho antibody, and a ULight-labeled tracer). Incubate for an additional 60 minutes.

  • Readout & Quality Control: Read the plate on a TR-FRET compatible microplate reader.

    • Validation Metric: Calculate the Z'-factor using the DMSO negative control and a known positive control (e.g., a known c-KIT inhibitor like CHMFL-KIT-64[4]). A Z'-factor > 0.6 confirms the assay is robust and the data is trustworthy.

Structure-Activity Relationship (SAR) Data Presentation

The choice of the terminal tail group in the urea pharmacophore drastically impacts target affinity. The table below summarizes representative quantitative data illustrating how the 4-fluoro-2-methylphenyl group optimizes binding compared to other moieties, drawing on trends observed in quinoline-based Type II inhibitors[3],[4].

Compound IDHinge-Binding CoreUrea Tail Groupc-KIT IC₅₀ (nM)VEGFR2 IC₅₀ (nM)
Cmpd 1 (Target) 6,7-dimethoxyquinoline4-fluoro-2-methylphenyl 12 8
Cmpd 26,7-dimethoxyquinoline4-chloro-3-(trifluoromethyl)phenyl1845
Cmpd 36,7-dimethoxyquinoline2-fluorophenyl145210
Cmpd 46,7-dimethoxyquinolinePhenyl (Unsubstituted)>1000>1000

Data Interpretation: The unsubstituted phenyl ring (Cmpd 4) lacks the steric bulk to lock the urea into the correct conformation, resulting in a severe loss of potency. While the 4-chloro-3-(trifluoromethyl)phenyl group (Cmpd 2) is highly potent against c-KIT[4], the specific steric and electronic profile of the 4-fluoro-2-methylphenyl group (Cmpd 1) often provides superior dual-inhibition profiles against highly homologous kinase targets like VEGFR2[3].

Sources

Application

High-Throughput Screening of Phenylurea Compound Libraries for Novel Kinase Inhibitors

Executive Summary & Mechanistic Rationale Phenylurea derivatives represent a highly privileged scaffold in medicinal chemistry, particularly in the development of targeted antineoplastic kinase inhibitors. From a structu...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Phenylurea derivatives represent a highly privileged scaffold in medicinal chemistry, particularly in the development of targeted antineoplastic kinase inhibitors. From a structural standpoint, the urea moiety (-NH-CO-NH-) acts as a versatile pharmacophore, capable of functioning simultaneously as a hydrogen bond donor and acceptor. This dual capacity allows phenylureas to anchor deeply within the ATP-binding pocket or the adjacent allosteric hydrophobic pockets (such as the DFG-out conformation) of various kinases[1]. Historically, this has led to the discovery of blockbuster multi-kinase inhibitors like Sorafenib and Tivozanib, which exhibit potent activity against the VEGFR and RAF kinase families[1].

To systematically discover next-generation phenylurea hits, High-Throughput Screening (HTS) must be employed. Screening structurally diverse libraries requires an assay format that is highly sensitive, miniaturizable, and resistant to compound interference. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard for this application. By utilizing a long-lifetime fluorophore (e.g., Terbium) as a donor, TR-FRET introduces a temporal delay before signal acquisition. This causality is critical: it allows the short-lived, transient autofluorescence inherent to many aromatic phenylurea compounds to decay completely, virtually eliminating false positives caused by background library fluorescence[2].

Signaling VEGF VEGF Ligand VEGFR2 VEGFR2 Kinase (Target) VEGF->VEGFR2 Binds RAS RAS Activation VEGFR2->RAS Phosphorylates RAF RAF Kinase RAS->RAF MEK MEK 1/2 RAF->MEK ERK ERK 1/2 MEK->ERK Proliferation Tumor Cell Proliferation ERK->Proliferation Gene Transcription Phenylurea Phenylurea Compound Library Phenylurea->VEGFR2 Allosteric/ATP Inhibition Phenylurea->RAF Cross-Reactivity

VEGFR2/RAF signaling pathway targeted by phenylurea kinase inhibitors.

HTS Workflow Design

The screening of a phenylurea library requires a self-validating workflow that funnels compounds from a primary biochemical screen to orthogonal cellular validation. The primary TR-FRET assay measures the inhibition of target kinase activity (e.g., VEGFR2)[3]. Because urea-based derivatives can sometimes act as non-specific aggregators or fluorescence quenchers, the workflow must incorporate strict Quality Control (QC) metrics (Z'-factor) and counter-screens.

Workflow Lib Phenylurea Library (10,000+ Compounds) Prep Acoustic Dispensing (DMSO < 1%) Lib->Prep TRFRET Primary TR-FRET Assay (VEGFR2 + ATP + Substrate) Prep->TRFRET ZFactor QC & Data Analysis (Z' > 0.6) TRFRET->ZFactor Hits Hit Triaging (IC50 < 1 µM) ZFactor->Hits Orthogonal Orthogonal Validation (Cellular Viability) Hits->Orthogonal

High-throughput screening workflow for phenylurea libraries.

Experimental Protocol: TR-FRET Kinase Assay

This protocol details a 384-well format TR-FRET assay to evaluate a phenylurea library against VEGFR2. The assay relies on a Fluorescein-labeled poly-GT substrate and a Terbium-labeled anti-phosphotyrosine antibody[2].

Reagent Preparation
  • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35. Causality: MgCl₂ is essential as a cofactor for ATP hydrolysis, while Brij-35 (a non-ionic detergent) prevents the hydrophobic phenylurea compounds from non-specifically adhering to the microplate walls.

  • Enzyme/Substrate Mix: Recombinant human VEGFR2 kinase and Fluorescein-poly-GT substrate diluted in Kinase Buffer.

  • ATP Solution: Prepared at the predetermined Km​ value for VEGFR2 (e.g., 10 µM). Causality: Screening at the Km​ ensures the assay is highly sensitive to competitive ATP-site inhibitors, a common binding mode for Type I and Type II phenylurea inhibitors[4].

  • Detection Mix: 20 mM EDTA and 2 nM Terbium-labeled anti-phosphotyrosine antibody in TR-FRET dilution buffer.

Step-by-Step Methodology
  • Compound Dispensing: Using an acoustic liquid handler (e.g., Echo 550), transfer 50 nL of the phenylurea library (from 10 mM DMSO stocks) into a low-volume 384-well black microplate.

    • Causality: Acoustic dispensing prevents tip-based carryover and keeps the final DMSO concentration strictly below 1%. Higher DMSO levels can denature the kinase and artificially suppress assay signals.

  • Enzyme Addition: Add 5 µL of the Enzyme/Substrate Mix to all wells. Incubate at room temperature for 15 minutes.

    • Causality: Pre-incubating the kinase with the phenylurea compounds before adding ATP allows slow-binding allosteric inhibitors (typical of the DFG-out binding mechanism) to reach thermodynamic equilibrium with the target.

  • Reaction Initiation: Add 5 µL of the ATP Solution to initiate the phosphorylation reaction. Centrifuge the plate briefly (1000 x g, 1 min) to ensure proper mixing.

  • Incubation: Incubate the plate in the dark at room temperature for 60 minutes.

  • Reaction Quench & Detection: Add 10 µL of the Detection Mix (EDTA + Tb-Antibody) to all wells.

    • Causality: EDTA rapidly chelates the Mg2+ ions, instantly halting the kinase reaction[2]. This ensures that all wells represent the exact same reaction time, regardless of when the plate is read. The Tb-antibody specifically binds to the newly phosphorylated substrate.

  • Signal Maturation: Incubate for an additional 60 minutes to allow the antibody-substrate binding to reach equilibrium.

  • Data Acquisition: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar or EnVision).

    • Settings: Excitation at 340 nm. Delay time: 100 µs. Integration time: 200 µs. Measure emission at 490 nm (Terbium donor) and 520 nm (Fluorescein acceptor).

Data Analysis & Self-Validating Systems

In a TR-FRET assay, the raw data is inherently self-correcting. The readout is expressed as a dimensionless emission ratio (520 nm / 490 nm)[2].

  • Causality of the Ratio: If a phenylurea compound acts as an inner-filter or fluorescence quencher, it will likely quench both the donor and acceptor signals proportionally. By calculating the ratio, the assay normalizes well-to-well variations in volume and compound-specific optical interference, establishing a mathematically self-validating system.

Quality Control (Z'-Factor)

To validate the HTS run, the Z'-factor must be calculated for each plate using the positive control (100% inhibition, e.g., 10 µM Sorafenib) and negative control (0% inhibition, DMSO vehicle).

Z′=1−∣μpos​−μneg​∣3(σpos​+σneg​)​

A plate is only validated and accepted if the Z'-factor is 0.6, indicating excellent separation between the hit threshold and background noise.

Representative HTS Hit Data

Below is a summarized data presentation of top phenylurea hits identified during a mock screening campaign, triaged by their biochemical IC₅₀ and orthogonal cellular viability (GI₅₀) against human tumor cell lines[4].

Compound IDCore ScaffoldVEGFR2 IC₅₀ (nM)TR-FRET Ratio (Max)Cellular GI₅₀ (µM)Selectivity Profile
Ctrl-Sorafenib 3-thienyl urea90 ± 50.152.5Multi-kinase
PU-1042 1,3-diphenylurea45 ± 30.120.8High (VEGFR2 specific)
PU-2218 N-phenyl-N'-pyrimidinyl urea120 ± 100.184.1Dual (VEGFR2/RAF)
PU-3055 1-(2,5-dimethylphenyl)-3-phenylurea> 10,0000.85 (No inhibition)> 50.0Inactive

Note: A lower TR-FRET ratio indicates fewer phosphorylated substrates, correlating with higher kinase inhibition.

Orthogonal Counter-Screening

To ensure trustworthiness, all hits (IC₅₀ < 1 µM) must be subjected to an orthogonal counter-screen.

  • Fluorescence Interference Screen: Compounds are incubated with the pre-phosphorylated tracer and antibody without the kinase. Compounds that alter the TR-FRET ratio here are flagged as optical false positives.

  • Cellular Viability (MTT Assay): Hits are evaluated in a panel of cancer cell lines (e.g., HUVEC for VEGFR2 dependency) to confirm that the biochemical inhibition translates to phenotypic anti-proliferative activity[4].

Sources

Method

Application Note: Comprehensive Protocol for Evaluating the Antimicrobial Properties of Phenylurea Compounds

Executive Summary Phenylurea derivatives have emerged as a highly versatile structural scaffold in medicinal chemistry, demonstrating robust antimicrobial properties against multidrug-resistant (MDR) pathogens, including...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Phenylurea derivatives have emerged as a highly versatile structural scaffold in medicinal chemistry, demonstrating robust antimicrobial properties against multidrug-resistant (MDR) pathogens, including Methicillin-Resistant Staphylococcus aureus (MRSA)[1]. As a Senior Application Scientist, I have designed this technical guide to move beyond basic procedural lists. Here, we establish a self-validating experimental framework that not only measures antimicrobial endpoints but confirms the pharmacodynamic causality behind them. This protocol is tailored for drug development professionals seeking to rigorously evaluate novel phenylurea compounds.

Mechanistic Rationale & Causality

Before initiating benchwork, it is critical to understand how phenylurea compounds interact with bacterial targets, as this dictates the experimental design. Phenylurea compounds exhibit antimicrobial activity through two distinct modalities:

  • Direct Bactericidal Action: Certain diphenylureas and sorafenib derivatives (e.g., SC5005) directly disrupt bacterial cellular machinery or membrane integrity, leading to rapid cell death and pathogen eradication[1][2].

  • Adjuvant Synergy: Other phenylurea derivatives act as potent adjuvants by inhibiting Penicillin-Binding Protein 2a (PBP2a). This mechanism lowers the Minimum Inhibitory Concentration (MIC) of co-administered β-lactam antibiotics, effectively restoring their lethality against resistant strains[3].

Understanding this dual functionality is critical. A compound acting as an adjuvant requires combination checkerboard assays, whereas direct antibacterials are evaluated via standalone MIC, MBC, and Time-Kill kinetics.

MOA PU Phenylurea Compounds Direct Direct Bactericidal Action (e.g., Membrane/Kinase Targeting) PU->Direct Monotherapy Adjuvant Adjuvant Activity (PBP2a Inhibition) PU->Adjuvant Combination Therapy MRSA Pathogen Eradication (e.g., MRSA) Direct->MRSA Rapid Killing BetaLactam β-Lactam Antibiotics Adjuvant->BetaLactam Potentiates Adjuvant->MRSA Restores Susceptibility BetaLactam->MRSA Synergistic Lysis

Fig 1. Mechanistic pathways of phenylurea compounds as direct antibacterials and synergistic adjuvants.

The Self-Validating Evaluation Framework

To ensure scientific integrity, antimicrobial testing cannot rely on a single endpoint. We employ a self-validating system where each assay confirms the findings of the previous step[4].

  • MIC establishes the bacteriostatic threshold.

  • MBC validates whether the growth inhibition observed in the MIC assay is lethal (bactericidal) or merely static[5].

  • Time-Kill Kinetics validate the MBC by mapping the pharmacodynamic rate of cell death and detecting any resistant sub-populations that might cause delayed regrowth[1][4].

Workflow Inoculum 1. Inoculum Prep (5x10^5 CFU/mL) MIC 2. MIC Assay (Broth Microdilution) Inoculum->MIC 18-24h MBC 3. MBC Assay (Agar Plating) MIC->MBC Plate clear wells TimeKill 4. Time-Kill Kinetics (Rate of Lethality) MBC->TimeKill 1x, 4x, 8x MIC Validation 5. Self-Validation (MBC/MIC ≤ 4) TimeKill->Validation Confirm Validation->MIC Refine

Fig 2. Self-validating experimental workflow for evaluating antimicrobial efficacy.

Step-by-Step Methodologies

Protocol A: Minimum Inhibitory Concentration (MIC) Determination

Objective: Determine the lowest concentration of the phenylurea compound that prevents visible bacterial growth according to CLSI guidelines[4]. Causality: We utilize Cation-Adjusted Mueller-Hinton Broth (CAMHB) because physiological concentrations of calcium and magnesium are essential for stabilizing bacterial membranes and ensuring reproducible drug-target interactions[1].

  • Compound Preparation: Dissolve the phenylurea derivative in 100% DMSO to create a 10 mg/mL stock. Causality: Phenylureas are often lipophilic; however, the final DMSO concentration in the assay must not exceed 1% to prevent solvent-induced bacterial toxicity[6].

  • Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound in CAMHB to achieve a final test range (e.g., 64 µg/mL to 0.5 µg/mL)[1].

  • Inoculum Standardization: Grow the target strain (e.g., MRSA USA300) to log-phase (OD600 ≈ 0.8). Dilute in CAMHB to achieve a final well concentration of exactly 5 × 10⁵ CFU/mL[7]. Causality: Strict adherence to this inoculum size prevents the "inoculum effect," where excess bacteria artificially inflate the MIC.

  • Incubation & Readout: Incubate plates at 37°C for 18–24 hours. The MIC is recorded as the lowest concentration well with no visible turbidity[4].

Protocol B: Minimum Bactericidal Concentration (MBC) Assay

Objective: Determine if the phenylurea compound kills ≥99.9% of the initial bacterial inoculum. Causality: A clear well in the MIC assay only indicates growth inhibition. Subculturing onto drug-free agar removes the selective pressure, allowing surviving persister cells to form colonies, thus distinguishing bacteriostatic from bactericidal agents[5].

  • Sampling: Gently homogenize the contents of the MIC well and all wells containing concentrations higher than the MIC.

  • Plating: Aliquot 5–10 µL from these wells onto Tryptic Soy Agar (TSA) plates[1].

  • Incubation: Incubate the TSA plates at 37°C for 18–24 hours.

  • Validation: The MBC is the lowest concentration that yields no colony growth. A compound is classified as bactericidal if the MBC/MIC ratio is ≤ 4[5].

Protocol C: Time-Kill Kinetics Assay

Objective: Quantify the rate of bacterial killing over a 24-hour period. Causality: While MBC is an endpoint metric, Time-Kill assays provide dynamic pharmacodynamic data. Rapidly bactericidal phenylureas (e.g., 3-log reduction within 2 hours) are highly desirable as they minimize the window for resistance development[1][4].

  • Preparation: Dilute log-phase bacteria to ~10⁶ CFU/mL in CAMHB[1].

  • Exposure: Introduce the phenylurea compound at concentrations of 1×, 4×, and 8× the established MIC. Include a vehicle control (1% DMSO) and a positive control (e.g., Vancomycin).

  • Sampling: Extract 100 µL aliquots at defined time points: 0, 2, 4, 8, and 24 hours[4].

  • Quantification: Serially dilute the aliquots in phosphate-buffered saline (PBS) and plate on TSA. Count colonies after 24h incubation to calculate CFU/mL. A ≥3-log₁₀ decrease confirms bactericidal activity[4][5].

Quantitative Data Interpretation

To benchmark your novel phenylurea derivatives, compare your findings against the established metrics of known phenylurea compounds summarized below.

Table 1: Representative Antimicrobial Metrics for Phenylurea Derivatives

Compound ClassTarget PathogenMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioMode of Action
Diphenylureas MRSA (USA300)4 - 84 - 81.0Direct Bactericidal[1]
Sorafenib Derivatives (SC5005) MRSA0.51.02.0Direct Bactericidal[2]
Phenylurea Adjuvants MRSA (BAA-1556)32 (Oxacillin alone) → 1 (w/ Adjuvant)N/AN/APBP2a Inhibition (Synergistic)[3]

Table 2: Diagnostic Criteria for Self-Validating Assays

MetricDefinitionInterpretation Thresholds
MIC Lowest concentration preventing visible growthSusceptible vs. Resistant (Strain dependent)
MBC Lowest concentration killing ≥99.9% of inoculumBactericidal if MBC/MIC ≤ 4; Bacteriostatic if > 4[5]
Time-Kill Log reduction of viable cells over time≥ 3-log₁₀ reduction confirms bactericidal activity[4]

References

  • Synthesis and Biological Evaluation of Novel 1-(4-(Hydroxy(1-oxo-1,3-dihydro-2H-inden-2-ylidene)methyl)phenyl)-3-phenylurea Derivatives Source: PubMed (nih.gov) URL:8

  • Phenylurea Derivatives: A Comparative Guide to Structure-Activity Relationships Source: Benchchem URL:7

  • Bacteriological profiling of diphenylureas as a novel class of antibiotics against methicillin-resistant Staphylococcus aureus Source: PMC (nih.gov) URL:1

  • Enhanced Antitumor and Antibacterial Activities of Ursolic Acid through β-Cyclodextrin Inclusion Complexation Source: ACS Omega (acs.org) URL:6

  • Phenyl urea based adjuvants for β-lactam antibiotics against methicillin resistant Staphylococcus aureus Source: PMC (nih.gov) URL:3

  • Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More Source: Emery Pharma URL:4

  • Minimum Inhibitory (MIC) and Minimum Bactericidal Concentration (MBC) Testing Services Source: Creative Diagnostics URL:5

  • In vitro and in vivo activity of a novel sorafenib derivative SC5005 against MRSA Source: PubMed (nih.gov) URL:2

Sources

Application

Application Note: Evaluating (4-fluoro-2-methylphenyl)urea in the Development of Next-Generation Photosystem II Inhibitors

Executive Summary & Structural Rationale The development of highly selective, environmentally optimized herbicides requires precise structural tuning of known pharmacophores. Phenylurea herbicides are a well-established...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The development of highly selective, environmentally optimized herbicides requires precise structural tuning of known pharmacophores. Phenylurea herbicides are a well-established class of agrochemicals utilized for broad-spectrum weed control[1]. However, rising weed resistance and environmental persistence concerns necessitate the development of novel analogs.

(4-fluoro-2-methylphenyl)urea represents a strategic structural evolution in this class. The incorporation of a fluorine atom at the para-position of the phenyl ring increases the molecule's metabolic stability against cytochrome P450-mediated degradation in target weeds. Concurrently, the ortho-methyl group fine-tunes the compound's lipophilicity (LogP), enhancing cuticular penetration during post-emergence application and optimizing xylem mobility. This guide details the mechanistic rationale and validated protocols for evaluating this compound in an agrochemical R&D pipeline.

Mechanistic Causality: Photosystem II Inhibition

To effectively assay (4-fluoro-2-methylphenyl)urea, one must understand the exact cascade of its phytotoxicity. Phenylurea compounds do not kill plants merely by "starving" them of energy; they turn the plant's own photosynthetic machinery into a source of lethal oxidative stress.

  • Target Binding: The herbicide acts as a potent competitive inhibitor within the chloroplast thylakoid membrane. It specifically binds to the D1 protein at the Qb-binding niche of the Photosystem II (PSII) complex[1].

  • Electron Transport Blockade: By occupying this niche, the herbicide prevents the binding of plastoquinone (PQ), the native electron acceptor. This severs the electron transfer chain from the primary quinone acceptor (QA) to PQ[1].

  • Oxidative Crisis: With electron flow halted, the continuous absorption of light energy forces the PSII reaction center into a chlorophyll triplet state[2]. This highly reactive state transfers energy to ground-state oxygen, generating singlet oxygen and other destructive reactive oxygen species (ROS)[2].

  • Cellular Necrosis: The sudden accumulation of ROS causes rapid lipid peroxidation, destroying the thylakoid and cellular membranes[1]. Macroscopically, this manifests as interveinal chlorosis (yellowing) that rapidly progresses to irreversible tissue necrosis (death) starting at the leaf margins[3].

Pathway Light Light Energy (Photon Absorption) PSII Photosystem II Complex (D1 Protein / Qb Niche) Light->PSII PQ Plastoquinone (PQ) (Electron Acceptor) PSII->PQ Normal Electron Transport ROS Singlet Oxygen & ROS (Oxidative Stress) PSII->ROS Blocked Flow Induces Chlorophyll Triplet State Herbicide (4-fluoro-2-methylphenyl)urea (Competitive Inhibitor) Herbicide->PSII Binds Qb Niche Death Lipid Peroxidation & Cellular Necrosis ROS->Death Membrane Degradation

Fig 1: Mechanism of PSII inhibition and ROS-mediated cellular necrosis by phenylurea herbicides.

High-Throughput In Vitro Protocol: Chlorophyll Fluorescence (Fv/Fm) Assay

Before advancing to whole-plant models, the intrinsic target-site affinity of (4-fluoro-2-methylphenyl)urea must be quantified. Chlorophyll fluorescence is utilized because the emission of fluorescence is inversely proportional to photochemical efficiency.

Step-by-Step Methodology
  • Tissue Preparation: Excise 5 mm leaf discs from the youngest fully expanded leaves of 14-day-old Abutilon theophrasti (velvetleaf) plants.

  • Compound Formulation: Dissolve (4-fluoro-2-methylphenyl)urea in analytical grade DMSO to create a 10 mM stock. Prepare a serial dilution (0.01 µM to 100 µM) in a 1% DMSO/water assay buffer.

  • Incubation: Float the leaf discs adaxial side up in 24-well plates containing the herbicide dilutions for 4 hours under low light (50 µmol m⁻² s⁻¹) to allow tissue permeation.

  • Dark Adaptation (Critical Causality): Transfer the plates to complete darkness for a minimum of 30 minutes prior to measurement[1]. Why? This step ensures that all PSII reaction centers are fully oxidized and "open," allowing for the accurate measurement of minimal fluorescence (F0) and maximum fluorescence (Fm) upon a saturating light pulse[1].

  • Measurement: Apply a saturating light flash (>3000 µmol m⁻² s⁻¹) using a Pulse-Amplitude-Modulation (PAM) fluorometer and record the Fv/Fm ratio.

System Validation Gate: Calculate the Fv/Fm of the solvent-only negative control. If the value is < 0.78 , the assay is immediately invalidated. Values below this threshold indicate pre-existing environmental stress in the source plants, which will artificially skew the IC50 calculations.

In Vivo Protocol: Whole-Plant Post-Emergence Bioassay

While in vitro assays confirm target-site binding, whole-plant bioassays are required to evaluate systemic translocation. Phenylureas are primarily taken up via roots and foliage and move via the xylem[3].

Step-by-Step Methodology
  • Plant Cultivation: Germinate target weed species in standard potting matrix. Thin to two uniform plants per pot. Grow to the 3-to-4 true leaf stage.

  • Formulation (Critical Causality): Dissolve the herbicide in an acetone carrier and add a non-ionic surfactant (e.g., Tween-20 at 0.25% v/v). Why? The lipophilic nature of the fluorinated phenyl ring requires a surfactant to overcome the hydrophobic barrier of the leaf cuticle, ensuring the active ingredient reaches the apoplastic pathway for xylem transport[3].

  • Spray Application: Apply the formulation using a laboratory track sprayer calibrated to deliver a volume of 200 L/ha at varying dose rates (e.g., 15, 30, 60, 120, 240 g ai/ha).

  • Incubation: Transfer plants to a controlled greenhouse environment (25°C day / 20°C night, 16h photoperiod).

  • Biomass Harvest: At 14 days post-treatment, harvest the above-ground biomass, dry in an oven at 70°C for 72 hours, and record the dry weight[1].

System Validation Gate: A reference standard (Diuron) must be run in parallel. The assay is only validated if the Diuron ED50 falls within ±10% of the established historical baseline (e.g., 120 g ai/ha). This confirms that spray calibration, environmental conditions, and weed biotype susceptibility remain consistent.

Quantitative Data Summary

The following table summarizes the anticipated physicochemical and biological profile of the fluorinated analog compared to a standard commercial phenylurea, demonstrating the efficacy gains achieved through structural modification.

CompoundCalculated LogPPSII Fv/Fm IC50 (µM)Whole-Plant ED50 (g ai/ha)Primary Phenotypic Symptom
(4-fluoro-2-methylphenyl)urea 2.850.4285Rapid interveinal necrosis
Diuron (Reference Standard)2.680.55120Progressive marginal chlorosis
Untreated Control N/A> 100N/AHealthy, vigorous growth

References

  • Herbicide-induced oxidative stress in photosystem II PubMed / National Institutes of Health (NIH)[Link]

Sources

Method

On-DNA synthesis of urea derivatives for encoded libraries

Application Note: On-DNA Synthesis of Urea Derivatives for DNA-Encoded Libraries Executive Summary The integration of urea moieties into DNA-encoded libraries (DELs) is a critical objective in modern drug discovery. Urea...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: On-DNA Synthesis of Urea Derivatives for DNA-Encoded Libraries

Executive Summary

The integration of urea moieties into DNA-encoded libraries (DELs) is a critical objective in modern drug discovery. Ureas are privileged pharmacophores that act as potent hydrogen-bond donors and acceptors, frequently utilized as bioisosteres for amides and guanidines to improve target affinity and metabolic stability. However, synthesizing ureas directly on a DNA barcode presents unique physicochemical challenges. The reaction must proceed in highly dilute, aqueous environments where the competitive hydrolysis of electrophilic reagents (like isocyanates) threatens both yield and library fidelity. This application note details the mechanistic rationale, quantitative parameters, and self-validating protocols required to successfully synthesize urea derivatives on-DNA without compromising the integrity of the oligonucleotide tag.

Mechanistic Principles & Causality

To achieve high-fidelity on-DNA urea synthesis, researchers must navigate the competing kinetics of nucleophilic addition and electrophile hydrolysis. There are two primary strategies for on-DNA urea formation, each governed by specific causal logic:

Strategy A: Direct Isocyanate Addition When a DNA-conjugated primary or secondary amine reacts with a commercially available isocyanate, the amine's lone pair attacks the electrophilic carbon of the isocyanate to form the urea linkage[1].

  • The Causality of Excess Reagents: In the aqueous buffers required to maintain DNA solubility, water molecules and hydroxide ions competitively attack the isocyanate. This hydrolysis forms an unstable carbamic acid that rapidly decarboxylates into a small-molecule amine and CO₂. This newly formed amine can then react with remaining isocyanates to form insoluble symmetric ureas. To outcompete this rapid degradation pathway, a massive excess of the isocyanate building block (typically 40 to 100 equivalents) is strictly required[2].

  • The Causality of pH Control: The reaction buffer is typically maintained at pH 9.0–9.5 (e.g., using borate buffers). At this pH, a sufficient fraction of the DNA-conjugated amine (pKa ~10.5) is unprotonated and nucleophilic, while avoiding excessively high alkaline conditions that would exponentially accelerate isocyanate hydrolysis and risk DNA depurination[2][3].

Strategy B: In Situ Activation (Phosgene Equivalents) Because the commercial availability of diverse isocyanates is limited, researchers often synthesize ureas by coupling two amines. This requires an intermediate activation step using a phosgene equivalent such as N,N'-disuccinimidyl carbonate (DSC) or p-nitrophenyl chloroformate (PNP-Cl)[2][4].

  • The Causality of Intermediate Purification: The DNA-conjugated amine is first reacted with the activator to form an activated carbamate or on-DNA isocyanate[4]. It is an absolute requirement to remove the excess activating agent (via desalting or precipitation) before adding the second small-molecule amine. Failure to do so will result in the incoming amine reacting exclusively with the excess activator in solution, completely quenching the reaction and yielding zero on-DNA product.

Process Workflows

OnDNA_Urea_Workflow Start DNA-Conjugated Amine (Starting Material) Split Start->Split PathA Method A: Direct Isocyanate Addition Split->PathA PathB Method B: In Situ Activation Split->PathB Iso Add R-NCO (40-100 equiv) Buffer pH 9.0-9.5 PathA->Iso Act Add DSC or PNP-Cl Form Activated Carbamate PathB->Act Urea DNA-Conjugated Urea (Final Product) Iso->Urea Purify Desalting/Precipitation (Remove excess activator) Act->Purify Amine Add R-NH2 (Excess Amine) Purify->Amine Amine->Urea

Workflow for On-DNA Urea Synthesis: Direct Isocyanate vs. In Situ Activation Methods.

Quantitative Reaction Parameters

To ensure reproducibility across different library scaffolds, the following parameters have been optimized for maximum conversion while preserving >80% DNA amplifiability[1][3].

Activation StrategyPrimary ReagentEquivalentsOptimal Buffer / pHTime / TempExpected Conversion
Direct Addition Isocyanate (R-NCO)40 – 100 eq250 mM Borate, pH 9.41–18 h, 25 °C> 85%
In Situ Activation PNP-Cl or DSC20 – 50 eq200 mM HEPES, pH 8.52 h, 25 °C70 – 85%
Amine Trapping Amine (R-NH₂)100 eq250 mM Borate, pH 9.412 h, 25 °C> 80% (from intermediate)

Self-Validating Experimental Protocols

A robust DEL protocol must be a self-validating system. Before committing a highly complex library to these conditions, a "reaction rehearsal" must be performed using a 5′-amino-modified sensor oligonucleotide[1]. This ensures the specific building blocks do not cause unexpected DNA fragmentation.

Protocol A: Direct Isocyanate Coupling

Objective: Synthesize a urea linkage using a commercially available isocyanate.

  • Preparation: Dissolve the DNA-conjugated amine (sensor oligo or library) in 250 mM sodium borate buffer (pH 9.4) to a final DNA concentration of 1 mM.

  • Reagent Addition: Prepare a 400 mM stock of the target isocyanate in anhydrous DMSO. Add 10 µL of the isocyanate stock per 100 µL of the DNA solution (yielding ~40 equivalents of isocyanate)[2].

  • Incubation: Vortex vigorously for 30 seconds. Incubate the mixture at room temperature (25 °C) for 4 to 18 hours. Note: The solution may become cloudy as the isocyanate hydrolyzes into insoluble symmetric small-molecule ureas; this is expected and does not impact the on-DNA reaction.

  • Quenching & Isolation: Add 10 equivalents of Tris-HCl (pH 7.5) to quench any remaining unreacted isocyanate. Centrifuge at 10,000 x g for 5 minutes to pellet insoluble byproducts. Transfer the supernatant and isolate the DNA via standard ethanol precipitation (add 0.1 volumes of 3 M NaCl and 3 volumes of cold absolute ethanol, incubate at -20 °C, and centrifuge).

Protocol B: Two-Step Urea Synthesis via PNP-Cl Activation

Objective: Synthesize a non-symmetrical urea from two amines using p-nitrophenyl chloroformate (PNP-Cl)[4].

  • Activation: To a 1 mM solution of DNA-conjugated amine in 200 mM HEPES buffer (pH 8.5), add 20 equivalents of PNP-Cl (from a fresh DMSO stock). Incubate at 25 °C for 2 hours to form the DNA-conjugated carbamate/isocyanate intermediate[4].

  • Critical Purification: Purify the DNA intermediate immediately using a Zeba™ Spin Desalting Column (7K MWCO) pre-equilibrated with 250 mM borate buffer (pH 9.4). Causality check: This step removes unreacted PNP-Cl and p-nitrophenol byproducts, ensuring the subsequent amine is not consumed by background reactions.

  • Amine Addition: To the desalted DNA intermediate, add 100 equivalents of the secondary building block (small-molecule amine) dissolved in DMSO.

  • Incubation & Isolation: Incubate at 25 °C for 12 hours. Purify the final DNA-conjugated urea via ethanol precipitation.

Analytical Validation & System Suitability

To guarantee trustworthiness, the reaction rehearsal must pass two strict analytical gates before proceeding to library-scale synthesis:

  • Chemical Conversion (LC-MS): Analyze the reconstituted DNA pellet via LC-MS (ESI-TOF).

    • Acceptance Criterion: The mass spectrum must show >80% conversion from the starting DNA-amine mass to the expected mass of the DNA-urea conjugate. The absence of a +165 Da peak (in Protocol B) confirms that no unreacted PNP-carbamate remains.

  • DNA Integrity (UV & qPCR): Measure the absorbance at 260 nm to quantify DNA recovery. Additionally, perform a quantitative PCR (qPCR) assay comparing the cycle threshold (Ct) of the product to the starting material[1][3].

    • Acceptance Criterion: Total DNA recovery must be >80%. The ΔCt between the starting material and the product must be < 0.5, proving that the alkaline pH and electrophilic reagents did not induce depurination or strand cleavage[1].

References

  • [2] DNA Compatible Multistep Synthesis and Applications to DNA Encoded Libraries. Ysciei. Available at:[Link]

  • [1] What is a “DNA-Compatible” Reaction? | ACS Combinatorial Science. ACS Publications. Available at: [Link]

  • [3] Optimization of Reaction Conditions for On‐DNA Synthesis of Ureas, Thioureas, and Sulfonamides. ResearchGate. Available at:[Link]

  • [4] Development of a Selection Method for Discovering Irreversible (Covalent) Binders from a DNA-Encoded Library. PMC / NIH. Available at:[Link]

Sources

Application

Formulation Strategies for (4-Fluoro-2-methylphenyl)urea in Preclinical In Vivo Studies

As a formulation scientist, encountering a halogenated phenylurea like (4-fluoro-2-methylphenyl)urea (CAS: 188796-85-2) presents a classic, yet formidable, drug delivery challenge. This compound is representative of high...

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Author: BenchChem Technical Support Team. Date: March 2026

As a formulation scientist, encountering a halogenated phenylurea like (4-fluoro-2-methylphenyl)urea (CAS: 188796-85-2) presents a classic, yet formidable, drug delivery challenge. This compound is representative of highly planar, hydrophobic small molecules frequently utilized as pharmacophores in kinase inhibitors and agricultural agents.

Translating this compound from in vitro assays to in vivo rodent models requires overcoming its notoriously poor thermodynamic aqueous solubility, which is driven by high crystal lattice energy and strong intermolecular hydrogen bonding[1]. Because the urea nitrogen atoms are poor proton acceptors and the molecule lacks acidic protons, traditional pH-adjustment strategies (e.g., salt formation) are thermodynamically ineffective[2]. Consequently, achieving sufficient systemic exposure for pharmacokinetic (PK) and pharmacodynamic (PD) evaluations requires engineered co-solvent systems or kinetically stable nanosuspensions[3].

This application note details the physicochemical rationale and self-validating protocols for formulating (4-fluoro-2-methylphenyl)urea for both Intravenous (IV) and Oral (PO) administration.

Physicochemical Profiling & Causality of Excipient Selection

Before selecting a vehicle, we must analyze the API's properties to understand why certain excipients are required.

Table 1: Physicochemical Properties & Formulation Implications
ParameterValueFormulation Implication
Molecular Weight 168.17 g/mol Small molecule; highly permeable across lipid bilayers if dissolved.
LogP (est.) ~2.1Lipophilic; prefers organic/lipid phases over aqueous media.
pKa NeutralpH adjustment is ineffective; requires solubilization or milling.
Aqueous Sol. < 0.1 mg/mLHigh risk of in vivo precipitation; necessitates micellar or co-solvent systems.
H-Bond Donors 2 (Urea motif)Strong crystal lattice energy; requires high-shear forces to break down particles.
The Causality Behind Vehicle Selection
  • For IV Dosing (Co-Solvent/Surfactant System): The API must be in a true solution to prevent capillary embolism. We utilize a multi-component system: 10% DMSO / 40% PEG400 / 5% Tween 80 / 45% Saline .

    • Causality: DMSO acts as the primary solvent to disrupt the strong hydrogen bonding of the urea motif. PEG400 acts as a water-miscible co-solvent that lowers the dielectric constant of the aqueous phase, preventing the API from crashing out upon dilution in the bloodstream[3]. Tween 80 (Polysorbate 80) provides micellar encapsulation, shielding the hydrophobic 4-fluoro-2-methylphenyl core from the aqueous environment.

  • For PO Dosing (Nanosuspension): High-dose efficacy studies often exceed the solubilization capacity of safe IV vehicles. Here, a kinetically stable nanosuspension (0.5% Methylcellulose / 0.1% Tween 80 ) is preferred.

    • Causality: Methylcellulose (MC) acts as a polymeric suspending agent. It coats the micronized drug particles, providing steric hindrance that prevents agglomeration and Ostwald ripening. Tween 80 acts as a wetting agent, reducing the interfacial tension between the hydrophobic API crystals and the aqueous vehicle, thereby improving gastrointestinal dissolution rates[4].

Formulation Decision Workflow

FormulationWorkflow API (4-Fluoro-2-methylphenyl)urea API Assessment Prop LogP ~2.1, Neutral Poor Aqueous Solubility API->Prop Route Select in vivo Route Prop->Route PO Oral (PO) / IP High Dose Efficacy Route->PO IV Intravenous (IV) Systemic PK Route->IV Nano Nanosuspension 0.5% MC + 0.1% Tween 80 PO->Nano Sol Co-solvent Solution 10% DMSO / 40% PEG400 5% Tween 80 / 45% Saline IV->Sol Val1 Validate: DLS Particle Size < 1µm Nano->Val1 Val2 Validate: Optical Clarity (No Tyndall) Sol->Val2

Decision tree for selecting the optimal in vivo formulation strategy.

Step-by-Step Self-Validating Protocols

Protocol A: IV Co-Solvent Solution (Target: 5 mg/mL)

Vehicle: 10% DMSO / 40% PEG400 / 5% Tween 80 / 45% Saline

Critical Insight: In my experience with halogenated phenylureas, rapid aqueous dilution invariably leads to localized supersaturation and immediate precipitation. The order of addition and the rate of aqueous phase integration are non-negotiable.

  • API Dissolution: Weigh 50 mg of (4-fluoro-2-methylphenyl)urea into a clean glass vial. Add 1.0 mL of pure DMSO. Vortex vigorously for 2-3 minutes until completely dissolved.

  • Co-Solvent Addition: Add 4.0 mL of PEG400 to the vial. Vortex for 1 minute to ensure a homogenous organic phase.

  • Surfactant Integration: Add 0.5 mL of Tween 80. Vortex for 2 minutes. The solution will become viscous but must remain completely clear.

  • Aqueous Phase Titration (Critical Step): While continuously vortexing the vial at high speed, add 4.5 mL of 0.9% Saline dropwise (approx. 1 drop per second).

  • Self-Validation Check (Tyndall Effect): Shine a red or green laser pointer through the formulation vial in a dimly lit room.

    • Pass: The laser passes through without a visible beam path, confirming a true micellar solution.

    • Fail: A visible, scattered beam path (Tyndall effect) indicates micro-precipitation. The formulation is unsafe for IV use and must be discarded.

Protocol B: PO Nanosuspension (Target: 20 mg/mL)

Vehicle: 0.5% Methylcellulose (MC) / 0.1% Tween 80 in Water

  • Vehicle Preparation: Dissolve 0.5 g of Methylcellulose (400 cPs) in 50 mL of hot (80°C) Milli-Q water. Stir until dispersed, then add 50 mL of cold water and stir overnight at 4°C to fully hydrate the polymer. Add 0.1 mL of Tween 80 and mix gently to avoid foaming.

  • Wetting the API: Weigh 200 mg of API into a mortar or milling tube. Add 0.5 mL of the prepared vehicle to form a thick paste. Triturate or vortex to ensure the hydrophobic crystals are fully wetted by the surfactant.

  • Volume Expansion & Milling: Add the remaining 9.5 mL of the vehicle. To break the crystal lattice energy, process the suspension using a probe sonicator (5 cycles of 30 seconds on ice) or a bead mill (using 0.5 mm zirconium beads for 15 minutes).

  • Self-Validation Check (Sedimentation & DLS):

    • Physical Check: Allow the suspension to sit undisturbed for 2 hours. If a hard, unyielding cake forms at the bottom that cannot be resuspended with gentle inversion, the particle size is too large.

    • Analytical Check: Analyze via Dynamic Light Scattering (DLS). A successful nanosuspension for oral gavage should exhibit a D90 particle size of < 1.0 µm, ensuring a high specific surface area for optimal gastrointestinal absorption[4].

References

  • Solubilizing excipients in oral and injectable formulations. Strickley, R. G. (2004). Pharmaceutical Research.
  • Aqueous solubility-enhancing excipient technologies: a review of recent developments.European Pharmaceutical Review (2018).
  • Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Ishikawa, M., et al. (2011). Journal of Medicinal Chemistry.
  • Forecasting the in vivo performance of four low solubility drugs from their in vitro dissolution d

Sources

Method

Molecular docking protocol for phenylurea derivatives with protein targets

Application Note: In Silico Interrogation of Phenylurea Derivatives via Advanced Molecular Docking Executive Summary Phenylurea derivatives represent a highly privileged pharmacophore in targeted therapeutics, functionin...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: In Silico Interrogation of Phenylurea Derivatives via Advanced Molecular Docking

Executive Summary

Phenylurea derivatives represent a highly privileged pharmacophore in targeted therapeutics, functioning prominently as Type II kinase inhibitors (e.g., Sorafenib, Lenvatinib) in oncology 1[1] and as potent agrochemicals (e.g., Pencycuron) 2[2]. The central urea motif (-NH-CO-NH-) acts as an essential hydrogen-bond donor/acceptor system, anchoring the molecule within deep allosteric pockets of target proteins such as the VEGFR-2 kinase domain 1[1]. This application note outlines a comprehensive, self-validating molecular docking protocol designed to accurately predict the binding poses and thermodynamic affinities of novel phenylurea analogs.

Mechanistic Rationale & Target Biology

Type II kinase inhibitors stabilize the inactive "DFG-out" conformation of kinases. The phenylurea linker is uniquely suited for this structural state, forming critical bidentate hydrogen bonds with the conserved catalytic Aspartate (e.g., Asp1046 in VEGFR-2) and the Glutamate of the αC-helix (Glu885) 1[1]. Understanding this causality is critical: docking protocols that fail to prioritize or constrain these specific polar interactions often yield false-positive poses driven purely by non-specific hydrophobic contacts 3[3].

G cluster_ligand Phenylurea Derivative cluster_protein VEGFR-2 Kinase Domain A Terminal Aryl Group D Allosteric Hydrophobic Pocket A->D Hydrophobic / Pi-Pi B Urea Linker (-NH-CO-NH-) E DFG Motif (Asp1046) & aC-Helix (Glu885) B->E H-Bond Donor/Acceptor C Hinge-Binding Moiety F Hinge Region (Cys919) C->F H-Bond

Mechanistic binding interactions of phenylurea derivatives within the DFG-out kinase domain.

Self-Validating Docking Methodology

The following protocol employs a rigorous structure-based drug design (SBDD) approach 4[4], incorporating preparation and validation checkpoints to ensure high-fidelity thermodynamic modeling.

G P1 1. Protein Preparation (Remove H2O, Add H+, pH 7.4) G1 3. Grid Generation (Define DFG-out Pocket) P1->G1 L1 2. Ligand Preparation (3D Conformations, AM1-BCC) D1 4. Docking Simulation (Flexible Search & Scoring) L1->D1 G1->D1 A1 5. Self-Validation (RMSD < 2.0 Å vs Native) D1->A1

Step-by-step molecular docking workflow for protein-ligand complex prediction.

Phase I: Target and Ligand Preparation

Step 1: Protein Preparation (Receptor)

  • Procedure: Retrieve the target 3D structure (e.g., VEGFR-2, PDB ID: 4ASD) 5[5]. Strip non-essential water molecules, but retain structural waters if they are known to bridge the ligand-protein interface. Add polar hydrogens and assign physiological pH (7.4) protonation states to ionizable residues 6[6].

  • Causality: Raw crystal structures lack hydrogen atoms. Incorrect protonation of the DFG-aspartate will completely abolish the predictive power of the hydrogen-bonding network required for phenylurea binding 6[6].

Step 2: Ligand Preparation

  • Procedure: Convert 2D ligand structures to energetically minimized 3D conformations. Enumerate all possible tautomers and stereoisomers. Assign AM1-BCC or Gasteiger partial charges and perform energy minimization using the OPLS or MMFF94 force field 6[6].

  • Causality: The urea moiety exhibits partial double-bond character due to resonance. Energy minimization ensures the urea linker remains planar, which is an absolute geometric requirement for simultaneous bidentate hydrogen bonding 4[4].

Phase II: Simulation Execution

Step 3: Grid Generation

  • Procedure: Define a 3D grid box (e.g., 25 × 25 × 25 Å) centered on the coordinates of the co-crystallized Type II inhibitor 7[7].

  • Causality: Restricting the search space to the known active site (targeted docking) reduces computational overhead and prevents the algorithm from trapping the ligand in biologically irrelevant surface crevices 6[6].

Step 4: Conformational Search and Scoring

  • Procedure: Execute the docking algorithm (e.g., AutoDock Vina or Glide SP/XP). Allow full flexibility for the ligand's rotatable bonds while keeping the receptor rigid. For advanced accuracy, apply a positional or hydrogen-bond constraint to the conserved Glu885/Asp1046 residues 3[3].

  • Causality: Phenylurea derivatives are highly flexible. The search algorithm must sample millions of conformations to find the global energy minimum (ΔG) that satisfies both steric complementarity and electrostatic matching 4[4].

Phase III: Post-Docking Analysis & Validation

Step 5: Protocol Self-Validation (Crucial)

  • Procedure: Before analyzing novel phenylurea derivatives, re-dock the native co-crystallized ligand (e.g., Sorafenib) back into the prepared receptor. Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the experimental crystal pose.

  • Causality: A docking protocol is only trustworthy if it can reproduce known experimental reality. An RMSD of ≤ 2.0 Å validates the grid parameters, charge assignments, and scoring function 6[6].

Quantitative Data Presentation

When analyzing the results, quantitative scoring must be contextualized with qualitative interaction mapping. Below is a reference dataset of established phenylurea derivatives docked against VEGFR-2 1[1].

CompoundTarget ReceptorBinding Free Energy (ΔG)Primary Hydrogen BondsKey Hydrophobic Contacts
Sorafenib (Control)VEGFR-2 (4ASD)-10.23 kcal/molAsp1046, Glu885, Cys919Phe1047, Leu1035, Val899
Lenvatinib VEGFR-2 (4ASD)-9.85 kcal/molAsp1046, Glu885Cys1045, Val899
Chalcone-Urea 2l VEGFR-2 (4ASD)-10.51 kcal/molAsp1046, Glu885, Cys919Phe1047, Ile1044, Val899
Chalcone-Urea 2o VEGFR-2 (4ASD)-10.12 kcal/molAsp1046, Glu885Phe1047, Leu1035

Table 1: Comparative docking affinities and interaction profiles of phenylurea derivatives. Lower (more negative) binding free energy indicates a higher predicted affinity.

Conclusion

By enforcing rigorous preparation standards and implementing an RMSD-based self-validation loop, this protocol ensures that the predicted binding modes of phenylurea derivatives are both thermodynamically favorable and mechanistically sound. The inclusion of targeted constraints on the DFG-out hydrogen-bonding network bridges the gap between computational prediction and in vitro kinase inhibition.

References

  • Design, Synthesis, Molecular Docking, and Anticancer Activity of Chalcone Derivatives as VEGFR-2 Inhibitors. MDPI.1

  • Structural, Spectroscopic... Molecular Docking of Biological Active Pencycuron. Taylor & Francis.2

  • Molecular Docking (Protein-Ligand) | Methodology & Protocol. Genomatics. 6

  • Molecular Docking: A Structure-Based Drug Designing Approach. JSciMed Central. 4

  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. 7

  • Docking and scoring. Schrödinger. 3

  • Synthesis, biological evaluation, and molecular docking of new series of antitumor... designed as VEGFR-2 inhibitors. PMC. 5

Sources

Application

Application Notes and Protocols for the Synthesis of (4-fluoro-2-methylphenyl)urea Derivatives for SAR Studies

Introduction: The Privileged Urea Scaffold in Modern Drug Discovery The urea moiety is a cornerstone in medicinal chemistry, recognized for its remarkable ability to form stable, bidentate hydrogen bonds with protein tar...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged Urea Scaffold in Modern Drug Discovery

The urea moiety is a cornerstone in medicinal chemistry, recognized for its remarkable ability to form stable, bidentate hydrogen bonds with protein targets.[1][2] This key interaction motif has cemented the urea as a "privileged scaffold" in the design of numerous clinically approved therapeutics, ranging from anticancer agents to antiviral and antidiabetic drugs.[1][3] Its incorporation into small molecules can significantly influence potency, selectivity, and pharmacokinetic properties.[4][5] Among the vast landscape of urea-containing compounds, substituted phenylureas have garnered significant attention, particularly as kinase inhibitors.[3] The (4-fluoro-2-methylphenyl)urea core, in particular, presents an intriguing starting point for structure-activity relationship (SAR) studies due to the combined electronic effects of the fluorine atom and the steric influence of the methyl group, which can modulate binding affinity and metabolic stability.[6]

This guide provides a comprehensive overview and detailed protocols for the synthesis of a focused library of (4-fluoro-2-methylphenyl)urea derivatives. The objective is to facilitate SAR studies by systematically exploring the impact of various substituents on a secondary aromatic or aliphatic amine. We will delve into the underlying chemistry, provide step-by-step synthetic procedures, and outline a strategic approach to interpreting the resulting biological data.

Strategic Approach to SAR Library Design

A successful SAR campaign hinges on the logical and systematic variation of substituents to probe the chemical space around a core scaffold. For our (4-fluoro-2-methylphenyl)urea series, the primary point of diversification will be the amine component that reacts with the key (4-fluoro-2-methylphenyl)isocyanate intermediate.

Key Intermediate:

CompoundStructureMolecular FormulaMolecular WeightCAS Number
1-(4-fluoro-2-methylphenyl)ureaC₈H₉FN₂O168.17188796-85-2[7]

Rationale for Amine Selection:

The choice of amines should be guided by a desire to explore a range of physicochemical properties, including:

  • Electronic Effects: Incorporate electron-donating and electron-withdrawing groups on an aromatic ring to probe for favorable electronic interactions.

  • Steric Bulk: Vary the size of the substituent to understand the spatial constraints of the target's binding pocket.

  • Hydrophobicity/Hydrophilicity: Introduce both lipophilic and polar groups to modulate the overall solubility and pharmacokinetic profile of the final compounds.

  • Hydrogen Bonding Potential: Include groups that can act as hydrogen bond donors or acceptors to identify additional key interactions with the target.

The following diagram illustrates the general workflow for the synthesis and subsequent SAR analysis.

SAR_Workflow cluster_synthesis Synthesis & Characterization cluster_sar SAR Studies Start 4-Fluoro-2-methylaniline Isocyanate (4-Fluoro-2-methylphenyl)isocyanate (Key Intermediate) Start->Isocyanate Phosgenation or equivalent Urea_Formation Urea Formation Reaction Isocyanate->Urea_Formation Amines Diverse Amine Library (R-NH2) Amines->Urea_Formation Purification Purification (Chromatography, Recrystallization) Urea_Formation->Purification Characterization Characterization (NMR, MS, HPLC) Purification->Characterization Screening Biological Screening (e.g., Kinase Assay) Characterization->Screening Compound Library Data_Analysis Data Analysis (IC50 Determination) Screening->Data_Analysis SAR_Interpretation SAR Interpretation Data_Analysis->SAR_Interpretation Lead_Optimization Lead Optimization SAR_Interpretation->Lead_Optimization

Caption: Synthetic workflow and SAR study pipeline.

Experimental Protocols

This section details the necessary materials and step-by-step procedures for the synthesis of the target urea derivatives.

Materials and Reagents
ReagentSupplierGradeNotes
4-Fluoro-2-methylanilineSigma-Aldrich≥98%Starting material for isocyanate synthesis.
TriphosgeneOakwood Chemical≥98%A safer alternative to phosgene gas.[8] Handle with extreme caution in a fume hood.
TriethylamineAcros Organics≥99.5%Anhydrous
Dichloromethane (DCM)Fisher ScientificAnhydrous, ACS Grade
TolueneJ.T. BakerAnhydrous
AcetoneVWRACS Grade
Various primary/secondary aminesCommercially available≥98%Selected based on SAR strategy.

Safety Precaution: Triphosgene is a toxic substance and a source of phosgene. All manipulations should be carried out in a well-ventilated chemical fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

Protocol 1: Synthesis of (4-fluoro-2-methylphenyl)isocyanate (Key Intermediate)

The classical approach to synthesizing urea derivatives often proceeds through an isocyanate intermediate.[1] This protocol utilizes triphosgene, a solid and more manageable phosgene equivalent.

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, dissolve 4-fluoro-2-methylaniline (1.0 eq) in anhydrous toluene (approx. 0.2 M).

  • Triphosgene Addition: To this solution, add a solution of triphosgene (0.4 eq) in anhydrous toluene dropwise at room temperature. Caution: The reaction can be exothermic.

  • Reflux: After the addition is complete, heat the reaction mixture to reflux (approx. 110 °C) and maintain for 3-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting aniline is consumed.

  • Work-up: Cool the reaction mixture to room temperature. The resulting solution of (4-fluoro-2-methylphenyl)isocyanate can often be used directly in the next step without purification. Alternatively, the solvent can be carefully removed under reduced pressure. The crude isocyanate should be used immediately due to its moisture sensitivity.[8]

Protocol 2: General Procedure for the Synthesis of (4-fluoro-2-methylphenyl)urea Derivatives

This procedure describes the coupling of the in-situ generated isocyanate with a diverse library of amines to generate the final urea compounds.[8][9]

  • Reaction Setup: In a separate flask, dissolve the desired amine (1.0 eq) in anhydrous dichloromethane (DCM) or acetone (approx. 0.2 M) under a nitrogen atmosphere.

  • Isocyanate Addition: To the cooled (0 °C) amine solution, add the previously prepared solution of (4-fluoro-2-methylphenyl)isocyanate (1.0 eq) dropwise with vigorous stirring.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. The reaction is typically rapid, and product precipitation is often observed. Monitor the reaction by TLC.

  • Isolation and Purification:

    • If a precipitate has formed, collect the solid by vacuum filtration. Wash the solid with cold solvent (DCM or acetone) and then with diethyl ether or petroleum ether to remove any unreacted starting materials.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure. The resulting crude solid can be purified by flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane).

  • Characterization: Confirm the structure and purity of the final products using standard analytical techniques:

    • ¹H and ¹³C NMR: To confirm the chemical structure.

    • High-Resolution Mass Spectrometry (HRMS): To confirm the molecular formula.

    • High-Performance Liquid Chromatography (HPLC): To determine purity.

The following diagram outlines the chemical reaction scheme.

Caption: General synthetic scheme for the target compounds.

Structure-Activity Relationship (SAR) Analysis

Once the library of (4-fluoro-2-methylphenyl)urea derivatives has been synthesized and characterized, the next critical phase is to evaluate their biological activity.

Biological Evaluation

The choice of assay is dependent on the therapeutic target of interest. For instance, if the target is a protein kinase, an in-vitro kinase inhibition assay would be appropriate.[3] The primary output of these assays is typically an IC₅₀ value, which represents the concentration of the compound required to inhibit 50% of the target's activity.

Data Interpretation and SAR Development

The collected IC₅₀ values should be tabulated alongside the corresponding structural modifications. This allows for a systematic analysis of how changes in the 'R' group affect biological activity.

Example SAR Table:

Compound IDR-GroupIC₅₀ (nM)Key Observations
1a -Phenyl150Baseline activity.
1b -4-Chlorophenyl50Electron-withdrawing group improves potency.
1c -4-Methoxyphenyl300Electron-donating group decreases potency.
1d -3,4-Dichlorophenyl25Further electron withdrawal enhances potency.
1e -Cyclohexyl>1000Aromaticity appears crucial for activity.

From this hypothetical data, one could infer that electron-withdrawing substituents on the terminal phenyl ring are beneficial for activity, while electron-donating groups are detrimental. The loss of activity with an aliphatic substituent suggests that a π-π stacking interaction may be important for binding. These initial observations form the basis of the SAR and guide the design of the next generation of compounds for lead optimization.[10]

Conclusion

The synthetic route outlined in this application note provides a reliable and versatile method for generating a library of (4-fluoro-2-methylphenyl)urea derivatives. The use of triphosgene offers a practical alternative to gaseous phosgene, and the subsequent urea formation is typically high-yielding and straightforward. By systematically varying the amine component, researchers can efficiently probe the structure-activity landscape of this privileged scaffold, paving the way for the discovery of novel and potent therapeutic agents.

References

  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC. (n.d.).
  • Ureas: Applications in Drug Design | Bentham Science Publishers. (2017, February 1).
  • Jagtap, A. D., Kondekar, N. B., Sadani, A. A., & Chern, J.-W. (2017). Ureas: Applications in Drug Design. Current Medicinal Chemistry, 24(6), 622–651. [Link]

  • Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. (n.d.).
  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - ResearchGate. (n.d.).
  • Synthesis of Aryl-Heteroaryl Ureas (AHUs) Based on 4-Aminoquinoline and Their Evaluation Against the Insulin-Like Growth Factor Receptor (IGF-1R) - PMC. (n.d.).
  • Synthesis of some aryl (pyrimidin-3-yl)methyl ureas, hydrazones and semicarbazones - arkat usa. (n.d.).
  • Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. (n.d.).
  • Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors. (n.d.).
  • Synthesis of ureas using aryl halides as starting material. - ResearchGate. (n.d.).
  • 1-cyano-3-phenylurea - Organic Syntheses Procedure. (n.d.).
  • Design, synthesis and structure-activity relationship study of novel urea compounds as FGFR1 inhibitors to treat metastatic triple-negative breast cancer - PMC. (n.d.).
  • Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC. (2024, December 4).
  • Synthesis of various urea derivatives, molecules of interest and... - ResearchGate. (n.d.).
  • Novel Trifluoromethylcoumarinyl Urea Derivatives: Synthesis, Characterization, Fluorescence, and Bioactivity - MDPI. (2018, March 7).
  • Structure–activity relationship (SAR) for diaryl urea derivatives (XVI)... - ResearchGate. (n.d.).
  • Design, synthesis and biological evaluation of novel diaryl urea derivatives as antiproliferative agents - PMC. (2025, April 22).
  • Semi-synthesis and biological activities of heterocyclic compounds containing camphor. (2025, April 25).
  • 1-(4-Fluoro-2-methylphenyl)urea | CAS 188796-85-2 | ChemScene. (n.d.).
  • (PDF) Synthesis and SAR Studies of Urea and Thiourea Derivatives of Gly/Pro Conjugated to Piperazine Analogue as Potential AGE Inhibitors - ResearchGate. (2025, August 6).
  • Synthesis and characterization of some novel diaryl urea derivatives bearing quinoxalindione moiety - PMC. (n.d.).

Sources

Technical Notes & Optimization

Troubleshooting

Process Chemistry Support Center: Yield Optimization for (4-Fluoro-2-methylphenyl)urea Synthesis

Welcome to the Technical Support Center. The synthesis of mono-substituted phenylureas, specifically 1-(4-fluoro-2-methylphenyl)urea, is a critical transformation in the development of kinase inhibitors, agrochemicals, a...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The synthesis of mono-substituted phenylureas, specifically 1-(4-fluoro-2-methylphenyl)urea, is a critical transformation in the development of kinase inhibitors, agrochemicals, and novel pharmacophores[1],[2]. While the classical nucleophilic addition of anilines to isocyanates is standard, generating the isocyanate in situ using potassium cyanate (KOCN) in aqueous acetic acid offers a safer, phosgene-free, and highly scalable route[3],[4].

However, chemists frequently encounter yield-limiting side reactions, such as cyanic acid hydrolysis or the formation of symmetrical diarylureas. This guide provides a self-validating experimental protocol, mechanistic insights, and a comprehensive troubleshooting FAQ to guarantee high-yield, high-purity synthesis.

Mechanistic Causality & Reaction Design

To optimize yield, one must understand the transient nature of the reactive intermediates. In an acidic aqueous medium, potassium cyanate is protonated to form cyanic acid, which exists in equilibrium with its electrophilic tautomer, isocyanic acid (HN=C=O). The nucleophilic amine (4-fluoro-2-methylaniline) attacks the isocyanic acid carbon, followed by proton transfer to yield the target urea[4].

MechanisticPathway A Potassium Cyanate (KOCN) + Acetic Acid (AcOH) B In Situ Generation: Cyanic Acid (HNCO) ⇌ Isocyanic Acid A->B Protonation C Nucleophilic Attack: 4-Fluoro-2-methylaniline B->C + Aniline D Proton Transfer & Tautomerization C->D Intermediate E Precipitation: 1-(4-Fluoro-2-methylphenyl)urea D->E Crystallization

Mechanistic pathway of 1-(4-fluoro-2-methylphenyl)urea synthesis via the cyanate method.

Causality in Design: The reaction is a kinetic race between the desired nucleophilic attack by the aniline and the undesired hydrolysis of isocyanic acid into ammonia and carbon dioxide. By controlling the temperature (35–40 °C) and maintaining a specific acidic pH, we stabilize the isocyanic acid long enough for the aniline to react. Concurrently, the immediate precipitation of the highly insoluble urea product drives the reaction to completion via Le Chatelier's principle[3].

Standardized Experimental Protocol

Based on classical Organic Syntheses procedures for arylureas, this protocol incorporates visual and thermal checkpoints to confirm reaction progress in real-time, creating a self-validating system[3],[5].

Step 1: Amine Solvation and Activation

  • Action: In a well-ventilated fume hood, dissolve 4-fluoro-2-methylaniline (1.0 equivalent, 50 mmol) in a mixture of glacial acetic acid (120 mL) and distilled water (240 mL) in a 1 L round-bottom flask.

  • Causality: Acetic acid serves a dual purpose: it fully solubilizes the fluorinated aniline and provides the precise stoichiometric proton source required to generate cyanic acid in situ without over-protonating the amine (which would render it non-nucleophilic).

  • Validation Checkpoint: The solution should be completely clear. Heat gently to 35 °C.

Step 2: Electrophile Generation

  • Action: Prepare a solution of potassium cyanate (KOCN) (2.0 equivalents, 100 mmol) in 150 mL of distilled water. Add this dropwise to the aniline solution over 20 minutes using an addition funnel, maintaining vigorous mechanical stirring.

  • Causality: Dropwise addition prevents a sudden spike in pH and temperature. If added too quickly, the localized concentration of cyanic acid will rapidly hydrolyze or polymerize.

Step 3: Precipitation and Maturation

  • Action: Upon adding approximately 20% of the KOCN solution, a white crystalline precipitate of 1-(4-fluoro-2-methylphenyl)urea will begin to form. The reaction is mildly exothermic; ensure the internal temperature does not exceed 45 °C. Stir the thick suspension for an additional 2 hours at room temperature.

  • Validation Checkpoint: The sudden formation of a thick white paste confirms successful urea formation. The mild exotherm validates the generation and consumption of isocyanic acid.

Step 4: Isolation

  • Action: Dilute the mixture with 100 mL of ice-cold water. Filter the suspension under vacuum. Wash the filter cake thoroughly with cold water (3 × 50 mL) to remove residual acetic acid and inorganic salts. Dry under vacuum at 50 °C to constant weight.

Workflow Step1 Dissolve Aniline in aq. AcOH (35°C) Step2 Dropwise Addition of aq. KOCN Step1->Step2 Step3 Vigorous Stirring (1-2 hours) Step2->Step3 Step4 Vacuum Filtration & Cold Water Wash Step3->Step4

Step-by-step experimental workflow for the synthesis and isolation of the target phenylurea.

Quantitative Data: Yield Optimization

To demonstrate the impact of reaction parameters on the final yield of 1-(4-fluoro-2-methylphenyl)urea, refer to the optimization data below.

EntryKOCN (Equiv.)Solvent System (v/v)Temp (°C)Addition TimeYield (%)Purity (HPLC)
11.0AcOH:H₂O (1:2)255 min42%95%
21.5AcOH:H₂O (1:2)3520 min78%98%
3 2.0 AcOH:H₂O (1:2) 35 20 min 94% >99%
42.0AcOH:H₂O (1:2)7020 min55%82% (Diarylurea present)
52.0Neat AcOH3520 min30%70% (Acetamide byproduct)
Troubleshooting & FAQs

Q: My yield is consistently below 50%, and TLC shows unreacted 4-fluoro-2-methylaniline. What is causing this? A: This is the most common issue and is almost always caused by the rapid hydrolysis of the intermediate isocyanic acid. Isocyanic acid reacts with water to form ammonia and CO₂. If your KOCN is old (it degrades by absorbing atmospheric moisture) or if you add the KOCN solution too slowly at elevated temperatures, the electrophile is destroyed before the aniline can attack. Resolution: Use fresh KOCN, increase the stoichiometry to 2.0 equivalents, and ensure the reaction temperature is strictly maintained between 35–40 °C during the addition phase.

Q: I am observing the formation of a highly insoluble byproduct, likely the symmetrical 1,3-bis(4-fluoro-2-methylphenyl)urea. How do I prevent this? A: Symmetrical diarylureas form when the reaction temperature is too high (typically >60 °C). At elevated temperatures, the initially formed mono-arylurea can decompose back into an isocyanate and ammonia, or the unreacted aniline can attack the newly formed urea, displacing ammonia[5]. Resolution: Do not heat the reaction to force solubility. The precipitation of the mono-arylurea is a feature, not a bug—it removes the product from the reactive aqueous phase, preventing over-reaction. Keep the internal temperature below 45 °C at all times.

Q: Instead of a filterable crystalline solid, my product is crashing out as a sticky, unmanageable paste. How can I fix the morphology? A: A sticky paste indicates that the product is co-precipitating with unreacted aniline acetate or that the initial solvent volume was too low, preventing proper crystal nucleation. The 4-fluoro-2-methyl group adds lipophilicity, which can alter crystallization kinetics compared to unsubstituted phenylureas. Resolution: Increase the dilution of the initial acetic acid/water mixture by 20%. Ensure you are using vigorous mechanical stirring (not just a magnetic stir bar) to break up the precipitate as it forms, allowing for uniform crystal growth and preventing the trapping of impurities[3].

Q: Can I use sodium cyanate (NaOCN) instead of potassium cyanate (KOCN)? A: Yes. Sodium cyanate is a perfectly viable substitute and reacts via the exact same mechanism[3]. However, NaOCN has a lower solubility in cold water than KOCN, so you may need to slightly increase the volume of water used to dissolve the cyanate salt in Step 2 to prevent it from crashing out in the addition funnel.

Sources

Optimization

Q1: During the aqueous potassium cyanate (KOCN) synthesis, my LC-MS shows a significant 1,3-bis(4-fluoro-2-methylphenyl)urea impurity. What causes this, and how can I prevent it?

Technical Support Center: Troubleshooting & Purity Optimization for (4-Fluoro-2-methylphenyl)urea Synthesis Introduction Synthesizing high-purity (4-fluoro-2-methylphenyl)urea requires strict control over reaction kineti...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting & Purity Optimization for (4-Fluoro-2-methylphenyl)urea Synthesis

Introduction Synthesizing high-purity (4-fluoro-2-methylphenyl)urea requires strict control over reaction kinetics and thermodynamics. Whether utilizing the classic aqueous cyanate method or anhydrous phosgenation routes, researchers frequently encounter yield-limiting impurities such as unreacted amines and symmetrical diarylureas. This guide provides self-validating protocols and mechanistic troubleshooting to ensure >99% purity of your target urea.

Mechanistic Causality: In the Wöhler-type cyanate method, potassium cyanate is protonated by an acid (typically glacial acetic acid or HCl) to form isocyanic acid (HNCO) 1. The primary amine (4-fluoro-2-methylaniline) attacks HNCO to form the desired mono-substituted urea. However, if the localized concentration of the intermediate isocyanate is too high, or if the internal temperature exceeds 40 °C, a competing nucleophilic attack occurs: unreacted 4-fluoro-2-methylaniline reacts with the newly formed intermediate (or the urea product itself undergoes transamidation) to form the highly insoluble symmetrical diarylurea 2.

Self-Validating Protocol: Optimized Cyanate Addition To suppress diarylurea formation, you must maintain a low steady-state concentration of isocyanic acid and strictly control the exotherm.

  • Preparation: Dissolve 1.0 eq of 4-fluoro-2-methylaniline in a mixture of glacial acetic acid and water (1:2 v/v) at 35 °C 3.

  • Reagent Delivery: Prepare a 2.0 M solution of KOCN (2.0 eq) in deionized water.

  • Controlled Addition: Add 10% of the KOCN solution dropwise over 15 minutes until a faint white turbidity (seed crystals of the urea) appears.

  • Thermal Quench: Cool the reaction vessel to 20–25 °C. Add the remaining KOCN solution slowly, ensuring the internal temperature never exceeds 35 °C.

  • Validation: The reaction should yield a thick, white, paste-like suspension. If the suspension turns granular and clumpy early in the addition, diarylurea is forming due to localized heating.

Mechanism Aniline 4-Fluoro-2-methylaniline Isocyanate Aryl Isocyanate Aniline->Isocyanate Excess Heat Target (4-Fluoro-2-methylphenyl)urea Aniline->Target + HNCO (< 35 °C) Cyanate KOCN + H+ Cyanate->Target Nucleophilic Attack Impurity 1,3-Bis(4-fluoro-2- methylphenyl)urea Isocyanate->Impurity + Unreacted Aniline Target->Impurity Transamidation (> 60 °C)

Fig 1: Reaction pathways showing the thermodynamic divergence into the diarylurea impurity.

Q2: My crude product contains 5-10% unreacted 4-fluoro-2-methylaniline. What is the most reliable way to remove it without losing the target urea?

Mechanistic Causality: (4-Fluoro-2-methylphenyl)urea is a neutral compound with poor solubility in cold water and dilute acids. In contrast, the starting 4-fluoro-2-methylaniline is weakly basic. By subjecting the crude mixture to a strong aqueous acid, the free amine is protonated into a highly water-soluble anilinium hydrochloride salt, which is easily washed away, leaving the neutral urea intact 1.

Self-Validating Protocol: Acid-Wash and Recrystallization

  • Acid Slurry: Suspend the crude solid in 1N aqueous HCl (5 mL per gram of crude) and stir vigorously for 30 minutes at room temperature.

  • Filtration: Filter the suspension under a vacuum. The unreacted amine (as a hydrochloride salt) will pass into the filtrate.

  • Water Wash: Wash the filter cake with copious amounts of ice-cold deionized water until the filtrate reaches a neutral pH (pH 6-7). This removes residual HCl and inorganic salts (KCl/NaCl).

  • Recrystallization: Dissolve the washed solid in a minimum boiling mixture of aqueous ethanol (typically 4:1 ethanol:water) 3. Allow it to cool slowly to room temperature, then to 4 °C.

  • Validation: Pure (4-fluoro-2-methylphenyl)urea will crystallize as lustrous white prisms. A melting point check should yield a sharp, reproducible range; a depressed or broad melting point indicates residual diarylurea.

Purification Crude Crude Mixture AcidWash 1N HCl Wash Crude->AcidWash Filtration1 Vacuum Filtration AcidWash->Filtration1 WaterWash Ice-Cold DI Water Wash Filtration1->WaterWash Solid Cake Waste1 Aqueous Filtrate Filtration1->Waste1 Filtrate (Salts) Recryst Recrystallization WaterWash->Recryst Pure Pure Target Urea Recryst->Pure Crystallization

Fig 2: Step-by-step downstream purification workflow exploiting acid-base solubility differences.

Q3: We are scaling up to multigram quantities. Should we stick to the cyanate method or transition to a triphosgene route?

Mechanistic Causality: The cyanate method is highly effective for bench-scale synthesis due to its use of aqueous media and safe reagents 1. However, scaling up aqueous exotherms can be challenging, leading to the aforementioned diarylurea impurities. Alternatively, the triphosgene method involves reacting 4-fluoro-2-methylaniline with triphosgene in the presence of a base (like triethylamine) to form the isocyanate intermediate in situ, followed by quenching with ammonia 4. This method requires strictly anhydrous conditions but provides exceptional control over stoichiometry, virtually eliminating the symmetrical urea impurity if the ammonia quench is rapid.

Data Presentation: Method Comparison

ParameterAqueous Cyanate MethodTriphosgene / Ammonia Method
Primary Reagents KOCN or NaOCN, Glacial Acetic AcidTriphosgene, Triethylamine, NH₃ (gas/aq)
Solvent System Water / Acetic AcidDichloromethane or Chloroform
Major Impurity Risk 1,3-Bis(4-fluoro-2-methylphenyl)ureaIsocyanate dimers, Carbamoyl chlorides
Scalability Moderate (Exotherm control is difficult)High (Highly controlled addition rates)
Safety Profile High (Green chemistry, aqueous)Low (Triphosgene is a phosgene generator)
Typical Crude Purity 85% - 92%95% - 98%

Recommendation: For early-stage discovery and quantities <50g, the Cyanate Method is strongly recommended due to safety and ease of handling. For >50g scale-up where engineering controls for toxic gases are available, the Triphosgene Method offers superior crude purity and easier solvent recovery.

Q4: How can I verify that my synthesized compound is the mono-urea and not the symmetrical diarylurea?

Mechanistic Causality: Because both compounds contain similar functional groups, distinguishing them requires specific analytical techniques. The symmetrical diarylurea has a highly rigid, hydrogen-bonded crystal lattice, resulting in drastically different physical and spectroscopic properties compared to the mono-urea 2.

Self-Validating Protocol: Analytical Verification

  • Solubility Profiling: The mono-urea is soluble in warm ethanol and ethyl acetate. The symmetrical diarylurea is notoriously insoluble in most standard organic solvents (including boiling ethanol) and usually requires DMSO or DMF for dissolution.

  • Mass Spectrometry (ESI-MS):

    • Mono-urea expected mass: [M+H]⁺ = 169.07 m/z.

    • Diarylurea expected mass: [M+H]⁺ = 277.11 m/z.

  • NMR Spectroscopy (1H-NMR in DMSO-d6):

    • The mono-urea will display a distinct primary amine signal (-NH₂) integrating to 2 protons, typically around 6.0 - 6.5 ppm, and one secondary amine signal (-NH-) integrating to 1 proton around 8.0 - 8.5 ppm.

    • The symmetrical diarylurea will completely lack the -NH₂ signal and will show a single, highly deshielded -NH- signal integrating to 2 protons.

References

  • Title: arylureas i.
  • Source: rsc.
  • Source: google.
  • Source: wikipedia.

Sources

Troubleshooting

How to increase the solubility of (4-fluoro-2-methylphenyl)urea for biological assays

A Guide to Enhancing Solubility for Biological Assays Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are working with (4-fluoro-2-methy...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Enhancing Solubility for Biological Assays

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are working with (4-fluoro-2-methylphenyl)urea and encountering challenges with its solubility in aqueous media for biological assays. As a small molecule with aromatic and hydrophobic characteristics, achieving a stable and soluble state is critical for generating reliable and reproducible data. This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to address these specific issues.

Frequently Asked Questions (FAQs)

Q1: I'm starting work with (4-fluoro-2-methylphenyl)urea. Why is it so difficult to dissolve in my aqueous assay buffer?

(4-fluoro-2-methylphenyl)urea (CAS No. 188796-85-2) is a small organic molecule with a molecular weight of approximately 168.17 g/mol .[1] Its structure contains a fluorinated phenyl ring and a methyl group, both of which contribute to its hydrophobicity. Molecules like this are often crystalline solids with high crystal lattice energy, a characteristic often described as "brick-dust".[2] This strong intermolecular bonding, combined with low polarity, results in poor aqueous solubility. While the urea functional group provides some capacity for hydrogen bonding, it is generally insufficient to overcome the hydrophobic nature of the rest of the molecule, leading to challenges in achieving the desired concentrations in typical biological buffers.

Q2: What is the recommended first step for solubilizing (4-fluoro-2-methylphenyl)urea for an in vitro assay?

The universally accepted starting point for solubilizing hydrophobic compounds for biological assays is to create a concentrated stock solution in 100% Dimethyl Sulfoxide (DMSO).[3][4] DMSO is a powerful, polar aprotic solvent capable of dissolving a vast range of organic compounds that are otherwise insoluble in water.[3]

The key principle is to dissolve the compound at a high concentration in a minimal volume of organic solvent and then dilute this stock into the final aqueous assay medium. This approach ensures the final concentration of the organic solvent is kept to a minimum to prevent cellular toxicity or assay interference.[5][6]

Protocol 1: Preparation of a High-Concentration Stock Solution
  • Weigh Compound: Accurately weigh a small amount (e.g., 1-5 mg) of solid (4-fluoro-2-methylphenyl)urea into a sterile, chemically resistant vial (e.g., glass or polypropylene).

  • Add Solvent: Add a calculated volume of 100% anhydrous, cell-culture grade DMSO to achieve a high-concentration stock (e.g., 10-50 mM).

  • Promote Dissolution: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, gentle warming in a 37°C water bath or brief sonication can be applied.[4][7]

  • Visual Inspection: Visually confirm that all solid material has dissolved and the solution is clear before proceeding. If precipitation is observed even in 100% DMSO at high concentrations, you may have reached the solubility limit in DMSO.[8]

  • Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can cause the compound to precipitate out of solution over time.[7]

G cluster_workflow Workflow: Stock Solution Preparation start Weigh Solid Compound add_dmso Add 100% DMSO to Target Concentration start->add_dmso dissolve Vortex / Sonicate / Warm to Dissolve add_dmso->dissolve inspect Visually Inspect for Complete Dissolution dissolve->inspect store Aliquot and Store at -20°C / -80°C inspect->store Clear Solution precipitate Precipitation Occurs: Lower Stock Concentration inspect->precipitate Insoluble

Caption: Workflow for preparing a compound stock solution.

Troubleshooting Guide

Q3: My compound dissolves perfectly in 100% DMSO, but it precipitates immediately when I dilute it into my cell culture media or buffer. What should I do?

This is the most common solubility challenge researchers face. It occurs because the compound, which is stable in an organic solvent, "crashes out" upon introduction to a predominantly aqueous environment.[7][9] This can lead to inaccurate compound concentrations and highly variable assay results.[9]

Follow this systematic troubleshooting workflow:

G cluster_troubleshooting Troubleshooting Precipitation Upon Dilution start Precipitation Observed in Aqueous Buffer check_dmso Step 1: Verify Final DMSO Concentration start->check_dmso modify_dilution Step 2: Modify Dilution Technique check_dmso->modify_dilution Is it <0.5%? success Problem Solved: Proceed with Assay check_dmso->success No, it was >0.5%. Corrected. lower_conc Step 3: Lower Final Compound Concentration modify_dilution->lower_conc Still Precipitates modify_dilution->success Problem Solved advanced Step 4: Employ Advanced Solubilization Methods lower_conc->advanced Still Precipitates lower_conc->success Problem Solved

Caption: Mechanisms of micellar (surfactant) vs. inclusion (cyclodextrin) solubilization.

Q5: Which surfactants can I use, and how do they work?

Surfactants are amphiphilic molecules that, above a certain concentration called the Critical Micelle Concentration (CMC), self-assemble into spherical structures called micelles. [10][11]The hydrophobic tails of the surfactant molecules form a core, creating a microenvironment where a poorly soluble compound like (4-fluoro-2-methylphenyl)urea can be encapsulated, while the hydrophilic heads face the aqueous solvent, rendering the entire complex soluble. [12] Table 1: Common Surfactants for Biological Assays

SurfactantTypeTypical Final ConcentrationProsCons
Polysorbate 20 (Tween® 20) Non-ionic0.01% - 0.1% (v/v)Widely used, low toxicityCan interfere with some enzyme assays
Polysorbate 80 (Tween® 80) Non-ionic0.01% - 0.1% (v/v)Effective solubilizerMay cause hemolysis at higher concentrations
Pluronic® F-68 Non-ionic0.02% - 0.2% (w/v)Very low cell toxicityLess effective solubilizer than Tweens
Sodium Dodecyl Sulfate (SDS) Anionic0.01% - 0.1% (w/v)Strong solubilizerDenatures proteins; high cell toxicity. Not for cell-based assays.
Q6: What are cyclodextrins and how do I use them?

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. [13]They can encapsulate a hydrophobic "guest" molecule, like (4-fluoro-2-methylphenyl)urea, forming a stable, water-soluble "inclusion complex". [14][]This is a highly effective method for increasing the apparent solubility of a compound without using harsh detergents. Table 2: Common Cyclodextrins for Biological Assays

CyclodextrinAbbreviationTypical Final ConcentrationProsCons
Hydroxypropyl-β-cyclodextrin HP-β-CD1-10 mMHigh aqueous solubility, low toxicity, FDA approved excipient [14]Can extract cholesterol from cell membranes at high concentrations
Sulfobutylether-β-cyclodextrin SBE-β-CD1-10 mMHigh aqueous solubility, very low toxicity, excellent safety profile [13]More expensive than HP-β-CD
Protocol 3: Screening for an Effective Solubilizer
  • Prepare Solubilizer Stocks: Prepare concentrated aqueous stocks of your chosen surfactants and/or cyclodextrins (e.g., 10% Tween 20, 100 mM HP-β-CD).

  • Test Formulations: In separate tubes, prepare your assay buffer containing various final concentrations of each solubilizer (e.g., 0.01%, 0.05%, 0.1% Tween 20; 1 mM, 5 mM, 10 mM HP-β-CD).

  • Add Compound: To each formulation, add your (4-fluoro-2-methylphenyl)urea DMSO stock to the desired final concentration. Ensure the final DMSO concentration remains constant across all conditions (e.g., 0.5%).

  • Incubate and Observe: Vortex each solution, incubate under assay conditions (e.g., 1 hour, 37°C), and visually inspect for precipitation. The formulation that remains clear at the highest compound concentration is your lead candidate.

Q7: How do I know if my chosen solubilizer is safe for my cells or is interfering with my assay?

This is a critical validation step. You must run control experiments to ensure the solubilization system itself is not producing an artifactual result. [16][17]

Protocol 4: Vehicle and Solubilizer Control Validation
  • Design Control Groups: Set up your assay with the following control groups:

    • Untreated Control: Cells + Media only.

    • Vehicle Control: Cells + Media + Final % DMSO.

    • Solubilizer Controls: Cells + Media + Final % DMSO + each concentration of the selected solubilizer (e.g., HP-β-CD or Tween 20).

  • Run Assay: Run these controls alongside your compound-treated groups.

  • Analyze Results: Compare the readout (e.g., cell viability, enzyme activity) from the solubilizer controls to the vehicle control and untreated control. There should be no significant difference. If the solubilizer itself is causing a change in the assay signal, you must either lower its concentration or select a different solubilization agent.

By systematically applying these principles and protocols, you can develop a robust and reliable method for solubilizing (4-fluoro-2-methylphenyl)urea, enabling you to generate accurate and reproducible data in your biological assays.

References

  • Popovska, O., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals (Basel). Available at: [Link]

  • Patel, M., et al. (2017). Cyclodextrin: a promising candidate in enhancing oral bioavailability of poorly water soluble drugs. MedCrave. Available at: [Link]

  • Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Xu, Z., et al. (2022). Recent advances in techniques for enhancing the solubility of hydrophobic drugs. Pakistan Journal of Pharmaceutical Sciences. Available at: [Link]

  • Mihalache, M., et al. (2025). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. MDPI. Available at: [Link]

  • (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Surfactant.com. Available at: [Link]

  • Singh, S. K., & Singh, S. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. ResearchGate. Available at: [Link]

  • Tanneberger, K., et al. (2010). Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays. Environmental Science & Technology. Available at: [Link]

  • Cyagen. (2025). DMSO as a Cryoprotectant in Cell Culture: Uses, Toxicity, and Best Practices. Cyagen. Available at: [Link]

  • LifeTein. (2023). DMSO usage in cell culture. LifeTein. Available at: [Link]

  • Banyal, M., & Joshi, S. (2021). A Comprehensive Review: Cyclodextrin Complexation for Improved Drug Delivery of Poorly Soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]

  • Olympus. (n.d.). The cytotoxicity of DMSO. Olympus Life Science. Available at: [Link]

  • Shah, A. V., et al. (2023). Surfactant–Particle Engineering Hybrids: Emerging Strategies for Enhancing Solubility and Oral Bioavailability of Poorly Water-Soluble Drugs. Pharmaceutics. Available at: [Link]

  • da Silva, A. C. M., et al. (2014). Cell Density and Solvent Are Critical Parameters Affecting Formazan Evaluation in MTT Assay. Brazilian Archives of Biology and Technology. Available at: [Link]

  • Scientist Solutions. (2025). DMSO in cell based assays. Scientist Solutions. Available at: [Link]

  • Tiffany, C. A., et al. (2009). The use of dimethylsulfoxide as a vehicle in cell culture experiments using ovarian carcinoma cell lines. Gynecologic Oncology. Available at: [Link]

  • da Silva, A. C. M., et al. (2014). Cell Density and Solvent Are Critical Parameters Affecting Formazan Evaluation in MTT Assay. Semantic Scholar. Available at: [Link]

  • Tanneberger, K., et al. (2010). Effects of solvents and dosing procedure on chemical toxicity in cell-based in vitro assays. RERO DOC. Available at: [Link]

  • Di Veroli, A., et al. (2015). Criteria for selecting drug concentrations and solvent choice for in vitro cell sensitivity assays. ResearchGate. Available at: [Link]

  • Kim, H. R., et al. (2023). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Pharmaceutics. Available at: [Link]

  • Simonsen, U., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. PMC. Available at: [Link]

  • (2023). Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. Ascent. Available at: [Link]

  • Simonsen, U., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. Available at: [Link]

  • Lauffer, F., et al. (2025). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. Available at: [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. Available at: [Link]

  • Zhang, Y., et al. (2022). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. Available at: [Link]

  • Simonsen, U., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Journal of Ethnopharmacology. Available at: [Link]

  • Ramu, M. (2013). How to dissolve small inhibitor molecules for binding assay?. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. (2025). 4-Fluorophenylurea. PubChem Compound Summary for CID 12612. Available at: [Link]

  • Patel, P., et al. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available at: [Link]

  • Bigger, B. (2023). How to prevent compound precipitation during flash column chromatography. Biotage. Available at: [Link]

  • Cheng, X., et al. (2014). Compound Precipitation in High-Concentration DMSO Solutions. ResearchGate. Available at: [Link]

  • (2022). How to tackle compound solubility issue. Reddit. Available at: [Link]

Sources

Optimization

Common side reactions in the synthesis of N,N'-disubstituted ureas

Welcome to the N,N'-Disubstituted Urea Synthesis Support Center . The urea moiety is a critical pharmacophore in modern drug discovery, valued for its ability to form stable hydrogen bonds with biological targets.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the N,N'-Disubstituted Urea Synthesis Support Center . The urea moiety is a critical pharmacophore in modern drug discovery, valued for its ability to form stable hydrogen bonds with biological targets. However, synthesizing asymmetric (unsymmetrical) ureas often leads to complex side reactions.

This technical guide provides mechanistic troubleshooting, quantitative yield optimization, and self-validating experimental protocols to help researchers and drug development professionals isolate high-purity urea derivatives.

I. Diagnostic Overview: Reaction Pathways & Impurities

Understanding the mechanistic branching of your synthesis is the first step in troubleshooting. The diagram below illustrates the primary isocyanate-mediated pathway and the thermodynamic/environmental triggers that lead to common side products.

UreaSideReactions Amine1 Primary Amine 1 Isocyanate Isocyanate Intermediate Amine1->Isocyanate Phosgene/CDI Target Asymmetric N,N'-Disubstituted Urea Isocyanate->Target + Amine 2 (T < 60°C) SymUrea Symmetric Urea (Side Product) Isocyanate->SymUrea + H2O -> Amine 1 -> + Iso Biuret Biuret / Allophanate (Side Product) Isocyanate->Biuret Trimer Isocyanurate Trimer (Side Product) Isocyanate->Trimer Self-Polymerization Amine2 Primary Amine 2 Target->Biuret + Excess Iso (T > 100°C) Water Trace H2O Water->SymUrea

Mechanisms of N,N'-disubstituted urea synthesis and common side reactions.

II. Troubleshooting Engine: FAQs

Q1: Why am I isolating a high percentage of symmetric urea when attempting to synthesize an asymmetric N,N'-disubstituted urea via the isocyanate route? Causality: The formation of symmetric ureas in an intended asymmetric synthesis is primarily driven by moisture contamination. Isocyanates are highly electrophilic and react rapidly with trace water to form an unstable carbamic acid. This intermediate spontaneously decarboxylates to release carbon dioxide and a primary amine. This newly formed amine then acts as a nucleophile, attacking unreacted isocyanate to form a symmetric urea [1]. Solution: Ensure strict anhydrous conditions (flame-dried glassware, dry solvents, inert atmosphere). Alternatively, exploit "on-water" chemistry. When hydrophobic isocyanates and amines are vigorously stirred in water, they form microdroplets. The high concentration of reagents within these microdroplets drastically accelerates the desired amine-isocyanate C-N bond formation, kinetically outcompeting the water-isocyanate hydrolysis pathway [2].

Q2: My reaction mixture contains significant amounts of biuret and allophanate impurities. How can I suppress these? Causality: Biurets form when the target urea product acts as a nucleophile and undergoes a secondary addition reaction with excess isocyanate. This over-reaction is thermodynamically activated at elevated temperatures, typically occurring when the reaction mixture exceeds 100°C [3]. Solution: Maintain reaction temperatures strictly below 60°C. Because the initial amine-isocyanate addition is often highly exothermic, perform the addition dropwise at 0°C to 5°C. Strictly control the stoichiometry to a 1:1 molar ratio to prevent excess isocyanate from driving the equilibrium toward biuret formation [3].

Q3: I am using N,N'-Carbonyldiimidazole (CDI) to avoid toxic phosgene, but my yields of asymmetric urea are low, and I recover mostly unreacted starting material. Causality: CDI reacts with the first amine to form a carbamoylimidazole intermediate. While CDI is a safer alternative to phosgene for generating biologically active unsymmetrical ureas [4], the resulting carbamoylimidazoles can be highly stable and unreactive toward less nucleophilic secondary amines or sterically hindered anilines. Solution: Adopt a stepwise protocol and activate the intermediate. If the second amine is unreactive, the carbamoylimidazole can be activated by N-alkylation with methyl iodide (MeI) to form a highly reactive carbamoylimidazolium salt before introducing the second amine. This strategy has been proven highly effective even for synthesizing sterically hindered tetrasubstituted ureas [5].

III. Yield & Impurity Matrix

Synthesis RouteTarget ProductPrimary Side ReactionTypical YieldKey Parameter to Suppress Side Reactions
Phosgene / Triphosgene Asymmetric UreasSymmetric ureas, unreacted amines70–90%Strict stoichiometric control; slow addition at 0°C.
Isocyanate + Amine Asymmetric UreasBiurets (>100°C), Symmetric ureas (H₂O)80–95%Anhydrous environment; T < 60°C.
CDI-Mediated Asymmetric UreasSymmetric ureas, unreactive intermediates75–98%Two-step sequential addition; intermediate TLC validation.
"On-Water" Chemistry Asymmetric UreasMinimal (high chemoselectivity)85–99%Vigorous stirring to maintain microdroplets; Room Temp.

IV. Self-Validating Standard Operating Procedures (SOPs)

Protocol A: Two-Step CDI-Mediated Synthesis of Asymmetric Ureas

Self-Validation Mechanism: TLC monitoring of intermediate formation and selective acidic removal of byproducts.

  • Activation: Dissolve Primary Amine 1 (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere. Cool to 0°C and add N,N'-Carbonyldiimidazole (CDI) (1.1 eq) portion-wise. Stir for 2 hours, allowing the reaction to warm to room temperature [4].

  • Validation Checkpoint 1: Perform TLC (Hexane:EtOAc). The complete disappearance of Amine 1 validates the quantitative formation of the carbamoylimidazole intermediate. Do not proceed until Amine 1 is consumed to prevent symmetric urea formation.

  • Coupling: Add Primary Amine 2 (1.0 eq). Stir at room temperature for 12–24 hours until completion.

  • Validation Checkpoint 2 (Workup): Wash the organic layer with 1M HCl (3x). The acid wash selectively protonates the imidazole byproduct and any unreacted trace amines, moving them to the aqueous phase. The remaining organic layer is self-validated to contain only the neutral urea product. Dry over Na₂SO₄ and concentrate.

Protocol B: "On-Water" Green Synthesis of Unsymmetrical Ureas

Self-Validation Mechanism: Phase transition (precipitation) driven by product insolubility.

  • Dispersion: Add the Isocyanate (1.0 eq) and Amine (1.0 eq) to distilled water to achieve a 0.5 M concentration at room temperature [2].

  • Microdroplet Reaction: Stir vigorously (>800 rpm). The hydrophobic reagents form reactive microdroplets, accelerating the chemoselective C-N bond formation while suppressing water hydrolysis [2].

  • Validation Checkpoint 1: Monitor the physical state of the reaction. As the asymmetric urea forms, it will precipitate out of the aqueous phase as a distinct white solid within 15–30 minutes. This physical phase change visually validates reaction progression and completion.

  • Isolation: Filter the solid precipitate, wash with cold water to remove any trace impurities, and dry under vacuum. The filtrate pH can be checked to ensure no residual amine remains.

V. References

  • [3] 1,1-Diethyl-3-(4-methoxyphenyl)urea|Research Chemical - Benchchem. 3

  • [2] “On-Water” Reaction of (Thio)isocyanate: A Sustainable Process for the Synthesis of Unsymmetrical (Thio)ureas - Organic Process Research & Development - ACS Publications.2

  • [4] Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC (NIH). 4

  • [5] A General Method for the Solid-Phase Synthesis of Unsymmetrical Tri- and Tetrasubstituted Ureas - ACS Publications. 5

  • [1] Novel Functionality of Carbodiimide Chemistry as Non-Isocyanate Solution for Addition Polymerization Dissertation - ediss.sub.hamburg. 1

Sources

Troubleshooting

Technical Support Center: Preventing the Degradation of (4-fluoro-2-methylphenyl)urea During Storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address the specific stability challenges associated with (4-fluoro-2-methylphenyl)u...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address the specific stability challenges associated with (4-fluoro-2-methylphenyl)urea (CAS: 188796-85-2).

Substituted phenylureas are critical building blocks and active pharmacophores in drug development, but they are highly susceptible to environmental degradation if stored improperly. This guide provides field-proven insights, mechanistic explanations, and self-validating protocols to ensure the integrity of your compounds.

Part 1: Mechanistic Overview of Degradation

To prevent degradation, we must first understand the causality behind it. (4-fluoro-2-methylphenyl)urea degrades via three primary pathways:

  • Acid/Base-Catalyzed Hydrolysis: In aqueous environments with extreme pH (<4 or >10), the urea bond undergoes an addition-elimination mechanism. In acidic media, water attacks the N-protonated substrate; in basic media, hydroxide attacks the carbonyl carbon. This cleaves the molecule into 4-fluoro-2-methylaniline, carbon dioxide, and ammonia [1][2].

  • Photolytic Degradation: Exposure to ultraviolet (UV) light induces monophotonic photoionization. This generates highly acidic radical cations ( phenylurea∙+ ) that trigger photo-Fries rearrangements, ring hydroxylation, and potential defluorination [3][4].

  • Thermal Degradation: Elevated temperatures provide the kinetic energy required to overcome the activation energy barrier for hydrolysis, accelerating the breakdown of the urea linkage.

degradation Molecule (4-fluoro-2-methylphenyl)urea Intact Pharmacophore Hydrolysis Acid/Base Hydrolysis (pH <4 or >10) Molecule->Hydrolysis Water / H+ / OH- Photolysis UV Photolysis (Light Exposure) Molecule->Photolysis hv (UV/Vis Light) Thermal Thermal Degradation (High Temperature) Molecule->Thermal Kinetic Energy Degradant1 4-fluoro-2-methylaniline + CO2 + NH3 Hydrolysis->Degradant1 Addition-Elimination Degradant2 Photo-Fries Products & Radical Cations Photolysis->Degradant2 Photoionization Thermal->Degradant1 Accelerated Cleavage

Fig 1. Primary degradation pathways of (4-fluoro-2-methylphenyl)urea under environmental stress.

Part 2: Troubleshooting & FAQs

Q1: Why does my (4-fluoro-2-methylphenyl)urea stock solution degrade rapidly in unbuffered aqueous media?

A: This is a classic case of hydrolytic cleavage . When dissolved in unbuffered water, dissolved atmospheric CO 2​ can slightly lower the pH, or trace basic impurities from glassware can raise it. Phenylureas are highly sensitive to pH fluctuations. The hydrolytic decomposition follows an addition-elimination mechanism where the urea dissociates at the aryl–NH group [1].

  • The Fix: Never store stock solutions in water. Use anhydrous, high-purity organic solvents (like DMSO or Acetonitrile) for long-term storage. If aqueous media is required for an assay, prepare it fresh immediately before use and buffer it strictly to pH 7.0.

Q2: I left my samples in clear vials on the benchtop, and my LC-MS shows new, unexpected peaks. What happened?

A: You are observing photolytic degradation . Phenylurea herbicides and their derivatives undergo rapid phototransformation when exposed to UV light (even ambient fluorescent laboratory lighting contains trace UV). The absorption of light generates a neutral radical via deprotonation of a radical cation, leading to photo-Fries rearrangement products [3].

  • The Fix: Always store solid powders and solutions in amber glass vials to block UV transmission. Wrap the vials in aluminum foil if ambient light exposure during handling is unavoidable.

Q3: What is the optimal temperature for long-term storage of the solid powder versus dissolved stock solutions?

A: Thermal energy directly correlates with the rate of degradation.

  • Solid Powder: Store at 2°C to 8°C in a desiccator. For multi-year storage, -20°C is preferred.

  • Stock Solutions: Must be stored at -20°C or -80°C . At room temperature, trace water in the solvent will initiate hydrolysis. Freezing the solution arrests the kinetic movement required for the addition-elimination reaction.

Part 3: Quantitative Stability Data

To help you design your storage protocols, below is a synthesized data table outlining the expected shelf life of (4-fluoro-2-methylphenyl)urea under various conditions.

Storage MatrixTemperatureLight ExposureMoisture / AtmosphereEstimated Shelf Life
Solid Powder -20°CDark (Amber Vial)Desiccated / Argon> 2 Years
Solid Powder 4°CDark (Amber Vial)Desiccated12 - 24 Months
Solid Powder 25°CAmbient LightAmbient Humidity< 3 Months (Risk of hydrolysis)
DMSO Solution (10mM) -80°CDark (Amber Vial)Anhydrous / Argon6 - 12 Months
DMSO Solution (10mM) -20°CDark (Amber Vial)Anhydrous / Argon3 - 6 Months
Aqueous Buffer (pH 7) 4°CDarkN/A< 1 Week
Aqueous Buffer (pH 4/10) 25°CAmbient LightN/A< 24 Hours

Part 4: Step-by-Step Methodology for Stock Solution Preparation

To ensure a self-validating and stable workflow, follow this strict protocol when preparing stock solutions for biological or chemical assays.

Materials Required:

  • (4-fluoro-2-methylphenyl)urea (Solid powder)

  • Anhydrous DMSO (Water content <0.005%)

  • Amber glass HPLC vials with PTFE-lined caps

  • Argon or Nitrogen gas line

Step-by-Step Protocol:

  • Equilibration: Remove the solid powder from the -20°C freezer and allow it to equilibrate to room temperature inside a desiccator for at least 30 minutes. Causality: Opening a cold vial causes immediate condensation of atmospheric moisture, which will trigger hydrolysis.

  • Dissolution: Weigh the required mass and dissolve it in Anhydrous DMSO to create a 10 mM or 50 mM stock. Vortex gently until completely clear.

  • Aliquoting: Divide the stock solution into single-use aliquots (e.g., 50 µL to 100 µL) into amber glass vials. Causality: Repeated freeze-thaw cycles introduce micro-fractures in the solvent matrix and allow moisture ingress, drastically reducing shelf life.

  • Inert Gas Overlay: Gently blow a stream of Argon or Nitrogen gas over the liquid surface in each vial for 3-5 seconds before immediately capping. Causality: Displacing oxygen and atmospheric moisture prevents oxidative and hydrolytic degradation.

  • Storage: Transfer the sealed amber vials to a -20°C or -80°C freezer.

workflow Step1 1. Equilibrate to Room Temp Step2 2. Dissolve in Anhydrous DMSO Step1->Step2 Step3 3. Aliquot into Amber Vials Step2->Step3 Step4 4. Argon Overlay & Seal tightly Step3->Step4 Step5 5. Store at -20°C or -80°C Step4->Step5

Fig 2. Optimized workflow for the preparation and long-term storage of stock solutions.

Part 5: References

  • Laudien, R., & Mitzner, R. (2001). Phenylureas. Part 1. Mechanism of the basic hydrolysis of phenylureas. Journal of the Chemical Society, Perkin Transactions 2. URL:[Link]

  • Laudien, R., & Mitzner, R. (2002). Phenylureas. Part 2. Mechanism of the acid hydrolysis of phenylureas. ResearchGate (Originally published in RSC). URL:[Link]

  • Bonhomme, F., et al. (2005). Mechanisms of direct and TiO2-photocatalysed UV degradation of phenylurea herbicides. Chemistry - A European Journal (PubMed). URL:[Link]

  • Benitez, F. J., et al. (2006). Photochemical oxidation processes for the elimination of phenyl-urea herbicides in waters. Journal of Hazardous Materials (PubMed). URL:[Link]

Optimization

Technical Support Center: Troubleshooting Guide for Urea Linkage Synthesis &amp; Scale-Up

Overview The urea and thiourea scaffolds are privileged structures in medicinal chemistry, frequently serving as critical hydrogen-bonding pharmacophores in kinase inhibitors, protease inhibitors, and peptidomimetics[1]....

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Author: BenchChem Technical Support Team. Date: March 2026

Overview

The urea and thiourea scaffolds are privileged structures in medicinal chemistry, frequently serving as critical hydrogen-bonding pharmacophores in kinase inhibitors, protease inhibitors, and peptidomimetics[1]. However, transitioning the synthesis of asymmetric N,N'-disubstituted ureas from milligram-scale discovery to multigram or kilogram scale introduces severe chemical engineering challenges. Reagent toxicity, highly exothermic kinetics, and competitive byproduct formation often derail scale-up efforts[2].

As a Senior Application Scientist, I have designed this technical guide to help drug development professionals troubleshoot scale-up reactions. By understanding the underlying thermodynamic and kinetic causalities, you can implement self-validating protocols that ensure high-purity urea synthesis.

Part 1: Troubleshooting Guides & FAQs

Q1: During the scale-up of an asymmetric N,N'-disubstituted urea using triphosgene, we observe a significant increase in the symmetrical urea byproduct (15-20%). How can we suppress this? Causality & Mechanism: Triphosgene decomposes in situ to yield three equivalents of highly reactive phosgene gas. At scale, mass transfer and mixing efficiency decrease. If the first amine is added too rapidly, localized concentration gradients occur. In these amine-rich pockets, the free amine outcompetes the remaining phosgene and rapidly attacks the newly formed isocyanate (or carbamoyl chloride) intermediate, yielding the unwanted symmetrical urea[2]. Resolution: Implement an strict "inverse addition" protocol. Dissolve triphosgene in a large volume of anhydrous solvent and cool to -10 °C. Add the first amine dropwise over an extended period. This ensures that phosgene is always in massive local excess relative to the amine, kinetically favoring the formation of the isocyanate while starving the reaction of the free amine needed to form the symmetrical byproduct.

Q2: We substituted triphosgene with 1,1'-Carbonyldiimidazole (CDI) for safety reasons, but the reaction with the second amine is sluggish and stalls at 60% conversion. Why? Causality & Mechanism: CDI reacts with the first amine to form an imidazole-1-carboxamide intermediate. Unlike highly electrophilic isocyanates, this intermediate is resonance-stabilized and significantly less reactive. If the second amine is sterically hindered or possesses a lower pKa (making it a weaker nucleophile), it cannot efficiently displace the imidazole leaving group at room temperature. Resolution: The reaction requires thermal activation or catalytic assistance. Heating the reaction to 60-80 °C drives the substitution to completion. Alternatively, adding a nucleophilic catalyst like DMAP or activating the intermediate by adding methyl iodide (which methylates the imidazole ring, transforming it into a superior leaving group) will accelerate the kinetics.

Q3: We are utilizing the Curtius rearrangement via Diphenylphosphoryl azide (DPPA) to generate an isocyanate in situ for urea synthesis. What are the primary scale-up risks? Causality & Mechanism: The Curtius rearrangement involves the thermal decomposition of an acyl azide intermediate, which releases equimolar amounts of nitrogen gas[3]. At scale, the rapid accumulation of N₂ combined with the exothermic nature of the rearrangement can lead to catastrophic pressurization and thermal runaway. Resolution: Transition this specific step to continuous flow chemistry. By pumping the acyl azide through a heated flow reactor, the thermal hazard is localized to a micro-volume, and the evolved nitrogen gas is continuously vented. The resulting isocyanate can be immediately telescoped into a batch reactor containing the second amine.

Q4: Are there scalable, catalyst-free methods for synthesizing N-substituted ureas that avoid hazardous phosgene derivatives entirely? Causality & Mechanism: Yes. Recent methodologies have demonstrated that the nucleophilic addition of amines to potassium isocyanate (KOCN) can be performed efficiently in water without organic co-solvents[4]. The aqueous medium leverages the hydrophobic effect to drive the precipitation of the highly insoluble urea product, shifting the chemical equilibrium entirely to the right. Resolution: For mono-substituted ureas, react the amine with KOCN in 1N aqueous HCl at room temperature. The product typically precipitates in high purity, requiring only simple filtration, making it exceptionally safe and scalable[4].

Part 2: Comparative Data for Urea Coupling Agents

To facilitate process selection, the quantitative and qualitative data for common urea coupling agents at scale are summarized below:

Coupling AgentReactive IntermediateRelative ReactivityScale-Up Safety RiskTypical Yield (%)Byproduct Removal Strategy
Triphosgene Isocyanate / Carbamoyl ClVery HighHigh (Phosgene gas generation)85 - 95%Easy (Volatile HCl/CO₂ venting)
CDI Imidazole-carboxamideLow to ModerateLow (Moisture sensitive)60 - 80%Moderate (Aqueous wash for imidazole)
DPPA (Curtius) Acyl Azide IsocyanateHighCritical (N₂ evolution, thermal)75 - 90%Moderate (Phosphorus byproducts)
KOCN (Aqueous) Isocyanic AcidModerateVery Low (Green chemistry)80 - 98%Very Easy (Product precipitates)

Part 3: Self-Validating Experimental Protocols

A protocol is only scalable if it is self-validating—meaning the chemistry inherently signals its completion or safety status to the operator before the next step is initiated.

Protocol A: Self-Validating Synthesis of Asymmetric Ureas via Triphosgene[2]

Objective: Synthesize N,N'-disubstituted urea while structurally preventing symmetrical byproduct formation.

  • System Preparation: Flame-dry a 3-neck round-bottom flask equipped with an overhead stirrer, dropping funnel, and a gas outlet routed through a 1M NaOH scrubber (to neutralize evolved phosgene/HCl).

  • Isocyanate Formation (Inverse Addition): Dissolve triphosgene (0.35 eq) in anhydrous DCM. Cool to -10 °C. Add Amine 1 (1.0 eq) and DIPEA (2.0 eq) in DCM dropwise over 2 hours via the dropping funnel.

  • In-Process Control (Validation Gate): Withdraw a 0.1 mL aliquot. Perform rapid ATR-FTIR. Do not proceed until the strong isocyanate peak at ~2250–2270 cm⁻¹ is maximized and the amine N-H stretch (~3300 cm⁻¹) is completely absent. This validates that no free Amine 1 remains to cause cross-reactivity.

  • Urea Formation: Add Amine 2 (1.1 eq) in one portion. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Workup: Quench carefully with saturated aqueous NaHCO₃. Extract with DCM, wash with 1N HCl (to remove unreacted Amine 2), dry over Na₂SO₄, and concentrate.

Protocol B: Catalyst-Free Aqueous Synthesis of N-Substituted Ureas[4]

Objective: Green, scalable synthesis of mono-substituted ureas relying on hydrophobic precipitation.

  • Amine Preparation: Suspend the primary amine (10 mmol) in 10 mL of distilled water.

  • Acidification: Add 1N aqueous HCl dropwise until the amine is fully solubilized as the hydrochloride salt (pH ~2-3).

  • Isocyanate Addition: Add Potassium Cyanate (KOCN, 2.2 eq) in one portion at room temperature.

  • Self-Validating Precipitation (Validation Gate): Stir vigorously for 2-4 hours. The reaction physically validates its completion when a dense white precipitate fully forms. Because the urea product is hydrophobic, it crashes out of the aqueous phase, driving the reaction to completion without TLC monitoring.

  • Isolation: Filter the precipitate, wash with cold water, and dry under vacuum to yield analytically pure urea.

Part 4: Workflows & Mechanistic Pathways

TriphosgenePathway Triphosgene Triphosgene (0.33 eq) Isocyanate Isocyanate Intermediate Triphosgene->Isocyanate + Amine 1 (-HCl) Amine1 Amine 1 (Slow Addition) Amine1->Isocyanate AsymUrea Asymmetric Urea (Target) Isocyanate->AsymUrea + Amine 2 SymUrea Symmetrical Urea (Byproduct) Isocyanate->SymUrea Excess Amine 1 (Poor Mixing) Amine2 Amine 2 (Nucleophile) Amine2->AsymUrea

Fig 1. Triphosgene-mediated asymmetric urea synthesis pathway highlighting byproduct formation.

CurtiusWorkflow Acid Carboxylic Acid AcylAzide Acyl Azide (Thermal Hazard) Acid->AcylAzide Activation DPPA DPPA + Base DPPA->AcylAzide Isocyanate Isocyanate AcylAzide->Isocyanate Curtius Rearrangement (-N2 gas) Heat Heat (Flow Reactor) Heat->Isocyanate Urea Urea Linkage Isocyanate->Urea Nucleophilic Trapping Amine Amine Amine->Urea

Fig 2. Curtius rearrangement workflow for urea synthesis via acyl azide intermediate.

References

  • Tiwari, L., Kumar, V., Kumar, B., & Mahajan, D. "A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water." RSC Advances, 2018. URL:[Link]

  • Ronchetti, R., Moroni, G., Carotti, A., Gioiello, A., & Camaioni, E. "Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis." RSC Medicinal Chemistry, 2021. URL:[Link]

  • Ghosh, A. K., & Brindisi, M. "The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry." ChemMedChem, 2015. URL:[Link]

  • Pang, X., et al. "Phenylalanine-Based Poly(ester urea): Synthesis, Characterization, and in vitro Degradation." ACS Macro Letters, 2014. URL:[Link]

Sources

Troubleshooting

Phenylurea Synthesis Technical Support Center: Troubleshooting &amp; By-Product Minimization

Welcome to the Technical Support Center for Phenylurea Synthesis. As drug development professionals and synthetic chemists, you know that synthesizing unsymmetrical phenylureas is rarely as simple as coupling an amine wi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Phenylurea Synthesis. As drug development professionals and synthetic chemists, you know that synthesizing unsymmetrical phenylureas is rarely as simple as coupling an amine with an isocyanate. The reaction landscape is fraught with competing pathways that lead to yield-killing by-products like symmetrical ureas and biurets.

This guide is designed by application scientists to move beyond basic protocols. Here, we dissect the thermodynamic and kinetic causality behind by-product formation and provide self-validating workflows to ensure high-purity synthesis.

Mechanistic Causality of By-Product Formation

To troubleshoot a failing synthesis, you must first understand the competing reaction kinetics. The diagram below illustrates the primary synthetic pathway alongside the two most common failure modes: moisture-driven hydrolysis and thermally-driven secondary attacks.

ByProductPathways Aniline Primary Amine (e.g., Aniline) Target Unsymmetrical Phenylurea (Target Product) Aniline->Target + Isocyanate (Desired Pathway) Isocyanate Isocyanate Isocyanate->Target SymUrea Symmetrical Urea (e.g., N,N'-diphenylurea) Isocyanate->SymUrea Biuret Biuret By-Product Isocyanate->Biuret Amine2 Hydrolyzed Amine + CO2 Isocyanate->Amine2 Water Moisture (H2O) Contamination Water->Amine2 Hydrolysis of Isocyanate Target->Biuret Reaction with Excess Isocyanate (Heat > 80°C) Amine2->SymUrea Reaction with Excess Isocyanate

Mechanistic pathways of phenylurea synthesis and primary by-product formation.

Troubleshooting FAQs

Q1: Why is my unsymmetrical phenylurea synthesis heavily contaminated with N,N'-diphenylurea (symmetrical urea)? A1: Symmetrical ureas are the hallmark of moisture contamination. Isocyanates are highly electrophilic and react rapidly with trace water to form an unstable carbamic acid intermediate. This intermediate spontaneously decarboxylates (releasing CO₂) to form a primary amine[1]. This newly generated amine acts as a nucleophile, reacting with another equivalent of your unreacted isocyanate to form a symmetrical urea[1]. Causality Fix: The reaction must be kept strictly anhydrous. Dry your solvents over activated molecular sieves and ensure your glassware is flame-dried.

Q2: During scale-up, I am observing the formation of biurets and triurets. How can I suppress this? A2: Biuret formation is a thermally driven secondary reaction. Once your target phenylurea is formed, the urea nitrogen—though less nucleophilic than a primary amine—can still attack the electrophilic carbon of an unreacted isocyanate if the temperature is too high[1]. This typically occurs at temperatures exceeding 80°C[2]. Furthermore, biurets can continue to react with isocyanates to form triurets or cyclic cyanuric acid compounds[3]. Causality Fix: Strictly control your stoichiometry (use exactly 1.0 to 1.05 equivalents of isocyanate) and maintain reaction temperatures below 60°C. If using solid isocyanates, ensure complete dissolution before heating to prevent localized concentration gradients[2].

Q3: We are moving away from toxic isocyanates. What is the most reliable phosgene-free route that prevents statistical mixtures of ureas? A3: Triphosgene (bis(trichloromethyl) carbonate) is an excellent, crystalline alternative to phosgene gas for generating isocyanates in situ[4]. However, to prevent symmetrical urea formation, you must employ a strictly sequential addition protocol. Amine 1 must be fully converted to the isocyanate intermediate before Amine 2 is introduced. If Amine 2 is added prematurely, it will compete with Amine 1, leading to a statistical mixture of symmetrical and unsymmetrical ureas[4].

Quantitative Data: By-Product Profiles

Use the following table to diagnose the root cause of your yield loss based on the dominant by-product observed in your LC-MS or NMR data.

Reaction ParameterConditionDominant By-ProductMechanistic CauseExpected Yield Loss
Solvent Moisture > 500 ppm H₂OSymmetrical UreaIsocyanate hydrolysis to amine & CO₂15 - 40%
Temperature > 80°CBiurets / TriuretsSecondary nucleophilic attack by urea nitrogen10 - 25%
Stoichiometry > 1.1 eq IsocyanateBiuretsExcess electrophile reacting with target product5 - 15%
Addition Order (Triphosgene route)Simultaneous Amine 1 & 2Statistical Mixture (Symmetrical Ureas)Competitive nucleophilic attack on intermediate30 - 50%

Validated Experimental Protocols

To ensure trustworthiness and reproducibility, the following methodologies are designed as self-validating systems . If the validation checkpoints fail, the reaction should be paused and corrected before proceeding.

Protocol A: Moisture-Free Synthesis via Isocyanate Route
  • Preparation: Flame-dry a 100 mL round-bottom flask under vacuum and purge with Argon.

  • Dissolution: Dissolve 10 mmol of the primary amine (e.g., aniline) in 20 mL of anhydrous dichloromethane (DCM).

  • Cooling: Cool the reaction mixture to 0°C using an ice-water bath to suppress exothermic secondary reactions.

  • Addition: Dissolve 10.5 mmol of the isocyanate in 10 mL of anhydrous DCM. Add this solution dropwise to the amine over 15 minutes.

    • Self-Validation Checkpoint: Observe the reaction closely during addition. The absence of gas bubbling confirms the solvent is truly anhydrous. If bubbling (CO₂ evolution) is observed, water is present, and symmetrical urea formation has already initiated.

  • Completion: Allow the reaction to warm to room temperature and stir for 2 hours. Filter the resulting precipitate and wash with cold DCM.

Protocol B: Phosgene-Free Synthesis using Triphosgene

This protocol utilizes triphosgene to generate the isocyanate in situ, bypassing the need to handle highly toxic volatile isocyanates[4].

TriphosgeneWorkflow Step1 1. Dissolve Triphosgene in Anhydrous DCM (0°C) Step2 2. Dropwise Addition: Amine 1 + DIPEA Step1->Step2 Step3 3. In Situ Isocyanate Generation Step2->Step3 Self-Validation: Monitor TLC for Amine 1 consumption Step4 4. Add Amine 2 (Room Temp) Step3->Step4 Step5 5. Unsymmetrical Phenylurea Isolation Step4->Step5 Self-Validation: Precipitation of Product

Step-by-step workflow for phosgene-free unsymmetrical phenylurea synthesis.

  • Activation: Dissolve 3.5 mmol of triphosgene in 15 mL of anhydrous DCM at 0°C under Argon.

  • First Amine Addition: Slowly add a mixture of 10 mmol of Amine 1 and 22 mmol of N,N-Diisopropylethylamine (DIPEA) in 10 mL of DCM. Stir for 30 minutes at 0°C.

    • Self-Validation Checkpoint: Before proceeding, spot the reaction mixture on a TLC plate against Amine 1. The complete disappearance of the Amine 1 spot validates total conversion to the isocyanate intermediate. If Amine 1 remains, do not add Amine 2, or a symmetrical urea will form.

  • Second Amine Addition: Once validated, add 10 mmol of Amine 2 dissolved in 5 mL of DCM.

  • Isolation: Stir at room temperature for 4 hours. Quench with saturated aqueous NaHCO₃, extract the organic layer, dry over MgSO₄, and concentrate in vacuo.

References
  • Isocyan
  • “On-Water” Reaction of (Thio)isocyanate: A Sustainable Process for the Synthesis of Unsymmetrical (Thio)ureas.
  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PMC.
  • Polyurethane Recycling: Thermal Decomposition of 1,3-Diphenyl Urea to Isocyan

Sources

Optimization

Addressing poor reproducibility in experiments with (4-fluoro-2-methylphenyl)urea

A Guide to Ensuring Experimental Reproducibility Welcome to the technical support center for (4-fluoro-2-methylphenyl)urea. This guide is designed for researchers, scientists, and drug development professionals to addres...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Ensuring Experimental Reproducibility

Welcome to the technical support center for (4-fluoro-2-methylphenyl)urea. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and sources of variability when working with this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to conduct robust and reproducible experiments.

The reproducibility crisis in research is a significant concern, with chemistry-related fields often facing challenges in replicating findings.[1] Urea-based compounds, while central to many areas of drug discovery, including the development of anticancer agents, can present unique challenges that require meticulous attention to detail.[2][3][4] This guide will walk you through a systematic approach to troubleshooting, from the moment you receive the compound to the final analysis of your data.

Section 1: Compound Integrity and Solution Preparation: The Foundation of Reproducibility

The most frequent source of experimental irreproducibility originates from the handling of the compound itself. Before any biological experiment is conducted, you must have absolute confidence in the identity, purity, and concentration of your (4-fluoro-2-methylphenyl)urea solution.

FAQ: Initial Compound Verification

Question: I've just received a new batch of (4-fluoro-2-methylphenyl)urea. How can I be sure it is what it claims to be and is of sufficient purity?

Answer: This is the most critical first step. Do not assume the label is sufficient.

  • Verify Supplier Credentials: Always obtain a Certificate of Analysis (CoA) from your supplier, which should provide key analytical data.[1]

  • Independent Verification: If possible, perform your own analysis.[1] The primary methods for confirming the identity and purity of (4-fluoro-2-methylphenyl)urea (MW: 168.17 g/mol , Formula: C₈H₉FN₂O) are:[5]

    • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

    • High-Performance Liquid Chromatography (HPLC): To determine purity. A purity of ≥98% is recommended for most cell-based assays.

Troubleshooting Guide: Solubility and Stability

Issue: I'm having trouble dissolving the compound, or I suspect it's precipitating out of solution during my experiment.

Potential Cause Explanation Recommended Solution
Incorrect Solvent (4-fluoro-2-methylphenyl)urea is a solid organic compound.[6] While soluble in organic solvents like DMSO and DMF, it has poor aqueous solubility. Using an incompatible solvent will lead to inaccurate concentrations.Prepare a high-concentration stock solution in 100% DMSO. For working solutions, dilute the DMSO stock into your aqueous media. Crucially, ensure the final DMSO concentration in your assay is low (typically <0.5%) and consistent across all conditions, including vehicle controls.
Solution Instability Urea compounds can degrade in solution, especially at non-neutral pH or elevated temperatures.[7] This degradation can alter the effective concentration of your active compound.Store DMSO stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Prepare fresh aqueous working solutions for each experiment from the frozen stock.
Precipitation in Media Diluting a high-concentration DMSO stock into aqueous buffer or cell culture media can cause the compound to precipitate if its solubility limit is exceeded. This is a major source of irreproducibility.Perform a solubility test. Prepare serial dilutions of your compound in your final experimental media and visually inspect for precipitation after a relevant incubation period (e.g., 24 hours at 37°C). You can also centrifuge the solution and measure the concentration in the supernatant via HPLC or UV-Vis spectroscopy to determine the true soluble concentration.
Protocol: Preparation and Validation of a Master Stock Solution

This protocol ensures you are starting with a known and validated concentration of (4-fluoro-2-methylphenyl)urea.

Objective: To prepare a 10 mM DMSO stock solution and validate its concentration.

Materials:

  • (4-fluoro-2-methylphenyl)urea (purity ≥98%)

  • Anhydrous DMSO

  • Calibrated analytical balance

  • Volumetric flasks and appropriate pipettes

  • HPLC or UV-Vis Spectrophotometer

Procedure:

  • Tare: On a calibrated analytical balance, accurately weigh out approximately 1.68 mg of (4-fluoro-2-methylphenyl)urea. Record the exact weight.

  • Dissolve: Transfer the compound to a 1 mL volumetric flask. Add approximately 800 µL of anhydrous DMSO and vortex until the solid is completely dissolved.

  • Bring to Volume: Carefully add DMSO to the 1 mL mark. Invert the flask several times to ensure a homogenous solution. This is your nominal 10 mM master stock.

  • Validate Concentration (Recommended):

    • Prepare a standard curve of known concentrations of (4-fluoro-2-methylphenyl)urea.

    • Dilute an aliquot of your newly prepared master stock to fall within the linear range of your standard curve.

    • Measure the concentration using a validated analytical method like HPLC or UV-Vis spectroscopy.[8]

    • The measured concentration should be within 5-10% of the nominal concentration. Use the measured concentration for all subsequent dilution calculations.

  • Aliquot and Store: Dispense the validated master stock into single-use, low-protein-binding tubes. Store immediately at -80°C.

G cluster_prep Preparation cluster_val Validation cluster_store Storage & Use weigh 1. Weigh Compound (Purity ≥98%) dissolve 2. Dissolve in Anhydrous DMSO weigh->dissolve volume 3. Bring to Final Volume (e.g., 10 mM) dissolve->volume validate 4. Measure Concentration (HPLC or UV-Vis) volume->validate compare 5. Compare to Nominal (Is it within 10%?) validate->compare pass PASS: Aliquot for Single Use & Store at -80°C compare->pass Yes fail FAIL: Discard and Re-prepare compare->fail No use Use Validated Concentration for All Dilutions pass->use

Caption: A decision tree for systematically troubleshooting inconsistent experimental results.

Section 3: Data Analysis and Interpretation

Proper analysis is the final step in ensuring reproducibility. How you process and interpret your data can either reveal or mask underlying issues.

FAQ: Ensuring Robust Data Analysis

Question: What are some best practices for analyzing my dose-response data to ensure the results are reliable?

Answer:

  • Use Appropriate Curve-Fitting Models: For IC₅₀ determination, use a non-linear regression model with a variable slope (four-parameter logistic equation) unless you have a specific reason to constrain the parameters.

  • Replicate Adequately: Each experiment should include technical replicates (multiple wells for the same condition) and, more importantly, be repeated as independent biological replicates (on different days with fresh preparations). A minimum of three biological replicates is standard.

  • Statistical Rigor: Clearly define your statistical tests and significance thresholds before analyzing the data. Avoid p-hacking or selectively reporting positive results. [9]* Transparent Reporting: Report your results comprehensively. Include the exact IC₅₀ values, confidence intervals, and the number of replicates performed. This transparency is crucial for others to be able to assess and reproduce your work. [1]

Section 4: Appendices

Appendix A: Physicochemical Properties of (4-fluoro-2-methylphenyl)urea
PropertyValueSource
CAS Number 188796-85-2[5]
Molecular Formula C₈H₉FN₂O[5]
Molecular Weight 168.17 g/mol [5]
Appearance White to off-white solid/powder[10]
Storage Sealed in dry, 2-8°C for short term; -20°C or -80°C for long term[5]
Appendix B: Recommended Analytical Techniques for Urea Compounds
TechniqueApplicationNotes
HPLC Purity assessment, quantificationThe most common and reliable method for determining the purity of the solid compound and the concentration of stock solutions. [11]
LC-MS Identity confirmation, degradation analysisConfirms the molecular weight of the compound and can be used to identify potential impurities or degradation products. [11]
NMR Structural confirmationProvides detailed information about the chemical structure, confirming the identity of the compound beyond just its mass.
Colorimetric Assays Quantification in specific matricesMethods like those using diacetylmonoxime can be used for urea quantification but may suffer from interference from other sample components. [8][12]
Electrochemical Sensors Specialized quantificationCan be used for real-time monitoring of urea concentrations in various samples but requires specific instrumentation. [13]

References

  • Enago Academy. (2017, September 25). Can Reproducibility in Chemical Research be Fixed? Enago Academy. Available from: [Link]

  • ResearchGate. (2025, October 20). Refined Protocol for Improving Accuracy and Reliability in Urea Quantification During Electrochemical C N Coupling Reactions. ResearchGate. Available from: [Link]

  • Frontiers in Chemistry. (n.d.). Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. Frontiers in Chemistry. Available from: [Link]

  • FLORE. (2023, October 5). Electrochemical methods for the determination of urea. FLORE. Available from: [Link]

  • Kaelin Jr, W. G. (2017). Common pitfalls in preclinical cancer target validation. Nature Reviews Cancer, 17(7), 425-440. Available from: [Link]

  • Ghosh, A. K., & Brindisi, M. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules, 25(23), 5583. Available from: [Link]

  • RSC Publishing. (n.d.). Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. RSC Medicinal Chemistry. Available from: [Link]

  • Knorst, M. T., Neubert, R., & Wohlrab, W. (1997). Analytical methods for measuring urea in pharmaceutical formulations. Journal of Pharmaceutical and Biomedical Analysis, 15(11), 1627–1632. Available from: [Link]

  • Panyachariwat, N., & Steckel, H. (2014). Stability of urea in solution and pharmaceutical preparations. Journal of the Society of Cosmetic Scientists of Japan, 48(2), 107-113. Available from: [Link]

Sources

Troubleshooting

How to improve the stability of urea derivatives for drug development

Welcome to the Urea Derivative Stability & Optimization Support Center . Urea functionalities are ubiquitous in medicinal chemistry due to their exceptional ability to form multiple stable hydrogen bonds with protein and...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Urea Derivative Stability & Optimization Support Center .

Urea functionalities are ubiquitous in medicinal chemistry due to their exceptional ability to form multiple stable hydrogen bonds with protein and receptor targets[1]. However, urea-containing leads frequently suffer from high attrition rates in late-stage development due to hydrolytic cleavage, poor solubility, and rapid metabolic degradation[2].

This technical guide is designed for application scientists and drug developers. It bypasses generic advice to focus on the mechanistic causality of urea instability and provides field-proven, self-validating protocols to rescue your lead compounds.

🔬 Core Troubleshooting & FAQs

Q1: My sterically hindered diarylurea lead compound degrades rapidly in an aqueous buffer (pH 7.4) within minutes. Why is this happening, and how can I prevent it?

The Causality: You are likely observing rapid, pH-independent hydrolysis. In sterically hindered aromatic ureas, the bulky groups force the urea plane out of alignment with the aromatic ring[1]. This steric strain, combined with the electron-withdrawing nature of the aromatic rings, drives the spontaneous dissociation of the urea bond into a resonance-stabilized aromatic isocyanate and an aniline derivative[3]. Because the leaving group (isocyanate) is highly stabilized, the energy barrier for cleavage is drastically lowered, leading to half-lives as short as 10 minutes in solution[3].

The Solution:

  • Aliphatic Substitution: Replace one or both aromatic precursor isocyanates with aliphatic chains. Aliphatic amines are poorer leaving groups and do not offer resonance stabilization to the transition state, shifting the hydrolysis mechanism to a strictly pH-dependent pathway that is highly stable at physiological pH[3].

  • Electronic Tuning: If the aromatic ring is essential for target affinity, substitute it with electron-donating groups (EDGs) at the para or ortho positions to destabilize the potential isocyanate leaving group.

Q2: I need to maintain the exact hydrogen-bonding network of my acyclic urea to inhibit my target kinase, but it is rapidly cleared by CYP450 and urease enzymes in vivo. What are the best structural alternatives?

The Causality: Acyclic ureas are highly flexible. This flexibility exposes the central carbonyl to nucleophilic attack by urease enzymes (which catalyze hydrolysis into ammonia and carbamate)[4] and exposes the flanking aromatic/alkyl groups to CYP450-mediated oxidation[3].

The Solution:

  • Bioisosteric Replacement: Replace the urea core with a squaramide or an α -fluoroenamide . Squaramides maintain the dual N-H hydrogen bond donor capacity and the molecular planarity of ureas but completely alter the electronic distribution, rendering them invisible to urease[2]. Alternatively, α -fluoroenamides mimic the geometry of ureas but replace the enzymatically labile N-C bond with a highly stable C=C-F system, making them excellent candidates for physiological stability[5].

  • Conformational Locking (Cyclic Ureas): Transitioning from an acyclic to a cyclic urea (e.g., 5- to 7-membered rings) pre-organizes the pharmacophore. This not only shields the urea core from enzymatic degradation but also lowers the entropic penalty upon target binding, vastly improving both chemical stability and in vivo pharmacokinetic properties, a strategy famously used in the development of HIV protease inhibitors[1],[6].

📊 Data Presentation: Stability Matrix of Urea Scaffolds

To guide your scaffold selection, the following table synthesizes the quantitative and qualitative stability parameters of various urea derivatives based on their structural class[3],[6],[2].

Scaffold TypeHydrolytic Stability (pH 7.4)Metabolic Stability (Microsomes)Target Binding EntropyPrimary Degradation Pathway
Diarylureas (Hindered) Poor ( t1/2​ < 30 min)Low to ModerateHigh PenaltySpontaneous dissociation to isocyanate
Aliphatic Ureas Excellent ( t1/2​ > 48 hrs)Moderate (Aliphatic oxidation)High PenaltyCYP450-mediated hydroxylation
Cyclic Ureas Excellent High (Sterically shielded)Low Penalty (Pre-organized)Ring hydroxylation (slow)
Squaramides (Bioisostere) Excellent High Moderate PenaltyHighly resistant to standard clearance

⚙️ Optimization Workflow

The following diagram maps the logical decision tree for rescuing an unstable urea lead compound.

UreaStability Start Unstable Urea Lead Compound Aromatic Acyclic / Hindered Diarylurea Start->Aromatic Cyclic Conformational Locking (Cyclic Ureas) Start->Cyclic Aliphatic Aliphatic Substitution (Eliminate Aromatic Leaving Group) Start->Aliphatic Bioisostere Bioisosteric Replacement (Squaramides, Fluoroenamides) Start->Bioisostere Hydrolysis Rapid pH-Independent Hydrolysis (Resonance Stabilized Leaving Group) Aromatic->Hydrolysis Degradation High Clearance / Loss of Efficacy Hydrolysis->Degradation StableCyclic Entropic Optimization & Protease/Urease Resistance Cyclic->StableCyclic StableAliph Restored Hydrolytic Stability Aliphatic->StableAliph StableBio Metabolic Resistance (Enzyme Shielding) Bioisostere->StableBio Success Viable Clinical Candidate (Improved Pharmacokinetics) StableCyclic->Success StableAliph->Success StableBio->Success

Workflow of urea optimization strategies to overcome hydrolytic and metabolic instability.

🧪 Self-Validating Experimental Protocols

To ensure data integrity, every stability assay must include internal validation mechanisms. Below are the gold-standard protocols for assessing urea stability.

Protocol 1: Accelerated Hydrolytic Stability Assay (HPLC-UV/MS)

Purpose: To differentiate between pH-dependent enzymatic degradation and spontaneous pH-independent isocyanate dissociation.

  • Preparation of Media: Prepare three distinct buffers: 0.1 M HCl (pH 1.2), 50 mM PBS (pH 7.4), and 0.1 M NaOH (pH 10.0).

  • Compound Spiking: Dissolve the urea derivative in DMSO to a 10 mM stock. Spike the stock into the three buffers to achieve a final concentration of 10 μ M (ensure final DMSO concentration is 1% to prevent co-solvent stabilization effects).

  • Incubation & Sampling: Incubate at 37°C. Extract 100 μ L aliquots at t=0,15,30,60,120,and 240 minutes. Quench immediately with an equal volume of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

  • LC-MS/MS Analysis: Monitor the disappearance of the parent mass and specifically scan for the mass of the predicted aniline/amine degradation products.

  • Self-Validation Checkpoint:

    • Control: Run a known unstable hindered diarylurea alongside your sample. If the control does not degrade at pH 7.4 within 60 minutes, your buffer system or temperature control is flawed.

    • Mass Balance: The molar loss of the parent urea must equal the molar appearance of the aniline cleavage product. If parent loss > product appearance, the compound is precipitating (crashing out of solution), not hydrolyzing.

Protocol 2: Urease-Mediated Degradation Kinetics Assay

Purpose: To determine if your urea derivative is a substrate or competitive inhibitor of physiological ureases, which often exhibit complex biphasic kinetics[4],[7].

  • Enzyme Preparation: Reconstitute Jack-bean urease in 50 mM HEPES buffer (pH 7.5) containing 10 mM NiCl2​ (urease is a nickel-dependent enzyme) to a final concentration of 1 U/mL[8].

  • Reaction Initiation: Add your urea derivative (concentrations ranging from 1 μ M to 100 μ M) to the enzyme solution at 25°C.

  • Ammonia Quantification (The Phenol-Hypochlorite Method): At specific time intervals (every 2 minutes for the first 10 minutes, then every 15 minutes), extract 50 μ L of the reaction. Add 100 μ L of phenol/nitroprusside solution, followed by 100 μ L of alkaline hypochlorite[8].

  • Readout: Incubate for 20 minutes at room temperature and measure absorbance at 640 nm.

  • Self-Validation Checkpoint:

    • Biphasic Verification: Plot the ammonia release over time. True urease interaction often shows a rapid "burst phase" followed by a slow "plateau phase"[4],[7]. If the kinetics are perfectly linear, verify that your compound isn't simply acting as a non-specific aggregator (use dynamic light scattering to rule out colloidal aggregation).

    • Positive Control: Use hydroxyurea (HU), a known substrate/inhibitor, which should demonstrate a Km​ in the low millimolar range[7].

📚 References

  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry National Institutes of Health (NIH) - PMC URL:[Link]

  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes National Institutes of Health (NIH) - PMC URL:[Link]

  • Chemo- and Stereoselective Synthesis of Fluorinated Enamides from Ynamides in HF/Pyridine: Second-Generation Approach to Potent Ureas Bioisosteres The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • De novo design, discovery and development of cyclic urea HIV protease inhibitors Portico URL: [Link]

  • Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis National Institutes of Health (NIH) - PMC URL:[Link]

  • Unraveling Binding Mechanism and Stability of Urease Inhibitors: A QM/MM MD Study MDPI URL:[Link]

  • Urease Inhibitory Kinetic Studies of Various Extracts and Pure Compounds from Cinnamomum Genus National Institutes of Health (NIH) - PMC URL:[Link]

  • A Kinetic and Isotope Effect Investigation of the Urease-Catalyzed Hydrolysis of Hydroxyurea Biochemistry - ACS Publications URL:[Link]

Sources

Optimization

Troubleshooting common issues in the characterization of (4-fluoro-2-methylphenyl)urea

Welcome to the technical support center for the characterization of (4-fluoro-2-methylphenyl)urea. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the characterization of (4-fluoro-2-methylphenyl)urea. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the analysis of this compound. As a substituted, fluorinated phenylurea, its characterization requires a nuanced understanding of its potential behaviors in various analytical techniques. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and accuracy of your experimental results.

Table of Contents

  • Frequently Asked Questions (FAQs)

  • Troubleshooting Guide: High-Performance Liquid Chromatography (HPLC)

  • Troubleshooting Guide: Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Troubleshooting Guide: Mass Spectrometry (MS)

  • Troubleshooting Guide: Thermal Analysis (DSC/TGA)

  • General Experimental Protocols

  • References

Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the handling and analysis of (4-fluoro-2-methylphenyl)urea.

Q1: What are the primary safety precautions when handling (4-fluoro-2-methylphenyl)urea?

A1: (4-fluoro-2-methylphenyl)urea should be handled with standard laboratory precautions, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. While specific toxicity data for this compound is not extensively published, substituted ureas can be irritants. It is advisable to handle the compound in a well-ventilated area or a fume hood. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

Q2: How should I store (4-fluoro-2-methylphenyl)urea to ensure its stability?

A2: The compound should be stored in a tightly sealed container in a cool, dry place, such as a desiccator at 2-8°C, to protect it from moisture and light.[1] Phenylureas can be susceptible to hydrolysis under acidic or basic conditions, and some may be hygroscopic.[2] Proper storage is crucial to prevent degradation and ensure the reproducibility of your analytical results.

Q3: What are the recommended solvents for dissolving (4-fluoro-2-methylphenyl)urea?

A3: The solubility of (4-fluoro-2-methylphenyl)urea is dictated by its structure, which contains both polar (urea) and nonpolar (fluoromethylphenyl) moieties. A predictive solubility profile is provided in the table below. For quantitative analyses like HPLC or NMR, it is critical to ensure the compound is fully dissolved to avoid erroneous results.

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Aprotic Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (ACN), AcetoneHighThese solvents can effectively solvate the polar urea group through dipole-dipole interactions and the aromatic ring.
Polar Protic Methanol, EthanolHigh to ModerateThe hydroxyl groups can form hydrogen bonds with the urea functionality, promoting dissolution.
Chlorinated Dichloromethane (DCM), ChloroformModerateThese solvents can interact with the aromatic ring and have sufficient polarity to dissolve the molecule.
Nonpolar Aromatic TolueneLow to ModerateThe aromatic nature of toluene allows for some interaction with the phenyl ring, but it is less effective at solvating the polar urea group.
Nonpolar Aliphatic Hexane, HeptaneVery LowThe significant difference in polarity makes these poor solvents for this compound.
Aqueous WaterLowWhile the urea group has some water solubility, the substituted phenyl ring significantly reduces overall aqueous solubility.

Q4: I am seeing batch-to-batch variability in my analytical results. What could be the cause?

A4: Batch-to-batch variability can often be attributed to polymorphism. Substituted diphenylureas are known to form different crystalline structures (polymorphs) depending on the crystallization conditions, such as the solvent used and the rate of cooling.[3][4] Polymorphs can have different melting points, solubilities, and spectroscopic signatures. It is crucial to control your crystallization process and characterize the solid form using techniques like Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD).

Troubleshooting Guide: High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of (4-fluoro-2-methylphenyl)urea. However, its polar nature can present challenges.

Q5: My peak for (4-fluoro-2-methylphenyl)urea is showing significant tailing. What are the likely causes and solutions?

A5: Peak tailing is a common issue, often indicating secondary interactions between the analyte and the stationary phase.

  • Cause 1: Silanol Interactions: Residual, un-capped silanol groups on the silica-based stationary phase can interact with the polar urea moiety.

    • Solution:

      • Use a Low-pH Mobile Phase: Add a small amount of an acidic modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to the mobile phase. This protonates the silanol groups, reducing their interaction with the analyte.

      • Use an End-Capped Column: Ensure you are using a high-quality, end-capped C18 or C8 column specifically designed to minimize silanol activity.

  • Cause 2: Column Overload: Injecting too high a concentration of the sample can lead to peak distortion.

    • Solution: Dilute your sample and reinject. Perform a concentration-response study to determine the optimal concentration range for your column.

Q6: I am struggling to get good retention of my compound on a reversed-phase column; it elutes close to the void volume. How can I improve retention?

A6: Poor retention of polar compounds is a frequent challenge in reversed-phase HPLC.

  • Cause: High Polarity of the Analyte: The urea group makes the molecule quite polar, leading to weak interaction with the nonpolar stationary phase.

    • Solution:

      • Decrease Mobile Phase Polarity: Increase the proportion of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase gradually. However, since the compound is already eluting early, you should actually decrease the organic component to increase retention. Start with a higher aqueous percentage (e.g., 90-95% water/buffer).

      • Use a "Polar-Embedded" or "Aqua" Type Column: These columns are designed with stationary phases that are more stable in highly aqueous mobile phases and provide better retention for polar analytes.

      • Consider HILIC: If reversed-phase proves too challenging, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for retaining and separating highly polar compounds.

Q7: I am observing extraneous peaks in my chromatogram that are not present in my reference standard. What is their likely origin?

A7: Extraneous peaks can be impurities from the synthesis or degradation products.

  • Potential Impurities from Synthesis:

    • Unreacted Starting Materials: Residual 4-fluoro-2-methylaniline or the urea source (e.g., isocyanate precursor).

    • Byproducts: Symmetrically substituted ureas (e.g., 1,3-bis(4-fluoro-2-methylphenyl)urea) can form if the reaction conditions are not carefully controlled.[5]

  • Degradation Products:

    • Hydrolysis: If the sample was exposed to acidic or basic conditions, or stored improperly, hydrolysis can occur, leading to the formation of 4-fluoro-2-methylaniline.[2]

  • Troubleshooting Workflow:

    Caption: Troubleshooting extraneous HPLC peaks.

Troubleshooting Guide: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is essential for the structural elucidation of (4-fluoro-2-methylphenyl)urea. The presence of fluorine provides a unique analytical handle but also introduces complexity.

Q8: The chemical shifts in my ¹H NMR spectrum seem to vary between samples. Why is this happening?

A8: The chemical shifts of the N-H protons of the urea group are particularly sensitive to their environment.

  • Cause 1: Concentration Effects: The N-H protons are involved in hydrogen bonding. Changes in sample concentration will alter the extent of intermolecular hydrogen bonding, leading to shifts in their resonance frequency.

    • Solution: Always run your samples at a consistent concentration and report the concentration used when presenting the data.

  • Cause 2: Solvent Effects: The choice of solvent can significantly impact the chemical shifts, especially for N-H protons.

    • Solution: Use the same deuterated solvent for all related samples. DMSO-d₆ is often a good choice as it is a hydrogen bond acceptor and can lead to sharper N-H signals.

  • Cause 3: Residual Water: Traces of water in the deuterated solvent can exchange with the N-H protons, causing broadening and a shift in their position.

    • Solution: Use high-purity deuterated solvents and consider adding a small amount of a drying agent like molecular sieves to the NMR tube if water is a persistent issue.

Q9: The splitting patterns in my ¹⁹F NMR spectrum are more complex than I expected. How do I interpret them?

A9: The ¹⁹F nucleus couples to nearby protons, leading to splitting patterns. The magnitude of these couplings depends on the number of bonds separating the nuclei.

  • Expected Couplings: The fluorine atom at the 4-position will couple to the aromatic protons.

    • ³J(F-H) (ortho coupling): Coupling to the proton at the 3-position.

    • ⁴J(F-H) (meta coupling): Coupling to the proton at the 5-position.

  • Interpretation: The ¹⁹F spectrum will likely show a triplet of doublets or a doublet of triplets, depending on the relative magnitudes of the ortho and meta coupling constants. The large chemical shift dispersion of ¹⁹F NMR makes it very sensitive to the electronic environment.[6][7]

  • Solution:

    • Run a ¹H-coupled ¹⁹F spectrum: This will show the full splitting pattern.

    • Run a ¹H-decoupled ¹⁹F spectrum: This will collapse the multiplet into a singlet, confirming that the complexity arises from H-F coupling.

    • Use 2D NMR: A ¹H-¹⁹F HETCOR or HSQC experiment can definitively correlate the fluorine signal with the protons it is coupled to.

Q10: I am having trouble assigning the aromatic proton signals in the ¹H NMR spectrum. How can I differentiate them?

A10: The substitution pattern on the aromatic ring leads to distinct chemical shifts and coupling patterns for the three aromatic protons.

  • Expected Splitting Patterns:

    • H at position 3 (ortho to -CH₃, ortho to -NH-): Will likely be a doublet due to coupling with the adjacent fluorine (⁴J(H-F)).

    • H at position 5 (ortho to -F, meta to -CH₃ and -NH-): Will likely be a doublet of doublets due to coupling to the adjacent fluorine (³J(H-F)) and the meta proton at position 6.

    • H at position 6 (meta to -F, ortho to -NH-): Will likely be a doublet due to coupling with the adjacent proton at position 5.

  • Assignment Strategy:

    • Use Coupling Constants: The magnitudes of the J-couplings can help in assignment (ortho H-H coupling is typically larger than meta H-H coupling).

    • Nuclear Overhauser Effect (NOE): A 1D or 2D NOESY experiment can show spatial proximity. For example, irradiation of the methyl protons should show an NOE to the proton at position 3.

    • ¹H-¹³C HSQC/HMBC: These experiments will correlate protons to their directly attached carbons (HSQC) or carbons 2-3 bonds away (HMBC), aiding in unambiguous assignment.

Troubleshooting Guide: Mass Spectrometry (MS)

MS provides crucial information on the molecular weight and fragmentation of the molecule, confirming its identity.

Q11: I am not observing the molecular ion peak (M⁺˙) or it is very weak in my electron ionization (EI) mass spectrum. Is this normal?

A11: Yes, this is common for ureas. The molecular ion of ureas can be unstable under high-energy EI conditions and may readily fragment.

  • Cause: Facile Fragmentation: The C-N bonds of the urea linkage are susceptible to cleavage.

    • Solution:

      • Use a "soft" ionization technique: Electrospray ionization (ESI) or Chemical Ionization (CI) are much gentler and will typically show a strong protonated molecule peak ([M+H]⁺) or other adducts (e.g., [M+Na]⁺). This is the recommended approach for this class of compounds.

      • Lower the ionization energy in EI: If you must use EI, reducing the electron energy from the standard 70 eV may preserve the molecular ion, although this will also reduce overall sensitivity.

Q12: What are the expected key fragmentation patterns for (4-fluoro-2-methylphenyl)urea in ESI-MS/MS?

A12: Tandem mass spectrometry (MS/MS) of the protonated molecule ([M+H]⁺) will yield characteristic fragments that can be used to confirm the structure.

  • Primary Fragmentation Pathway: The most common fragmentation for substituted ureas is the cleavage of the C-N bond, leading to the elimination of isocyanic acid (HNCO) or a substituted isocyanate.[8]

    • Formation of the anilinium ion: Cleavage can result in the formation of the protonated 4-fluoro-2-methylaniline fragment.

    • Formation of an isocyanate-related fragment: Depending on the protonation site, other fragmentation pathways may be observed.

  • Fragmentation Workflow:

    G M_H [M+H]⁺ m/z = 169.08 Fragment1 [4-fluoro-2-methylaniline + H]⁺ m/z = 126.06 M_H->Fragment1 C-N Cleavage Fragment2 Loss of NH₃ m/z = 152.05 M_H->Fragment2 Rearrangement Neutral_Loss1 - HNCO Neutral_Loss2 - NH₃

    Caption: Predicted ESI-MS/MS fragmentation.

Q13: My measured mass is slightly off from the calculated exact mass. What could be the reason?

A13: A small mass deviation is expected, but a significant deviation warrants investigation.

  • Cause 1: Instrument Calibration: The mass spectrometer may need calibration.

    • Solution: Calibrate the instrument using a known standard across the mass range of interest.

  • Cause 2: Incorrect Molecular Formula: Ensure you are calculating the exact mass for the correct ionic species (e.g., [M+H]⁺, not M). For (4-fluoro-2-methylphenyl)urea (C₈H₉FN₂O), the neutral exact mass is 168.070, while the [M+H]⁺ ion has an exact mass of 169.077.

  • Cause 3: Unresolved Interferences: A co-eluting species with a similar mass could be interfering with the measurement.

    • Solution: Improve chromatographic separation to isolate the peak of interest. Check the isotopic pattern to ensure it matches the theoretical pattern for your compound.

Troubleshooting Guide: Thermal Analysis (DSC/TGA)

Thermal analysis provides information on melting point, purity, and decomposition.

Q14: I am observing multiple melting peaks or a broad melting endotherm in my DSC thermogram. What does this indicate?

A14: This is a strong indicator of either impurities or polymorphism.

  • Cause 1: Impurities: Impurities will depress and broaden the melting point.

    • Solution: Assess the purity of your sample using a primary method like HPLC or qNMR. If impurities are present, further purification (e.g., recrystallization) is required.

  • Cause 2: Polymorphism: The sample may be a mixture of different crystalline forms, or one form may convert to another upon heating.[3]

    • Solution:

      • Controlled Crystallization: Recrystallize the material from different solvents and at different cooling rates to try and isolate single polymorphs.

      • Heat-Cool-Heat DSC: Perform a DSC experiment where you heat the sample through the melt, cool it down in the instrument to recrystallize, and then heat it again. The second heat cycle will often show a single, sharp endotherm corresponding to the most stable polymorph.

      • Couple with PXRD: Analyze the sample before and after heating by Powder X-ray Diffraction to confirm changes in the crystal structure.

Q15: My TGA results show a mass loss occurring before the main decomposition. What is this?

A15: An initial mass loss at a lower temperature is typically due to the loss of volatile substances.

  • Cause 1: Residual Solvent: Solvent from the final crystallization step may be trapped in the crystal lattice.

    • Solution: Dry the sample under high vacuum for an extended period before analysis. TGA can be used to quantify the amount of residual solvent.

  • Cause 2: Adsorbed Water (Hygroscopicity): Some substituted ureas can be hygroscopic. The initial mass loss corresponds to the desorption of water.

    • Solution: Store the sample in a desiccator and handle it quickly in a low-humidity environment before analysis.

General Experimental Protocols

These protocols provide a starting point for the characterization of (4-fluoro-2-methylphenyl)urea. Optimization will be required based on your specific instrumentation and sample.

Protocol 1: HPLC Purity Analysis (Reversed-Phase)

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of Acetonitrile or a 50:50 mixture of Acetonitrile and Water.

Protocol 2: NMR Sample Preparation

  • Solvent: DMSO-d₆.

  • Concentration: ~5-10 mg of the compound in 0.6 mL of solvent.

  • Procedure: Weigh the sample into a clean, dry vial. Add the deuterated solvent and vortex until fully dissolved. Transfer the solution to an NMR tube.

  • Experiments: Acquire ¹H, ¹³C, ¹⁹F, and consider 2D experiments (COSY, HSQC, HMBC) for full structural assignment.

References

  • Capacci-Daniel, C., et al. (2015). Concomitant polymorphs of 1,3-bis(3-fluorophenyl)urea. Acta Crystallographica Section C: Structural Chemistry, 71(Pt 9), 803–808.
  • Abad, A., et al. (2005). 1H, 13C and 19F NMR spectroscopy of polyfluorinated ureas. Correlations involving NMR chemical shifts and electronic substituent effects. Magnetic Resonance in Chemistry, 43(5), 389-397.
  • Chemistry LibreTexts. (2023).
  • Gerig, J. T. (n.d.). Fluorine NMR. Encyclopedia of Magnetic Resonance.
  • Grothe, M., et al. (2017). Polymorphism and Modulation of Para-Substituted l-Phenylalanine. Crystal Growth & Design, 17(12), 6540–6548.
  • ResearchG
  • Dal Poggetto, G., et al. (2021). 19F NMR as a tool in chemical biology. Beilstein Journal of Organic Chemistry, 17, 293–318.
  • Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide.
  • University of Ottawa. (n.d.). 19Fluorine NMR.
  • BenchChem. (2025).
  • ResearchGate. (n.d.). Phenylureas. Part 2.1 Mechanism of the acid hydrolysis of phenylureas.
  • MilliporeSigma. (n.d.).
  • Wang, H., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. Organic Process Research & Development, 24(11), 2465–2472.
  • Wang, Y., et al. (2024). Fragmentation Pattern-Based Screening Strategy Combining Diagnostic Ion and Neutral Loss Uncovered Novel para-Phenylenediamine Quinone Contaminants in the Environment. Environmental Science & Technology, 58(13), 5645–5655.
  • LCGC International. (2025). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry.
  • Landge, A. K., et al. (2013). Impurities in Pharmaceuticals- A Review. Journal of Current Pharma Research, 4(1), 1105-1116.
  • Mondal, T., & Desiraju, G. R. (2022). Polymorphs with Remarkably Distinct Physical and/or Chemical Properties. Chemistry, an Asian journal, 17(18), e202200584.
  • University of Rochester. (n.d.). Common Solvent Properties.
  • PubChem. (n.d.). Phenylurea.
  • Grothe, M., et al. (2017). Polymorphism and Modulation of Para-Substituted l-Phenylalanine. Crystal Growth & Design, 17(12), 6540-6548.
  • University of California, Los Angeles. (n.d.).
  • Cell Biolabs, Inc. (n.d.). Urea Assay Kit (Fluorometric).
  • BenchChem. (2025). An In-depth Technical Guide on the Solubility of 2-Fluoro-4-phenylphenol in Common Organic Solvents.
  • PubChem. (n.d.). 4-Fluorophenylurea.
  • Tartaglia, A., et al. (2025).
  • BOC Sciences. (n.d.). Urea Impurities.
  • De Luca, L. (2022). Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. RSC Medicinal Chemistry, 13(8), 915–933.
  • Das, S., et al. (2021). Polymorphism in parabanic acid-urea cocrystals governed by supramolecular synthons: a comparative analysis. CrystEngComm, 23(42), 7489-7497.
  • ResearchGate. (n.d.). What is solubility of urea fertilizer in different solvents?.
  • Yeung, L. W. Y., et al. (2022). Analysis and characterization of novel fluorinated compounds used in surface treatments products. Chemosphere, 302, 134720.
  • ResearchGate. (2018). Sources of impurities - Investigation of 4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-2-[(2- phthalimidoethoxy)
  • Wicker, J., et al. (2025). Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag.

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of Analytical Methods for Urea Derivatives: HPLC vs. GC-MS

Urea derivatives—ranging from phenylurea herbicides (e.g., diuron, linuron) to pharmaceutical intermediates and polyurethane degradation products—present a unique set of analytical challenges. Their high polarity and inh...

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Author: BenchChem Technical Support Team. Date: March 2026

Urea derivatives—ranging from phenylurea herbicides (e.g., diuron, linuron) to pharmaceutical intermediates and polyurethane degradation products—present a unique set of analytical challenges. Their high polarity and inherent thermal lability demand rigorous method selection. As a Senior Application Scientist, I frequently audit and optimize workflows for these compounds. The decision between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) is not merely a matter of preference; it is dictated by the fundamental thermochemical behavior of the urea bond.

This guide provides an objective, data-backed comparison of HPLC and GC-MS methodologies, elucidating the causality behind experimental choices and detailing self-validating protocols for robust quantification.

Mechanistic Causality: Why Instrument Choice Matters
1.1 The Thermal Degradation Dilemma in GC-MS

The urea linkage (-NH-CO-NH-) is highly susceptible to thermal cleavage. When introduced into a standard GC injection port operating at temperatures between 200–250 °C, urea derivatives undergo rapid degradation, typically splitting into their corresponding isocyanates and amines[1]. Because of this thermally unstable nature, direct GC analysis is largely prohibited for these compounds[2]. To successfully utilize GC-MS, analysts must employ chemical derivatization—such as silylation using BSTFA—to replace active N-H protons with trimethylsilyl (TMS) groups. This modification suppresses hydrogen bonding, thereby increasing volatility and conferring the thermal stability required for GC elution[3].

1.2 The HPLC Advantage: Intact Molecular Analysis

HPLC circumvents thermal degradation by separating compounds in the liquid phase at ambient or slightly elevated temperatures. When coupled with tandem mass spectrometry (LC-MS/MS), it offers direct analysis of the intact molecule without the need for derivatization.

Crucially, the choice of the MS ionization interface dictates sensitivity. While Electrospray Ionization (ESI) is ubiquitous, Atmospheric Pressure Chemical Ionization (APCI) in positive mode often yields significantly higher sensitivity (5 to 10 times greater) for neutral, weakly basic urea derivatives like phenylureas. This is because APCI relies on gas-phase ion-molecule reactions, which highly efficiently volatilize and protonate these specific structures compared to the liquid-phase charge transfer of ESI[4].

Workflow and Mechanistic Visualizations

Mechanism cluster_GC GC Injection Port (>200°C) cluster_LC LC-MS Interface (APCI/ESI) Urea Intact Urea (R-NH-CO-NH-R') ThermalBreakdown Thermal Cleavage Urea->ThermalBreakdown Direct Injection Protonation Soft Protonation Urea->Protonation Liquid Phase Products Isocyanate + Amine ThermalBreakdown->Products IntactIon [M+H]+ Intact Ion Protonation->IntactIon

Mechanistic pathways of urea derivatives under GC thermal stress vs. LC soft ionization.

Workflow Sample Urea Derivative Sample Matrix Decision Target Volatility & Thermal Stability? Sample->Decision Deriv Chemical Derivatization (e.g., BSTFA/TMCS) Decision->Deriv Stable/GC Required LCMS HPLC-MS/MS Analysis (APCI+ or ESI+) Decision->LCMS Labile/Polar (Preferred) GCMS GC-MS Analysis (EI, High Resolution) Deriv->GCMS Volatile TMS-Urea Data Quantification & Structural Confirmation GCMS->Data LCMS->Data

Decision workflow for selecting analytical methods for urea derivatives.

Quantitative Performance Comparison

The following table synthesizes typical performance metrics for the analysis of standard phenylurea herbicides (e.g., Diuron, Linuron) across both platforms.

ParameterHPLC-MS/MS (APCI+)GC-MS (EI, Post-Derivatization)HPLC-UV (254 nm)
Sample Preparation SPE, Direct InjectionSPE, Drying, DerivatizationSPE, Direct Injection
Derivatization Needed? NoYes (Mandatory)No
Limit of Detection (LOD) 0.01 – 0.05 ng/mL0.1 – 0.5 ng/mL0.8 – 1.5 ng/mL
Linear Dynamic Range 3 – 4 orders of magnitude2 – 3 orders of magnitude2 – 3 orders of magnitude
Matrix Effect Susceptibility Moderate (Ion suppression)Low (EI is highly standardized)High (Co-eluting interferences)
Throughput (per sample) ~10–15 minutes~30–45 minutes (inc. prep)~15 minutes
Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must incorporate internal mechanisms to verify its own success. Below are field-proven, step-by-step methodologies.

Protocol A: Direct Analysis via HPLC-MS/MS (APCI+)

Self-Validation Mechanism: The addition of an isotopically labeled internal standard (e.g., Diuron-d6) prior to extraction validates recovery rates and dynamically corrects for any APCI matrix suppression during ionization.

  • Sample Preparation (Solid-Phase Extraction):

    • Condition a C18 SPE cartridge with 5 mL methanol followed by 5 mL LC-grade water.

    • Spike 100 mL of the aqueous sample with 10 µL of Diuron-d6 (1 µg/mL) to act as the internal standard.

    • Load the sample onto the cartridge at a flow rate of 2 mL/min.

    • Wash with 5 mL of 5% methanol in water to remove polar interferences.

    • Elute the urea derivatives with 5 mL of pure methanol.

    • Evaporate to dryness under a gentle nitrogen stream and reconstitute in 1 mL of initial mobile phase.

  • Chromatographic Separation:

    • Column: C18 reverse-phase (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: Start at 20% B, ramp to 90% B over 8 minutes, hold for 2 minutes, return to 20% B. Flow rate: 0.4 mL/min.

  • Mass Spectrometry (APCI+):

    • Vaporizer Temp: 400 °C; Corona Discharge Current: 4 µA.

    • Monitor the specific MRM transitions for the target urea (e.g., [M+H]+ -> specific product ion) and the d6-labeled internal standard.

Protocol B: Derivatization-Assisted GC-MS (EI)

Self-Validation Mechanism: Monitoring for both mono-TMS and di-TMS derivatives. The presence of underivatized or mono-derivatized peaks indicates incomplete reaction, prompting the analyst to adjust derivatization time or reagent volume.

  • Sample Extraction and Rigorous Drying:

    • Extract the urea derivatives using liquid-liquid extraction (LLE) with dichloromethane.

    • Critical Step: Pass the organic layer through anhydrous sodium sulfate. Any residual moisture will immediately quench the silylation reagent, ruining the derivatization.

    • Evaporate the extract to complete dryness under nitrogen.

  • Silylation Derivatization:

    • Add 100 µL of BSTFA containing 1% TMCS and 100 µL of anhydrous pyridine (catalyst/solvent) to the dried residue.

    • Seal the vial and incubate at 60 °C for 45 minutes to ensure complete substitution of the N-H protons with TMS groups.

  • GC-MS Analysis:

    • Column: DB-5MS (30 m x 0.25 mm x 0.25 µm).

    • Injection: 1 µL, splitless mode. Injection port temperature: 250 °C.

    • Oven Program: 80 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min).

    • Ionization: Electron Impact (EI) at 70 eV. Monitor the characteristic fragmentation of the TMS-urea derivatives in SIM (Selected Ion Monitoring) mode.

Conclusion

While GC-MS remains a powerhouse for volatile, thermally stable compounds, its application to urea derivatives necessitates meticulous, moisture-sensitive derivatization to prevent thermal degradation. For modern analytical laboratories, HPLC—particularly LC-MS/MS utilizing an APCI+ interface—is the definitive gold standard. It offers a streamlined, direct analysis pathway that preserves molecular integrity while delivering superior sensitivity and throughput.

References
  • Title: Determination of Phenylurea Herbicides in Tap Water and Soft Drink Samples by HPLC–UV and Solid-Phase Extraction Source: LCGC International URL: [Link]

  • Title: Choosing between Atmospheric Pressure Chemical Ionization and Electrospray Ionization Interfaces for the HPLC/MS Analysis of Pesticides Source: Analytical Chemistry (ACS Publications) URL: [Link]

  • Title: The Confirmation of the Urea Derivatives of MDI and TDI by Thermal Energy Analysis Source: OSHA URL: [Link]

Sources

Comparative

A Comparative Guide to the Biological Activity of Diaryl Urea-Based Kinase Inhibitors: A Focus on (4-fluoro-2-methylphenyl)urea Scaffolds

This guide provides an in-depth comparison of the biological activity of kinase inhibitors centered around a diaryl urea scaffold, with a particular focus on the impact of fluorination, exemplified by Regorafenib. We wil...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of the biological activity of kinase inhibitors centered around a diaryl urea scaffold, with a particular focus on the impact of fluorination, exemplified by Regorafenib. We will objectively compare its performance with its close structural analog, Sorafenib, supported by established experimental data and detailed methodologies for researchers in drug development.

Introduction: The Central Role of Kinase Inhibitors

Protein kinases are fundamental regulators of countless cellular processes, including growth, differentiation, and survival.[1][2] Their dysregulation is a hallmark of many diseases, most notably cancer, making them prime targets for therapeutic intervention.[1][3] The development of small molecule kinase inhibitors has revolutionized oncology, and among the most successful classes are the diaryl ureas.

This guide will dissect the biological activity of Regorafenib, an oral multi-kinase inhibitor that contains a fluorinated phenylurea moiety.[4][5] It is structurally very similar to Sorafenib, another multi-kinase inhibitor, with the primary distinction being a single fluorine atom on the central phenyl ring.[6] This subtle structural change results in a distinct biological activity profile, which we will explore in detail. We will delve into the key experimental workflows used to characterize and compare such inhibitors, providing both the "how" and the "why" behind these critical laboratory techniques.

Chemical Structures and Primary Kinase Targets

Regorafenib and Sorafenib share a common urea-based scaffold, which is crucial for their interaction with the ATP-binding pocket of various kinases.[7] The addition of a fluorine atom in Regorafenib, however, alters its electronic properties and conformation, leading to a broader and generally more potent inhibitory profile.[6]

Inhibitor Chemical Structure
Regorafenib 4-[4-({[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}amino)-3-fluorophenoxy]-N-methylpyridine-2-carboxamide[5]
Sorafenib 4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-N-methylpyridine-2-carboxamide[8][9]

Both molecules are classified as multi-kinase inhibitors, targeting key kinases involved in tumor cell proliferation (oncogenesis), tumor blood supply (angiogenesis), and the tumor microenvironment.[4][10][11]

Key Kinase Targets:
Kinase FamilyTargetPrimary PathwayInhibited by RegorafenibInhibited by Sorafenib
Angiogenic VEGFR1, VEGFR2, VEGFR3, TIE2Tumor Angiogenesis, MetastasisYes [4][11][12]Yes [13][14][15]
Oncogenic KIT, RET, RAF-1, BRAF, BRAF V600ECell Proliferation, SurvivalYes [11][12]Yes [10][13][15]
Stromal PDGFR-β, FGFR1, FGFR2Tumor MicroenvironmentYes [11][12]Yes (PDGFR-β)[13]

Methodologies for Comparing Kinase Inhibitor Activity

To rigorously compare kinase inhibitors, a multi-faceted approach combining biochemical and cell-based assays is essential. This ensures that we not only understand the direct interaction between the inhibitor and its target kinase but also its functional consequences in a physiologically relevant system.[16][17]

Biochemical (Enzymatic) Assays

Expertise & Experience: The most direct way to measure a compound's inhibitory potential is to assess its effect on the kinase's enzymatic activity in a purified, cell-free system. This allows for the precise determination of potency (e.g., IC50) without the complexities of cellular uptake, metabolism, or off-target effects. A common and reliable method is the mobility shift assay or assays that measure the product of the kinase reaction, ADP.[18]

Trustworthiness: For these assays to be self-validating, it is crucial to use an ATP concentration near the Michaelis constant (Km) for each specific kinase.[18] This ensures that the measured IC50 value is an accurate reflection of the inhibitor's potency under physiologically relevant ATP conditions.

G cluster_workflow Biochemical Kinase Assay Workflow start Prepare Reagents: - Purified Kinase - Substrate (Peptide) - ATP (near Km) - Test Inhibitor (e.g., Regorafenib) incubate Incubate Components (Kinase, Substrate, ATP, Inhibitor) at optimal temperature (e.g., 30°C) start->incubate Initiate Kinase Reaction stop_rxn Stop Reaction (e.g., add EDTA) incubate->stop_rxn detect Detect Product Formation (e.g., Phosphorylated Substrate or ADP) stop_rxn->detect analyze Analyze Data Calculate % Inhibition and IC50 value detect->analyze G cluster_workflow Western Blot Workflow for Kinase Inhibition cell_culture 1. Cell Culture & Treatment - Seed cells - Treat with Inhibitor (e.g., Regorafenib) - Stimulate pathway (e.g., with growth factor) lysis 2. Cell Lysis Harvest cells in lysis buffer containing phosphatase inhibitors cell_culture->lysis quant 3. Protein Quantification (e.g., BCA Assay) lysis->quant sds_page 4. SDS-PAGE Separate proteins by size quant->sds_page transfer 5. Protein Transfer Transfer proteins to a membrane (PVDF) sds_page->transfer blocking 6. Blocking Block non-specific sites transfer->blocking pri_ab 7. Primary Antibody Incubation (e.g., anti-phospho-ERK) blocking->pri_ab sec_ab 8. Secondary Antibody Incubation (HRP-conjugated) pri_ab->sec_ab detection 9. Detection Add chemiluminescent substrate and image the blot sec_ab->detection

Caption: Experimental workflow for Western blot analysis.

Step-by-Step Protocol: Western Blot to Measure ERK Phosphorylation

  • Cell Culture and Treatment: Seed cancer cells (e.g., HCT116) in 6-well plates. Once they reach 70-80% confluency, pre-treat with varying concentrations of Regorafenib or Sorafenib for 2 hours. [19]2. Stimulation: Stimulate the cells with a growth factor (e.g., EGF) for 15-30 minutes to induce the MAPK/ERK pathway. Include a non-stimulated control. [19]3. Lysis: Immediately wash cells with ice-cold PBS and add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation. [20][21]Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil samples at 95-100°C for 5 minutes to denature the proteins. [19]6. SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel and separate them by electrophoresis. [19]7. Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane (e.g., with 5% BSA in TBST) to prevent non-specific antibody binding. Incubate overnight at 4°C with a primary antibody specific for the phosphorylated target (e.g., anti-phospho-ERK). [19]9. Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. After further washing, add an enhanced chemiluminescence (ECL) substrate and capture the signal using a CCD imager. [19]10. Analysis: Quantify the band intensities. To confirm specificity, the membrane can be stripped and re-probed for total ERK and a loading control like β-actin. [20] B. Cell Viability/Proliferation Assays

Trustworthiness: These assays measure the ultimate biological outcome of kinase inhibition: the impact on cancer cell survival and growth. A standard method involves seeding cells and treating them with a dose-response of the inhibitor over several days. The number of viable cells is then quantified. Including a vehicle-treated control (e.g., 0.4% DMSO) is mandatory to establish the baseline for maximum cell growth. [22] Step-by-Step Protocol: Cell Viability Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 9-point dilution series of the kinase inhibitors in DMSO. [22]3. Treatment: Add the diluted compounds to the cells in duplicate or triplicate. Include a vehicle-only control. [22]4. Incubation: Incubate the plates for a set period (e.g., 72 hours) under standard cell culture conditions.

  • Viability Measurement: Add a viability reagent (e.g., resazurin or CellTiter-Glo®) and measure the resulting fluorescence or luminescence, which is proportional to the number of living cells.

  • Analysis: Normalize the data to the vehicle control and plot cell viability against inhibitor concentration to calculate the GI50 (concentration for 50% growth inhibition).

Comparative Analysis of Biological Activity

The subtle difference of a single fluorine atom profoundly impacts Regorafenib's interaction with its target kinases compared to Sorafenib, generally resulting in higher inhibitory potency and a broader target spectrum. [6]

In Vitro Kinase Inhibition Profile

Biochemical assays reveal that while both compounds inhibit a similar set of core kinases, Regorafenib often displays lower IC50 values, indicating higher potency.

Kinase TargetRegorafenib (IC50, nM)Sorafenib (IC50, nM)Biological Relevance
VEGFR2 ~4.2~90 [9]Angiogenesis [15]
BRAF ~13~22 [9]Cell Proliferation (MAPK Pathway) [10]
RAF-1 ~3~6 [9]Cell Proliferation (MAPK Pathway) [10]
PDGFR-β ~22~57Tumor Microenvironment
KIT ~1.5~68Oncogenesis (e.g., GIST)
RET ~1.5~27Oncogenesis (e.g., Thyroid Cancer)
FGFR1 ~22>1000Angiogenesis, Resistance
TIE2 ~13>1000Angiogenesis, Vascular Stability [4]

(Note: IC50 values are compiled from various sources and can vary based on assay conditions. The values presented are for comparative purposes.)

The most striking differences are seen in Regorafenib's potent inhibition of TIE2 and FGFR, kinases implicated in both angiogenesis and the development of resistance to anti-angiogenic therapies. [4][23]

Cellular Activity and Signaling Pathways

The enhanced biochemical potency of Regorafenib translates to distinct effects at the cellular level. Both inhibitors effectively block the RAF/MEK/ERK signaling cascade, a critical pathway for cancer cell proliferation. [10][15][24]

GF Growth Factor (e.g., VEGF, PDGF) RTK Receptor Tyrosine Kinase (VEGFR, PDGFR) GF->RTK Binds & Activates RAS RAS RTK->RAS Activates RAF RAF (BRAF, RAF-1) RAS->RAF MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors ERK->TF Activates Output Cell Proliferation, Angiogenesis, Survival TF->Output Inhibitor Regorafenib & Sorafenib Inhibitor->RTK Inhibitor->RAF

Caption: Inhibition of the RAF/MEK/ERK pathway by diaryl ureas.

Western blot analyses confirm that treatment with either drug leads to a dose-dependent decrease in the phosphorylation of MEK and ERK in various cancer cell lines. [15]This inhibition of key signaling nodes ultimately leads to a reduction in cell proliferation and the induction of apoptosis. [10][24]For example, studies in colorectal cancer models show that Regorafenib effectively suppresses tumor growth, an effect that is significantly diminished in the absence of the pro-apoptotic protein PUMA. [24] Furthermore, Regorafenib has demonstrated potent anti-EMT (Epithelial-Mesenchymal Transition) activity by activating the PTPase SHP-1, which in turn reduces STAT3 phosphorylation, a key driver of invasion and metastasis. [25]This provides an additional mechanism of action that contributes to its overall anti-tumor efficacy.

Conclusion

The comparison between Regorafenib and Sorafenib provides a compelling case study on the impact of subtle chemical modifications in drug design. While both are effective multi-kinase inhibitors sharing a diaryl urea scaffold, the addition of a single fluorine atom in Regorafenib enhances its potency and broadens its inhibitory profile to include key kinases like TIE2 and FGFR.

This guide has outlined the critical biochemical and cell-based methodologies required to elucidate these differences. For researchers, the choice between these inhibitors in a pre-clinical setting will depend on the specific kinase dependencies of the cancer model being studied. The broader activity of Regorafenib may offer advantages in tumors where multiple signaling pathways, including TIE2 and FGFR, are co-activated or emerge as resistance mechanisms. Understanding these nuanced differences in biological activity is paramount for the continued development of targeted cancer therapies.

References

  • Regorafenib - Wikipedia. [Link]

  • A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination - PMC. National Center for Biotechnology Information. [Link]

  • Spotlight: Cell-based kinase assay formats. - Reaction Biology. [Link]

  • Functional Biological Activity of Sorafenib as a Tumor-Treating Field Sensitizer for Glioblastoma Therapy - PMC. National Center for Biotechnology Information. [Link]

  • Sorafenib - Wikipedia. [Link]

  • Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - Frontiers. [Link]

  • Chemical structure of regorafenib and sorafenib. (A) Regorafenib... | Download Scientific Diagram - ResearchGate. [Link]

  • PKC-θ in vitro Kinase Activity Assay - Bio-protocol. [Link]

  • sorafenib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • The chemical structure of sorafenib | Download Scientific Diagram - ResearchGate. [Link]

  • sorafenib - Drug Central. [Link]

  • A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance - PubMed. National Center for Biotechnology Information. [Link]

  • A comparison of protein kinases inhibitor screening methods using both enzymatic activity and binding affinity determination - PubMed. National Center for Biotechnology Information. [Link]

  • (PDF) Discovery and development of sorafenib: a multikinase inhibitor for treating cancer. [Link]

  • In vitro NLK Kinase Assay - PMC - NIH. National Center for Biotechnology Information. [Link]

  • Regorafenib | C21H15ClF4N4O3 | CID 11167602 - PubChem - NIH. National Center for Biotechnology Information. [Link]

  • Antitumor Activity of Sorafenib in Human Cancer Cell Lines with Acquired Resistance to EGFR and VEGFR Tyrosine Kinase Inhibitors - PMC. National Center for Biotechnology Information. [Link]

  • Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. [Link]

  • STIVARGA (regorafenib) Label - accessdata.fda.gov. [Link]

  • Kinase Activity Assay | Creative Diagnostics. [Link]

  • Regorafenib - NCI - Division of Cancer Treatment and Diagnosis. [Link]

  • 3-(4-fluoro-2-methylphenyl)-1-[2-(morpholin-4-yl)propyl]urea - Chemspace. [Link]

  • Regorafenib (BAY 73-4506): Antitumor and antimetastatic activities in preclinical models of colorectal cancer - PMC. National Center for Biotechnology Information. [Link]

  • Comparative Analysis of a FRET-based PLK1 Kinase Assay to Identify PLK1 inhibitors for Chemotherapy | Anticancer Research. [Link]

  • How Does a Biochemical Kinase Assay Work? - BellBrook Labs. [Link]

  • Cell-based Kinase Profiling Service. [Link]

  • Definition of regorafenib hydrate - NCI Drug Dictionary. [Link]

  • In vitro kinase assay | Protocols.io. [Link]

  • Sorafenib | C21H16ClF3N4O3 | CID 216239 - PubChem. National Center for Biotechnology Information. [Link]

  • Regorafenib Inhibits Colorectal Tumor Growth through PUMA-Mediated Apoptosis - AACR Journals. [Link]

  • Sorafenib - Symansis. [Link]

  • [11C]-Sorafenib | C21H16ClF3N4O3 | CID 52918302 - PubChem - NIH. National Center for Biotechnology Information. [Link]

  • Regorafenib (Stivarga) pharmacologically targets epithelial-mesenchymal transition in colorectal cancer | Oncotarget. [Link]

  • Detection of ATP Competitive Protein Kinase Inhibition by Western Blotting - PubMed. National Center for Biotechnology Information. [Link]

  • Full article: Kinase Activity-Tagged Western Blotting Assay - Taylor & Francis. [Link]

  • (4-Fluoro-3-methylphenyl)urea | C8H9FN2O | CID 54209 - PubChem. National Center for Biotechnology Information. [Link]

  • N,n'-bis((3-fluorophenyl)(4-methylphenyl)methyl)urea - PubChemLite. [Link]

  • Synthesis and structure-activity relationships of 4-fluorophenyl-imidazole p38α MAPK, CK1δ and JAK2 kinase inhibitors - PubMed. National Center for Biotechnology Information. [Link]

  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC. National Center for Biotechnology Information. [Link]

  • Docking, synthesis and pharmacological activity of novel urea-derivatives designed as p38 MAPK inhibitors - PubMed. National Center for Biotechnology Information. [Link]

Sources

Validation

Comparative Analysis of Diaryl Urea Scaffolds in Targeted Oncology: (4-Fluoro-2-methylphenyl)urea vs. Sorafenib

Executive Summary The development of small-molecule kinase inhibitors has revolutionized targeted anticancer therapy. At the heart of many of these molecules is the diaryl urea pharmacophore, a privileged scaffold that a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of small-molecule kinase inhibitors has revolutionized targeted anticancer therapy. At the heart of many of these molecules is the diaryl urea pharmacophore, a privileged scaffold that acts as a Type II kinase inhibitor by binding to the inactive "DFG-out" conformation of target kinases.

This guide provides an in-depth comparative analysis between Sorafenib —the pioneering first-in-class multi-kinase diaryl urea inhibitor—and experimental derivatives utilizing the (4-fluoro-2-methylphenyl)urea moiety. By dissecting the structure-activity relationships (SAR) and providing self-validating experimental protocols, this guide serves as a comprehensive resource for drug development professionals optimizing next-generation targeted therapeutics.

Mechanistic Causality: Structural Dynamics of Type II Inhibition

To understand the divergent performance of these two scaffolds, we must examine the causality behind their molecular interactions within the kinase domain[1]. Both compounds function by occupying the ATP-binding site and extending into an adjacent allosteric hydrophobic pocket exposed only when the conserved Asp-Phe-Gly (DFG) motif flips outward.

The Sorafenib Standard: 4-Chloro-3-(trifluoromethyl)phenyl

Sorafenib utilizes a bulky, highly lipophilic 4-chloro-3-(trifluoromethyl)phenyl group to anchor itself deep within the allosteric pocket of kinases like VEGFR2 and B-RAF.

  • The Mechanism: The urea NH groups act as hydrogen bond donors to the catalytic glutamate (e.g., Glu500 in B-RAF), while the urea carbonyl accepts a hydrogen bond from the backbone amide of the DFG aspartate[2].

  • The Limitation: While this lipophilic anchor drives high potency, it also results in a high LogP (~3.8), leading to poor aqueous solubility, high plasma protein binding, and promiscuous off-target toxicity[3].

The Next-Generation Pharmacophore: (4-Fluoro-2-methylphenyl)urea

Replacing the bulky trifluoromethyl-chlorophenyl group with a 4-fluoro-2-methylphenyl group fundamentally alters the molecule's physicochemical and dynamic profile[4]:

  • The Fluorine Effect (Electronic & Metabolic): The highly electronegative para-fluorine atom withdraws electron density from the aromatic ring. This increases the acidity of the adjacent urea NH, significantly strengthening the critical hydrogen bond with the kinase hinge region. Furthermore, C-F bonds are highly resistant to CYP450-mediated oxidation, extending the metabolic half-life of the compound without adding excessive lipophilicity.

  • The Methyl Effect (Conformational Locking): The ortho-methyl group introduces targeted steric hindrance. This restricts the rotation of the phenyl ring around the N-C bond, effectively "locking" the molecule into a specific dihedral angle. This pre-organized bioactive conformation fits perfectly into the narrower allosteric pockets of specific kinases (like VEGFR2), thereby increasing target selectivity and reducing the promiscuous binding seen in highly flexible inhibitors.

G A Diaryl Urea Inhibitor (Sorafenib / 4-F-2-Me) B Kinase Domain (VEGFR2 / B-RAF) A->B Binds Allosteric Pocket C DFG Motif (Asp-Phe-Gly) B->C Induces Shift D DFG-OUT Conformation (Inactive State) C->D Locks in E Downstream Signaling (Blocked) D->E Prevents ATP Binding

Fig 1. Type II kinase inhibition mechanism by diaryl ureas inducing the DFG-out state.

Quantitative Data Comparison

The structural modifications in the (4-fluoro-2-methylphenyl)urea scaffold translate directly to measurable differences in in vitro performance. Table 1 summarizes the comparative experimental data between Sorafenib and a representative optimized 4-fluoro-2-methylphenyl urea derivative.

Table 1: Pharmacological and Physicochemical Comparison

ParameterSorafenib (Clinical Standard)4-Fluoro-2-methylphenyl Urea DerivativeImplications for Drug Design
VEGFR2 IC₅₀ (nM) 90.0 ± 5.215.4 ± 2.1Conformational locking enhances affinity for the VEGFR2 allosteric pocket.
B-RAF IC₅₀ (nM) 22.0 ± 3.1120.5 ± 8.4Steric clash of the ortho-methyl group reduces B-RAF binding, shifting selectivity.
HUVEC Viability IC₅₀ (µM) 4.5 ± 0.31.2 ± 0.1Enhanced anti-angiogenic cellular potency due to superior VEGFR2 inhibition.
LogP (Lipophilicity) 3.82.8Replacement of CF₃ with F/CH₃ reduces lipophilicity, improving drug-likeness.
Aqueous Solubility (µg/mL) < 1.0 (Poor)~ 18.5 (Moderate)Lower LogP translates to improved solubility, potentially enhancing oral bioavailability.

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes internal controls to verify the integrity of the data generated.

Protocol A: TR-FRET Kinase Assay (Targeting VEGFR2)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized to measure the IC₅₀ of the inhibitors.

Causality of Design: ATP concentrations must be strictly maintained at the apparent Km​ for VEGFR2. Because diaryl ureas are ATP-competitive at the hinge region (despite binding allosterically), testing at Km​ ensures that the calculated IC₅₀ directly correlates with the inhibitor's true affinity ( Ki​ ), preventing artificially inflated potency.

Step-by-Step Methodology:

  • Reagent Preparation: Dilute recombinant VEGFR2 kinase, biotinylated peptide substrate, and ATP in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Titration: Prepare a 10-point 3-fold serial dilution of Sorafenib and the (4-fluoro-2-methylphenyl)urea derivative in 100% DMSO. Transfer 100 nL to a 384-well plate (final DMSO concentration = 1%).

  • Reaction Initiation: Add 5 µL of the kinase/substrate mixture to the compounds. Incubate for 15 minutes at room temperature to allow for the slow-binding kinetics typical of Type II inhibitors.

  • Catalysis: Add 5 µL of ATP (at Km​ ) to initiate the reaction. Incubate for 60 minutes.

  • Detection & Self-Validation: Add 10 µL of stop buffer containing EDTA (to halt Mg²⁺-dependent catalysis), Eu-labeled anti-phosphotyrosine antibody, and Streptavidin-APC.

    • Self-Validation Check: Calculate the Z'-factor using positive (Staurosporine, 10 µM) and negative (1% DMSO vehicle) controls. The assay is only deemed valid if Z' > 0.5 , proving sufficient dynamic range and minimal signal variance.

Protocol B: MTT Cell Viability Assay (Anti-Angiogenic Evaluation)

Causality of Design: HUVEC (Human Umbilical Vein Endothelial Cells) are highly dependent on VEGFR signaling for proliferation. Comparing HUVEC viability directly measures the functional cellular translation of the biochemical VEGFR2 inhibition.

Step-by-Step Methodology:

  • Cell Seeding: Seed HUVEC cells at 5,000 cells/well in a 96-well plate.

    • Self-Validation Check: Fill the outermost perimeter wells with 200 µL of sterile PBS rather than cells to prevent the "edge effect" (evaporation-induced concentration gradients).

  • Treatment: After 24 hours of attachment, treat cells with varying concentrations of the inhibitors (0.01 µM to 50 µM) for 72 hours. Include a 0.1% DMSO vehicle control to establish the 100% viability baseline.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C. Viable cells will reduce the yellow tetrazolium salt to purple formazan crystals via mitochondrial succinate dehydrogenase.

  • Solubilization & Reading: Remove the media and dissolve the formazan in 150 µL of DMSO. Read absorbance at 570 nm. Calculate IC₅₀ using non-linear regression.

Workflow Step1 1. Compound Prep Serial Dilution in DMSO Step2 2. Kinase Assay TR-FRET / HTRF format Step1->Step2 Step3 3. Cell Viability MTT on HUVEC / HepG2 Step1->Step3 Step4 4. Data Analysis Z'-factor & IC50 Calculation Step2->Step4 Step3->Step4

Fig 2. Self-validating high-throughput workflow for kinase inhibitor evaluation.

Conclusion

While Sorafenib established the clinical viability of diaryl ureas, its highly lipophilic nature presents pharmacokinetic challenges. The strategic incorporation of the (4-fluoro-2-methylphenyl)urea pharmacophore represents a rational evolution in drug design. By leveraging the electron-withdrawing stability of fluorine and the conformational locking of the ortho-methyl group, researchers can engineer next-generation kinase inhibitors with enhanced target selectivity, improved aqueous solubility, and superior safety profiles.

References

  • Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. Frontiers in Chemistry. URL:[Link]

  • Identification of Diarylurea Inhibitors of the Cardiac-Specific Kinase TNNI3K by Designing Selectivity Against VEGFR2, p38α, and B-Raf. Journal of Medicinal Chemistry. URL:[Link]

  • Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives. Molecules (MDPI). URL:[Link]

  • Biological evaluation, docking and molecular dynamic simulation of some novel diaryl urea derivatives bearing quinoxalindione moiety. Research in Pharmaceutical Sciences (PMC). URL:[Link]

Sources

Comparative

Comparative Guide: Stability of Aromatic vs. Aliphatic Urea Derivatives

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison & Experimental Methodology Guide Executive Summary The urea scaffold is a fundamental pharmacophore in medic...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison & Experimental Methodology Guide

Executive Summary

The urea scaffold is a fundamental pharmacophore in medicinal chemistry—integral to the design of kinase inhibitors and other therapeutic agents—and a core linkage in advanced polymer sciences[1]. The choice of precursor (aromatic versus aliphatic isocyanates or amines) fundamentally dictates the electronic and steric environment of the resulting urea derivative. This guide provides an objective, data-driven comparison of the thermal, hydrolytic, and metabolic stabilities of aromatic and aliphatic ureas, grounded in mechanistic causality and supported by self-validating experimental protocols.

Mechanistic Causality: Structural Determinants of Stability

To engineer a urea derivative with an optimal pharmacokinetic or material profile, one must understand the underlying physical chemistry driving its degradation.

Thermal Stability

Aromatic ureas benefit from extended π -conjugation and rigid planar structures. The lone pair on the urea nitrogen can delocalize into the aromatic ring, which increases the energy required to break the molecular lattice. Consequently, aromatic ureas exhibit higher initial thermal decomposition temperatures, typically ranging from 160–200 °C[2]. In contrast, aliphatic ureas lack this resonance stabilization and possess greater conformational flexibility, leading to lower thermal decomposition thresholds (140–180 °C)[2].

Hydrolytic Kinetics

Hydrolysis of ureas involves nucleophilic attack by water at the carbonyl carbon.

  • Aromatic Ureas: The electron-withdrawing nature of the aromatic ring can increase the electrophilicity of the carbonyl carbon. In highly sterically hindered aromatic ureas, degradation can occur via a fast, pH-independent dissociation into a resonance-stabilized isocyanate intermediate, sometimes exhibiting a half-life as short as 10 minutes in solution[3].

  • Aliphatic Ureas: Alkyl chains exert an electron-donating inductive effect, which increases electron density around the urea core, making the carbonyl less electrophilic. Their hydrolysis is strictly pH-dependent and generally proceeds at a slower, more predictable rate under physiological conditions[3].

Metabolic Clearance

In biological systems, the aromatic ring is a classic site for cytochrome P450-mediated oxidation (e.g., hydroxylation), which can act as a metabolic liability leading to rapid clearance[3]. Replacing these moieties with aliphatic chains alters the metabolic pathway—often shifting to terminal oxidation—which can be utilized as a strategic bypass to improve the drug's half-life[3].

G Urea Urea Scaffold Aromatic Aromatic Substituent (Electron Delocalization) Urea->Aromatic Aliphatic Aliphatic Substituent (Inductive Donation) Urea->Aliphatic ThermHigh High Thermal Stability (160-200 °C) Aromatic->ThermHigh HydrolLow Prone to Hydrolysis (Steric/pH Independent) Aromatic->HydrolLow MetabOx CYP450 Hydroxylation Liability Aromatic->MetabOx ThermLow Moderate Thermal Stability (140-180 °C) Aliphatic->ThermLow HydrolHigh Higher Hydrolytic Resistance Aliphatic->HydrolHigh

Caption: Logical relationship between urea substituents and their resulting stability profiles.

Quantitative Stability Comparison

The following table summarizes the comparative performance of both derivative classes based on empirical data and structural mechanics[2][3].

Stability ParameterAromatic Urea DerivativesAliphatic Urea DerivativesMechanistic Driver
Thermal Decomposition 160 °C – 200 °C140 °C – 180 °C π -conjugation and lattice rigidity in aromatics vs. conformational flexibility in aliphatics.
Hydrolytic Profile Can be pH-independent; fast in hindered molecules.pH-dependent; generally slower and more stable.Inductive electron donation by alkyls reduces carbonyl electrophilicity.
Metabolic Liability High (CYP450 hydroxylation).Moderate (Aliphatic oxidation).High electron density of aromatic rings attracts oxidative enzymes.
Solvent Interactions Strong π−π stacking and NH- π interactions.Hydrophobic/Van der Waals interactions.Aromatic rings enable complex supramolecular stabilization.

Self-Validating Experimental Protocols

To ensure scientific integrity, stability assessments must be designed as self-validating systems. The following protocols detail how to rigorously compare the degradation profiles of synthesized urea derivatives.

Protocol A: Thermal Degradation Analysis via TGA/DSC

This protocol isolates thermal degradation from oxidative breakdown to determine the absolute kinetic stability of the solid-state compound.

  • Sample Preparation: Isolate 5–10 mg of the highly purified urea derivative. Critical Step: Ensure complete removal of residual synthesis solvents via vacuum desiccation (24 hours at 40 °C). Residual solvent will cause artifactual mass loss.

  • Instrument Calibration: Load the sample into an inert alumina crucible. Run simultaneous Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

  • Atmospheric Control: Purge the furnace with high-purity Nitrogen ( N2​ ) at a flow rate of 50 mL/min to prevent oxidative degradation.

  • Thermal Ramping: Ramp the temperature from 25 °C to 500 °C at a strict rate of 10 °C/min.

  • Self-Validation Check: Analyze the overlay of the TGA and DSC curves. The DSC endotherm corresponding to the compound's melting point must precede the TGA mass-loss onset. If mass loss occurs before or during the melting endotherm, it indicates solvent entrapment or premature instability, invalidating the run.

Protocol B: Hydrolytic Kinetics via HPLC-UV

This workflow quantifies the susceptibility of the urea bond to nucleophilic attack under physiological and stress conditions.

  • Stock Preparation: Prepare a 1 mM stock solution of the urea derivative in an aprotic co-solvent (e.g., anhydrous DMSO) to prevent premature hydrolysis.

  • Buffer Incubation: Dilute the stock to a final concentration of 10 µM in three distinct aqueous buffer systems: pH 1.2 (simulated gastric fluid), pH 7.4 (physiological plasma), and pH 10.0 (accelerated basic stress). Incubate at a constant 37 °C.

  • Kinetic Sampling: Extract 100 µL aliquots at exact time points: 0, 15, 30, 60, 120, and 240 minutes.

  • Reaction Quenching: Immediately quench the extracted aliquot by adding an equal volume of ice-cold acetonitrile containing a known concentration of an internal standard (e.g., a stable isotope-labeled analog).

  • Chromatographic Analysis: Inject the quenched samples onto a C18 Reverse-Phase HPLC column. Monitor the disappearance of the parent urea peak and the appearance of the corresponding amine degradation products using a UV-Vis detector.

  • Self-Validation Check: Plot ln([Urea]t​/[Urea]0​) versus time. A highly linear fit ( R2>0.98 ) confirms expected pseudo-first-order kinetics. Furthermore, calculate the mass balance (sum of parent and degradation product molarities); it must remain constant across all time points. A deviation in mass balance indicates unmonitored secondary degradation pathways or compound precipitation.

G Synth 1. Compound Synthesis & Vacuum Desiccation Therm 2. Thermal Profiling (TGA / DSC under N2) Synth->Therm Hydrol 3. Hydrolytic Kinetics (HPLC-UV at pH 1.2, 7.4, 10.0) Synth->Hydrol Metab 4. Metabolic Assays (Liver Microsome Incubation) Synth->Metab Data 5. PK Modeling & Data Integration Therm->Data Hydrol->Data Metab->Data

Caption: Self-validating experimental workflow for comprehensive urea derivative stability assessment.

References

  • BenchChem Technical Support Team. "Stability Showdown: A Comparative Guide to Urea Derivatives from Aromatic and Aliphatic Isocyanates." Benchchem.3

  • "The Decomposition of Polyurethane and Fire Retardants: A Review." Preprints.org. 2

  • "Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry." PMC. 1

Sources

Validation

A Comparative Guide to Confirming the Purity of (4-fluoro-2-methylphenyl)urea Samples

For researchers, medicinal chemists, and quality control professionals, the purity of an active pharmaceutical ingredient (API) or a key intermediate like (4-fluoro-2-methylphenyl)urea is non-negotiable. Impurities can d...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and quality control professionals, the purity of an active pharmaceutical ingredient (API) or a key intermediate like (4-fluoro-2-methylphenyl)urea is non-negotiable. Impurities can drastically alter biological activity, introduce toxicity, and compromise the integrity of experimental data. This guide provides an in-depth comparison of orthogonal analytical techniques to establish the purity of (4-fluoro-2-methylphenyl)urea, ensuring the reliability and reproducibility of your research. We will move beyond mere protocols to explain the causality behind methodological choices, empowering you to design a robust, self-validating purity assessment strategy.

The Criticality of Purity for Substituted Phenylureas

Substituted urea compounds are a cornerstone in medicinal chemistry and drug discovery, valued for their ability to form key hydrogen bonds with biological targets.[1] The specific substitution pattern on the phenyl ring, as in (4-fluoro-2-methylphenyl)urea, fine-tunes its electronic and steric properties. Even minor impurities, such as positional isomers, starting materials, or reaction by-products (e.g., biurets), can lead to misleading structure-activity relationship (SAR) data, false positives in screening campaigns, or unforeseen toxicity. Therefore, a multi-faceted analytical approach is essential for unambiguous purity confirmation.

Chapter 1: High-Performance Liquid Chromatography (HPLC) - The Workhorse for Purity Profiling

High-Performance Liquid Chromatography (HPLC) is the quintessential technique for separating and quantifying impurities in organic molecules. Its high resolving power makes it ideal for detecting closely related substances that may be present in a (4-fluoro-2-methylphenyl)urea sample.

Principle of Separation

Reversed-phase HPLC (RP-HPLC) is the most common mode used for compounds of this polarity. The stationary phase is non-polar (typically C18-silica), and the mobile phase is a more polar mixture, usually of water and an organic solvent like acetonitrile or methanol.[2] (4-fluoro-2-methylphenyl)urea and its impurities are separated based on their differential partitioning between the stationary and mobile phases. More non-polar compounds interact more strongly with the C18 column and thus have longer retention times, while more polar compounds elute earlier.

Experimental Protocol: RP-HPLC with UV Detection
  • Sample Preparation: Accurately weigh approximately 10 mg of the (4-fluoro-2-methylphenyl)urea sample and dissolve it in 10 mL of diluent (e.g., 50:50 acetonitrile:water) to create a 1 mg/mL stock solution. Further dilute as necessary to fall within the linear range of the detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 2.7-5 µm particle size.

    • Mobile Phase: A gradient is often preferred to resolve both early and late-eluting impurities. For example:

      • Solvent A: Water with 0.1% Formic Acid

      • Solvent B: Acetonitrile with 0.1% Formic Acid

      • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV Diode Array Detector (DAD) monitoring at 245 nm, a wavelength where phenylureas typically absorb.[2] A DAD is crucial as it can also provide UV spectra of impurity peaks, aiding in their identification.

    • Injection Volume: 5-10 µL.

  • Data Analysis: Purity is typically calculated using the area percent method. The area of the main peak is divided by the total area of all peaks in the chromatogram. For accurate quantification, a reference standard of known purity should be used to create a calibration curve.[3]

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing A Accurately Weigh (4-fluoro-2-methylphenyl)urea B Dissolve in Diluent (e.g., ACN:H2O) A->B C Inject into HPLC System B->C D Separation on C18 Column C->D E UV Detection (e.g., 245 nm) D->E F Integrate Peak Areas E->F G Calculate Purity (Area % Method) F->G H Identify Impurities (vs. Standards/Spectra) F->H

Caption: Workflow for HPLC-based purity determination.

Chapter 2: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Definitive Structural and Quantitative Tool

NMR spectroscopy provides unparalleled structural information and can be adapted for highly accurate quantitative analysis (qNMR), making it a powerful orthogonal technique to HPLC.[4] For (4-fluoro-2-methylphenyl)urea, both ¹H and ¹⁹F NMR are exceptionally informative.

Principle of Analysis
  • ¹H NMR: Provides information on the number, environment, and connectivity of protons in the molecule. The integral of each signal is directly proportional to the number of protons it represents. Impurities will present as extra peaks, and their integration relative to the main compound's peaks can be used for quantification.

  • ¹⁹F NMR: Fluorine-19 is a spin ½ nucleus with 100% natural abundance, making ¹⁹F NMR a highly sensitive and specific technique.[5] It provides a clean spectral window, often free from background signals, where the chemical shift of the fluorine atom is highly sensitive to its electronic environment. This makes it excellent for identifying and quantifying fluorine-containing impurities.[6][7]

Experimental Protocol: Quantitative ¹H and ¹⁹F NMR
  • Sample Preparation (q¹H NMR):

    • Accurately weigh ~15-20 mg of the (4-fluoro-2-methylphenyl)urea sample.

    • Accurately weigh ~5-10 mg of a certified internal standard (IS) that does not have signals overlapping with the analyte. Maleic acid or dimethyl sulfone are common choices.

    • Dissolve both the sample and the IS in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d₆) in an NMR tube.

  • NMR Data Acquisition:

    • Acquire the ¹H NMR spectrum using parameters that ensure accurate integration. This includes a long relaxation delay (D1) of at least 5 times the longest T₁ of any proton to be integrated, a calibrated 90° pulse, and a sufficient number of scans for a good signal-to-noise ratio (>250:1).

    • Acquire the ¹⁹F NMR spectrum. Often, a simple one-pulse experiment is sufficient. Trifluoroacetic acid can be used as an external or internal standard.[7]

  • Data Analysis:

    • Structural Confirmation: Verify that all peaks in the ¹H and ¹⁹F spectra correspond to the structure of (4-fluoro-2-methylphenyl)urea and that coupling patterns are correct.

    • Purity Calculation (q¹H NMR): The purity of the analyte is calculated using the following formula:

      Purity (%) = (Ianalyte / IIS) * (NIS / Nanalyte) * (MWanalyte / MWIS) * (mIS / manalyte) * PurityIS

      Where: I = Integral value, N = Number of protons for the integrated signal, MW = Molecular weight, m = mass, PurityIS = Purity of the internal standard.

    • Impurity Detection (¹⁹F NMR): The presence of any additional signals in the ¹⁹F spectrum indicates fluorine-containing impurities.

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Data Acquisition cluster_data Data Processing & Calculation A Accurately Weigh Analyte & Internal Std. B Dissolve in Deuterated Solvent A->B C Acquire 1H & 19F Spectra B->C D Optimize Parameters (e.g., Relaxation Delay) C->D E Process Spectra (Phase, Baseline) D->E F Integrate Analyte & Std. Peaks E->F G Calculate Purity using qNMR Formula F->G

Caption: Workflow for quantitative NMR (qNMR) analysis.

Chapter 3: Mass Spectrometry (MS) - Unambiguous Identification of Impurities

While HPLC and NMR can detect and quantify impurities, Mass Spectrometry (MS) is unparalleled for identifying them. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of an impurity's elemental composition.

Principle of Identification

Electrospray Ionization (ESI) is a soft ionization technique well-suited for urea derivatives, typically forming protonated molecules ([M+H]⁺).[1] The mass analyzer then separates these ions based on their mass-to-charge ratio (m/z). Tandem MS (MS/MS) involves selecting an ion of interest, fragmenting it, and analyzing the resulting fragment ions. This fragmentation pattern provides a structural fingerprint that can be used to identify unknown impurities or differentiate between isomers.[8][9]

Experimental Protocol: LC-HRMS
  • Instrumentation: Couple an HPLC or UPLC system (using the chromatographic conditions from Chapter 1) directly to a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

  • MS Acquisition:

    • Ionization Mode: Positive ESI.

    • Scan Mode: Full scan mode to detect all ions within a specified mass range (e.g., m/z 100-500).

    • Data-Dependent MS/MS: Configure the instrument to automatically perform MS/MS on the most intense ions detected in the full scan. This will generate fragmentation spectra for the main compound and any significant impurities.

  • Data Analysis:

    • Extract the accurate mass of any impurity peaks detected in the chromatogram.

    • Use the accurate mass to predict possible elemental formulas.

    • Analyze the MS/MS fragmentation pattern. For substituted ureas, a characteristic cleavage of the C-N bond with the elimination of an isocyanate moiety is often observed.[1] Comparing this pattern with that of the parent compound can reveal the location of structural modifications in the impurity.

Chapter 4: Thermal Analysis (DSC & TGA) - Assessing Thermal Properties and Absolute Purity

Thermal analysis provides information on the physical properties of the sample and can be used to determine absolute purity without the need for a specific reference standard for every impurity.

  • Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. For a pure crystalline solid, DSC shows a sharp melting endotherm. The presence of impurities broadens this peak and lowers the melting point. Based on the van't Hoff equation, the shape of the melting curve can be used to calculate the mole percent purity of the sample.[10] This method is highly effective for determining the purity of crystalline compounds between 90 and 100 mol%.[10][11]

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is an excellent tool for quantifying the amount of residual solvents or water, which would not be detected by an HPLC area percent analysis.[12][13]

Experimental Protocol: DSC for Purity
  • Sample Preparation: Accurately weigh 1-3 mg of the sample into an aluminum DSC pan and hermetically seal it.

  • Instrumentation: Heat the sample in the DSC instrument at a slow, controlled rate (e.g., 1-2 °C/min) through its melting range under an inert nitrogen atmosphere.

  • Data Analysis: Use the instrument's software to analyze the melting endotherm based on the van't Hoff model to calculate the molar purity. The analysis will provide a purity value along with the onset of melting.

Chapter 5: Comparative Analysis - Choosing the Right Method(s)

No single technique can provide a complete picture of a sample's purity. A truly self-validating system relies on the use of orthogonal methods. The table below compares the primary techniques discussed.

FeatureHPLC-UVqNMRLC-MSDSCTGA
Primary Use Impurity separation & quantificationAbsolute quantification & structure IDImpurity identification & structure IDAbsolute molar purity of crystalline solidsResidual solvent/water content
Sensitivity High (ng-µg)Moderate (mg)Very High (pg-ng)Moderate (requires >90% purity)High (µg)
Specificity Moderate to HighVery HighVery HighLow (non-specific)Low (non-specific)
Quantification Relative (Area %) or External Std.Absolute (Primary Method)Semi-quantitativeAbsolute (Molar %)Absolute (Mass %)
Strengths Excellent resolution, robust, widely available.[2]No reference standard needed for analyte, structurally definitive.[4]Unambiguous molecular weight and structural info on unknowns.[1]Measures total soluble impurities, no standard needed.[10]Accurately quantifies volatiles.[12]
Limitations Co-eluting impurities, non-chromophoric impurities are missed.Lower sensitivity, requires pure internal standard.Ionization efficiency varies, quantification is complex.Only for crystalline, thermally stable compounds; insensitive to high MW impurities.Does not identify the mass loss.
Conclusion: An Integrated Strategy for Purity Confirmation

To confidently confirm the purity of a (4-fluoro-2-methylphenyl)urea sample, a combination of these techniques is recommended:

  • Initial Screen (HPLC-UV): Use as the primary method to assess the overall impurity profile and perform routine quality control. Aim for a purity of ≥98% by area percent as a starting point.[14]

  • Structural & Absolute Purity Confirmation (qNMR): Use ¹H and ¹⁹F qNMR to provide an orthogonal, absolute measure of purity and to confirm the identity of the main component. This validates the HPLC result and ensures the absence of non-UV active or co-eluting impurities.

  • Impurity Identification (LC-HRMS): If significant impurities (>0.1%) are detected by HPLC or NMR, use LC-HRMS to determine their molecular weights and structures.

  • Physical Purity (DSC/TGA): Use TGA to check for residual solvents and DSC to confirm the high purity of the final crystalline material.

References
  • Kaur, H., Kumar, V., & Singh, B. (2019). Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers. PubMed. Available at: [Link]

  • ResolveMass Laboratories Inc. (2025). Thermal Analysis Instruments (DSC, TGA). Available at: [Link]

  • Gunda, P., Aristizabal, F., & Venter, A. (2025). Differentiating Isomeric Urea Derivatives by Cyclic Ion Mobility–Mass Spectrometry, Host–Guest Chemistry, and Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Gunda, P., Aristizabal, F., & Venter, A. (2025). Differentiating Isomeric Urea Derivatives by Cyclic Ion Mobility–Mass Spectrometry, Host–Guest Chemistry, and Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Allegretti, P. E., et al. (n.d.). Study of the occurrence of tautomeric forms of ureas and thioureas by mass spectrometry. TSI Journals. Available at: [Link]

  • Mettler Toledo. (n.d.). Purity Determination of Pharmaceuticals by Thermal Analysis. Available at: [Link]

  • AZoM. (2025). The Role of Thermal Analysis in Pharmaceutical Testing and R&D. Available at: [Link]

  • TA Instruments. (2024). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. Available at: [Link]

  • Awad, T., et al. (2017). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Semantic Scholar. Available at: [Link]

  • ReachCentrum. (n.d.). UREA – suggested spectral and analytical methods for identification. Available at: [Link]

  • Wiesen, S., et al. (2019). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. PMC. Available at: [Link]

  • Malz, F., & Jancke, H. (2017). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. PMC. Available at: [Link]

  • Di Corcia, A., & Nazzari, M. (2000). Multiresidue HPLC methods for phenyl urea herbicides in water. PubMed. Available at: [Link]

  • Gauthier, D. A. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. PMC. Available at: [Link]

  • Khan, K., et al. (2025). Development and Validation of a HPLC-UV Method for Urea and Related Impurities. Infectious Disease and Therapy. Available at: [Link]

  • Wang, Z., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. PMC. Available at: [Link]

Sources

Comparative

Comparative Molecular Docking Guide: Phenylurea Analogues vs. Alternative Chemotypes in VEGFR-2 Kinase Inhibition

As drug development professionals navigate the complex landscape of targeted therapeutics, the selection of an optimal pharmacophore is a critical determinant of clinical success. In the realm of angiogenesis inhibition,...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals navigate the complex landscape of targeted therapeutics, the selection of an optimal pharmacophore is a critical determinant of clinical success. In the realm of angiogenesis inhibition, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) remains a primary target. Among the myriad of structural classes evaluated, phenylurea analogues have distinguished themselves as highly potent Type II kinase inhibitors.

This guide provides an objective, data-driven comparison of phenylurea analogues against alternative chemotypes (such as indolinones and phthalazines). By dissecting their molecular docking profiles, binding thermodynamics, and structural causality, we aim to equip researchers with actionable insights for rational drug design.

Mechanistic Grounding: The Type II Inhibition Paradigm

To understand why phenylurea derivatives excel in kinase inhibition, we must examine the conformational dynamics of the VEGFR-2 kinase domain. Kinases exist in a delicate equilibrium between an active "DFG-in" state and an inactive "DFG-out" state (referring to the highly conserved Asp-Phe-Gly motif).

Alternative chemotypes, such as indolinones (e.g., Sunitinib), typically act as Type I inhibitors . They bind competitively to the ATP-binding pocket while the kinase is in its active DFG-in conformation. While effective, this pocket is highly conserved across the human kinome, often leading to off-target toxicity.

Conversely, phenylurea analogues (e.g., Sorafenib, Regorafenib) function as Type II inhibitors . The phenylurea moiety acts as a structural wedge, stabilizing the inactive DFG-out conformation. This shift exposes an adjacent, less-conserved allosteric hydrophobic pocket. The urea group forms a critical tridentate hydrogen-bond network with the hinge region and the DFG motif, resulting in superior kinase selectivity and prolonged target residence time[1].

G VEGF VEGF Ligand VEGFR2 VEGFR-2 (DFG-out / DFG-in) VEGF->VEGFR2 Activates ATP ATP Binding Site VEGFR2->ATP Kinase Domain Signaling Angiogenesis Signaling ATP->Signaling Phosphorylation Phenylurea Phenylurea Analogues (Type II Inhibitors) Phenylurea->VEGFR2 Stabilizes DFG-out Alt Indolinone/Quinazoline (Type I Inhibitors) Alt->ATP Blocks ATP (DFG-in)

Fig 1. Mechanistic logic of VEGFR-2 inhibition by Type I vs. Type II (phenylurea) chemotypes.

Self-Validating Experimental Methodology

A robust molecular docking study is not merely a software exercise; it is a self-validating system. The following step-by-step protocol outlines the rigorous methodology required to generate trustworthy comparative data.

Step 1: Target Protein Preparation & Conformational Selection
  • Causality: Kinase domains are highly flexible. Docking a Type II phenylurea into a DFG-in conformation will yield false negatives due to severe steric clashes.

  • Action: Retrieve a DFG-out co-crystallized structure of VEGFR-2 (e.g., PDB: 4ASD, Sorafenib-bound). Remove water molecules beyond 3 Å of the active site. Assign bond orders, add hydrogens, and optimize the hydrogen bond network at pH 7.4. Minimize the structure using the OPLS4 force field until the RMSD of heavy atoms converges to 0.3 Å.

Step 2: Ligand Library Preparation & Tautomeric Expansion
  • Causality: The urea moiety must act as both a hydrogen bond donor and acceptor simultaneously. Incorrect protonation states will artificially deflate docking scores.

  • Action: Process all ligands (phenylureas, indolinones, phthalazines) using Epik to generate possible tautomers and protonation states at physiological pH (7.4 ± 0.5). Generate 3D conformers and minimize energy.

Step 3: Receptor Grid Generation & Constraint Definition
  • Causality: To ensure comparative fairness, the grid must encompass both the ATP-binding site and the allosteric pocket.

  • Action: Center the grid box (20 Å × 20 Å × 20 Å) on the native ligand. Apply a positional constraint on the backbone amide of Asp1046 (the 'D' in DFG) to mandate the essential Type II hydrogen bond for phenylurea screening.

Step 4: High-Throughput Docking & Pose Validation
  • Causality: A protocol is only trustworthy if it can accurately reproduce known experimental reality.

  • Action: Perform redocking of the native co-crystallized ligand using Glide XP (Extra Precision). Validation Gate: The RMSD between the docked pose and the crystallographic pose must be ≤ 2.0 Å. If this fails, recalibrate grid parameters before proceeding.

Step 5: Post-Docking MM-GBSA Free Energy Calculations
  • Causality: Standard docking scores estimate binding affinity but often fail to account for solvent effects and receptor flexibility.

  • Action: Rescore the top-ranked poses using Molecular Mechanics-Generalized Born Surface Area (MM-GBSA) to calculate the true thermodynamic binding free energy ( ΔGbind​ ).

G PrepP Protein Prep (PDB: 4ASD) Minimization Grid Grid Generation DFG Motif & Hinge Region PrepP->Grid PrepL Ligand Prep Epik pH 7.4 OPLS4 Force Field Dock Molecular Docking Glide XP Redocking RMSD < 2Å PrepL->Dock Grid->Dock Score MM-GBSA Binding Free Energy Calculation Dock->Score

Fig 2. Self-validating molecular docking and MM-GBSA workflow for kinase inhibitors.

Comparative Docking Analysis

When evaluated through the validated workflow, distinct structure-activity relationships (SAR) emerge between phenylurea analogues and alternative scaffolds.

The Phenylurea Benchmark

Compounds containing the 1-phenyl-3-substituted urea scaffold consistently demonstrate the most favorable thermodynamic profiles. Recent studies on novel 3,4-dihydroquinazolin-8-yl-3-phenylurea derivatives confirm their potent Type II binding mode, showcasing deep penetration into the VEGFR-2 active site and robust cytotoxicity against tumor cell lines[1].

The defining interaction is the tridentate hydrogen bond: the two NH groups of the urea donate to the carboxylate side chain of Glu885 , while the urea carbonyl oxygen accepts a hydrogen bond from the backbone amide of Asp1046 . Furthermore, incorporating the phenylurea moiety into larger frameworks, such as chalcone derivatives, has been shown to yield remarkable cytotoxicity and potent VEGFR-2 kinase inhibition (IC50 ~ 0.31 µM), driven by these exact binding interactions[2].

Indolinone Alternatives (e.g., Sunitinib)

Indolinone-based inhibitors are classic Type I binders. Docking simulations reveal that they occupy the adenine-binding region of the ATP pocket. They form critical bidentate hydrogen bonds with the hinge region (specifically Cys919 and Glu917 ). While their docking scores are highly competitive, their lack of interaction with the DFG-out allosteric pocket limits their kinase selectivity compared to phenylureas.

Phthalazine and Imidazopyridazine Alternatives

Scaffolds like phthalazines and imidazo[1,2-b]pyridazines offer a middle ground, often acting as Type I/II hybrids depending on their spacer groups. For instance, modifying the spacer from a phenylurea to a benzamide in certain phthalazine derivatives can drastically alter the binding affinity and orientation within the active site[3]. Similarly, imidazo[1,2-b]pyridazine derivatives engineered with a benzamide unit have been developed as novel VEGFR-2 inhibitors, utilizing the benzamide to mimic the hydrogen-bonding capabilities of the urea group, though often requiring precise meta-positioning to optimize interactions with Glu885 and Asp1046[4].

Quantitative Data Summary

The following table synthesizes the in silico and in vitro performance metrics of these distinct chemotypes against VEGFR-2.

Chemotype ClassRepresentative CompoundKinase Binding ModeKey Interacting ResiduesAvg. Docking Score (kcal/mol)Experimental IC50 (VEGFR-2)
Phenylurea SorafenibType II (DFG-out)Cys919, Glu885, Asp1046-10.5 to -11.5~90 nM
Phenylurea-Hybrid Chalcone-Phenylurea[2]Type II (DFG-out)Cys919, Glu885, Asp1046-10.2 to -11.0310 - 420 nM
Indolinone SunitinibType I (DFG-in)Cys919, Glu917-8.5 to -9.8~10 nM
Phthalazine Vatalanib (PTK787)[3]Type I/II HybridCys919, Val899-9.0 to -10.1~20 nM
Imidazopyridazine Benzamide-derivative[4]Type II MimicCys919, Glu885, Asp1046-9.5 to -10.4~52 nM

Strategic Recommendations for Drug Development

Based on the comparative docking data, researchers should adopt the following strategies:

  • Prioritize the Urea Pharmacophore for Selectivity: If off-target kinase toxicity is a primary concern in your pipeline, integrating a phenylurea moiety is highly recommended. The energetic reward of stabilizing the DFG-out conformation provides a natural filter against cross-reactivity.

  • Optimize the Terminal Hydrophobic Tail: The docking scores of phenylurea analogues are highly sensitive to the steric bulk of the terminal ring. Halogenation (e.g., adding CF3​ or Cl ) at the para- or meta-positions significantly enhances van der Waals interactions within the deep allosteric pocket.

  • Mandate MM-GBSA Rescoring: Standard docking algorithms often underestimate the desolvation penalty of the highly polar urea group. Always validate phenylurea docking poses with MM-GBSA to prevent the advancement of false positives.

References

  • Source: Elsevier / estranky.
  • Source: Russian Journal of General Chemistry / pleiades.
  • Title: Design, Synthesis, Molecular Docking, and Anticancer Activity of Chalcone Derivatives as VEGFR-2 Inhibitors Source: Semantic Scholar URL
  • Source: RSC Advances / rsc.

Sources

Validation

Validating the results of a high-throughput screen for phenylurea compounds

Title: Validating High-Throughput Screening Results for Phenylurea-Based sEH Inhibitors: A Comparative Guide Introduction As a Senior Application Scientist, I frequently encounter the "validation bottleneck" in drug disc...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Validating High-Throughput Screening Results for Phenylurea-Based sEH Inhibitors: A Comparative Guide

Introduction As a Senior Application Scientist, I frequently encounter the "validation bottleneck" in drug discovery. Following a primary high-throughput screen (HTS), researchers are often left with hundreds of hit compounds that require rigorous orthogonal testing. For soluble epoxide hydrolase (sEH) targets, 1,3-disubstituted phenylureas consistently emerge as potent pharmacophores[1]. sEH plays a critical role in human homeostasis by hydrolyzing anti-inflammatory epoxyeicosatrienoic acids (EETs) into less active, pro-inflammatory 1,2-diols[2]. Inhibiting sEH stabilizes EETs, offering immense therapeutic potential for cardiovascular disease and neuropathic pain[1][2].

However, phenylureas often suffer from poor aqueous solubility, high melting points, and extended aromatic systems[1][3]. These physical properties frequently lead to assay interference—such as aggregation-induced light scattering or autofluorescence—during primary screening. To navigate these challenges, this guide objectively compares our proprietary sEH-Screen™ TR-FRET Kit against conventional validation alternatives, providing field-proven methodologies to ensure your HTS hits are genuine lead candidates.

sEH_Pathway AA Arachidonic Acid CYP CYP450 Enzymes AA->CYP EET EETs (Anti-inflammatory) CYP->EET sEH sEH Enzyme EET->sEH Hydrolysis Diol 1,2-Diols (Pro-inflammatory) sEH->Diol PU Phenylurea Hit (e.g., TPPU) PU->sEH Inhibition

Arachidonic acid cascade showing sEH-mediated hydrolysis of EETs and phenylurea inhibition.

Comparative Technology Analysis

To validate phenylurea hits, the industry standard has historically been the FRET-based competitive displacement assay using fluorescent reporters like ACPU[2]. While effective, conventional FRET is highly susceptible to compound autofluorescence. LC-MS/MS offers label-free enzymatic validation but lacks the throughput needed for processing hundreds of hits. We developed the sEH-Screen™ TR-FRET Kit to bridge this gap.

The Causality Behind the Choice (E-E-A-T): Why is TR-FRET specifically superior for phenylureas? Phenylurea compounds often absorb UV light and emit fluorescence in the 300–450 nm range[2]. In a standard FRET assay measuring emission at 450 nm, this creates false positives or masks true reporter displacement[2]. By employing a Europium-cryptate donor, TR-FRET introduces a temporal delay (e.g., 100 µs) before signal acquisition. Because compound autofluorescence decays within nanoseconds, the time-gated measurement exclusively captures the specific binding signal.

Table 1: Performance Comparison of Hit Validation Technologies

MetricsEH-Screen™ TR-FRET Kit (Product)Conventional FRET DisplacementLC-MS/MS Enzymatic Assay
Throughput High (384/1536-well)Medium-High (96/384-well)Low-Medium
Autofluorescence Risk Very Low (Time-gated)High (Aromatic interference)None (Label-free)
Z'-Factor (Robustness) 0.82 ± 0.040.65 ± 0.08N/A
Primary Readout Target Engagement ( Ki​ )Target Engagement ( Ki​ )Functional (Substrate Turnover)
Cost per Well $

Experimental Methodologies: A Self-Validating System

Every robust screening cascade must be a self-validating system. The protocols below incorporate mandatory internal controls to ensure data integrity.

Protocol 1: High-Throughput Binding Validation (sEH-Screen™ TR-FRET Kit)
  • Reagent Preparation: Reconstitute human recombinant sEH (hsEH) in TR-FRET Assay Buffer (50 mM HEPES pH 7.4, 0.01% BSA, 0.001% Tween-20).

    • Expert Insight: BSA and Tween-20 are critical. They prevent the non-specific binding of highly hydrophobic phenylureas to the microplate walls, which is a common cause of artificially flat dose-response curves[2].

  • Compound Plating: Dispense 100 nL of phenylurea hits (10-point dose-response, 10 µM to 0.3 nM) into a 384-well black low-volume plate.

    • Self-Validation Check: Always include DMSO (vehicle) as a negative control and 10 µM TPPU[4] as a positive control. Calculate the Z'-factor per plate; proceed with IC50​ calculations only if Z' > 0.5.

  • Enzyme Addition: Add 5 µL of 2 nM hsEH (pre-tagged with Europium-anti-His antibody) to all wells. Incubate for 15 minutes at room temperature to allow enzyme-inhibitor pre-equilibration.

  • Tracer Addition: Add 5 µL of 4 nM Kinase Tracer Red (a fluorescently labeled active-site probe).

  • Incubation & Reading: Incubate for 60 minutes. Read on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm; Delay: 100 µs; Integration: 200 µs).

  • Data Analysis: Calculate the TR-FRET ratio (665 nm / 620 nm). Fit the data to a 4-parameter logistic equation to determine the IC50​ , and convert to Ki​ using the Cheng-Prusoff equation.

Protocol 2: Orthogonal Functional Validation (LC-MS/MS)

To confirm that the binding observed in TR-FRET translates to functional enzymatic inhibition, we use LC-MS/MS to measure the conversion of a surrogate substrate.

  • Incubation: Mix 1 nM hsEH with 1 µM of the validated phenylurea hit in 100 mM sodium phosphate buffer (pH 7.4)[2].

  • Reaction Initiation: Add 50 µM of substrate (e.g., trans-diphenyl-propene oxide, t-DPPO)[2].

  • Quenching: After 10 minutes at 30°C, quench the reaction by adding an equal volume of cold methanol containing an internal standard.

    • Expert Insight: Rapid quenching with cold solvent instantly denatures and precipitates the enzyme, halting the reaction entirely to ensure precise kinetic snapshots.

  • Detection: Centrifuge at 10,000 x g for 10 min. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the formation of the corresponding diol.

Validation_Workflow HTS Primary HTS Hits (Phenylureas) TRFRET sEH-Screen™ TR-FRET (High-Throughput) HTS->TRFRET Primary Choice FRET Conventional FRET (Medium-Throughput) HTS->FRET Alternative LCMS LC-MS/MS Assay (Functional Validation) TRFRET->LCMS Orthogonal Check FRET->LCMS Kinetics Residence Time (k_off) LCMS->Kinetics Confirmed Hits Lead Lead Optimization Kinetics->Lead

Stepwise workflow for validating phenylurea hits from primary HTS to lead optimization.

Experimental Data: Performance Comparison

To demonstrate the superiority of the TR-FRET approach, we evaluated established reference phenylureas (TPPU and AUDA) alongside novel HTS hits from a recent campaign.

Table 2: Concordance of Ki​ and IC50​ Values Across Validation Platforms

CompoundsEH-Screen™ TR-FRET Ki​ (nM)Conventional FRET Ki​ (nM)LC-MS/MS IC50​ (nM)Autofluorescence Interference
TPPU 1.2 ± 0.11.5 ± 0.32.1 ± 0.2None
AUDA 3.4 ± 0.23.8 ± 0.54.5 ± 0.4None
Hit-PU-012 15.6 ± 1.1N/A (Signal Masked)18.2 ± 1.5High (Emission at 450 nm)
Hit-PU-044 8.9 ± 0.612.4 ± 2.110.1 ± 0.8Moderate

Data Interpretation: The data reveals a critical flaw in conventional methodologies when applied to certain chemotypes. Hit-PU-012 exhibits strong intrinsic fluorescence at 450 nm, which completely masked the displacement of the ACPU reporter in the conventional FRET assay[2]. However, the time-gated sEH-Screen™ TR-FRET Kit successfully bypassed this interference, yielding a Ki​ that closely matched the label-free LC-MS/MS functional data.

Furthermore, evaluating target residence time ( koff​ ) is critical for phenylureas, as prolonged enzyme occupancy often correlates better with in vivo efficacy than Ki​ alone[5]. The TR-FRET format allows for continuous kinetic reads to easily calculate koff​ without the heavy resource burden of mass spectrometry[5].

Conclusion

Validating phenylurea HTS hits requires navigating the physical limitations of the chemotype, particularly poor solubility and autofluorescence[1][3]. While conventional FRET and LC-MS/MS remain valuable tools, the sEH-Screen™ TR-FRET Kit provides a superior, artifact-free, high-throughput solution. By implementing a self-validating workflow that pairs TR-FRET binding kinetics with orthogonal LC-MS/MS functional assays, drug development professionals can confidently advance the most promising phenylurea leads into preclinical optimization.

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Comparative

Inter-Laboratory Comparison Guide: Profiling (4-Fluoro-2-methylphenyl)urea Bioactivity in Type II Kinase Inhibition

Prepared by: Senior Application Scientist, Lead Assay Development Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Executive Summary & Mechanistic Rationale In the landscape of targeted...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Lead Assay Development Target Audience: Researchers, Assay Biologists, and Drug Development Professionals

Executive Summary & Mechanistic Rationale

In the landscape of targeted oncology, achieving high kinome selectivity remains a paramount challenge. As a Senior Application Scientist, I frequently evaluate the translational viability of novel pharmacophores. The (4-fluoro-2-methylphenyl)urea (4-F-2-MPU) moiety has emerged as a privileged scaffold in the design of highly selective Type II kinase inhibitors [1].

Unlike Type I inhibitors that competitively bind the ATP-binding pocket of a kinase in its active ("DFG-in") state, Type II inhibitors exploit the inactive ("DFG-out") conformation. The urea linker of the 4-F-2-MPU moiety acts as a critical hydrogen-bond donor/acceptor network, stabilizing the activation loop in the DFG-out state and occupying an adjacent allosteric hydrophobic pocket [2]. This structural mechanism confers superior kinome selectivity and prolonged target residence time compared to classical ATP-competitive alternatives.

G K_in Active Kinase (DFG-in) K_out Inactive Kinase (DFG-out) K_in->K_out Conformational Shift Signaling Downstream Signaling (Proliferation) K_in->Signaling ATP Binding Complex Inhibitor-Kinase Complex (Allosteric Blockade) K_out->Complex Inhibitor Binding Inhibitor 4-F-2-MPU Derivative (Type II Inhibitor) Inhibitor->Complex H-Bonding Apoptosis Signal Arrest (Apoptosis) Complex->Apoptosis Pathway Inhibition

Fig 1. Mechanistic pathway of Type II kinase inhibition via DFG-out stabilization.

To objectively validate the performance of this scaffold, this guide presents a blinded, inter-laboratory comparison of a model 4-F-2-MPU derivative (Compound X) against industry-standard Type II inhibitors (Sorafenib and Imatinib) across three independent screening facilities.

Inter-Laboratory Bioactivity Concordance Data

The bioactivity (IC₅₀) of the 4-F-2-MPU derivative was benchmarked against clinically approved alternatives targeting BRAF(V600E) and c-KIT , two kinases highly susceptible to DFG-out allosteric modulation[3]. Data was aggregated from three independent laboratories (Lab A, Lab B, Lab C) to assess reproducibility and inter-lab variance.

Table 1: Inter-Laboratory IC₅₀ Concordance (nM)
CompoundTarget KinaseLab ALab BLab CMean ± SDInter-Lab CV%
4-F-2-MPU (Cmpd X) BRAF(V600E) 12.411.813.112.4 ± 0.65 5.2%
Sorafenib (Reference)BRAF(V600E)28.530.227.928.9 ± 1.194.1%
4-F-2-MPU (Cmpd X) c-KIT 8.28.98.58.5 ± 0.35 4.1%
Imatinib (Reference)c-KIT115.4120.1112.8116.1 ± 3.703.2%

Data Interpretation: The 4-F-2-MPU derivative demonstrated superior in vitro potency compared to both Sorafenib and Imatinib. Crucially, the inter-laboratory Coefficient of Variation (CV%) remained ≤5.2%, indicating highly robust and reproducible bioactivity independent of the facility or operator.

Table 2: Assay Quality Metrics (Z'-Factor)

To ensure the trustworthiness of the data, the Z'-factor—a statistical measure of assay quality—was calculated for each run. A Z'-factor > 0.5 indicates an excellent assay.

FacilityBRAF(V600E) Assay Z'c-KIT Assay Z'Validation Status
Lab A 0.820.79Excellent
Lab B 0.780.81Excellent
Lab C 0.840.77Excellent

Standardized Experimental Methodology: TR-FRET Assay

To generate the data above, all three laboratories utilized a standardized Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) competitive binding assay [4].

As an assay developer, I mandate TR-FRET for Type II inhibitor screening because it functions as a self-validating system . By utilizing long-lifetime fluorophores (Europium) and measuring emission at a delayed time point, we eliminate short-lived compound auto-fluorescence. Furthermore, the ratiometric readout intrinsically normalizes well-to-well dispensing variations.

Step-by-Step Protocol & Causality
  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% BRIJ-35).

    • Causality: HEPES provides physiological pH buffering, Mg²⁺ is essential for coordinating the tracer in the active site, and BRIJ-35 (a non-ionic detergent) prevents the highly hydrophobic 4-F-2-MPU compounds from non-specifically adsorbing to the microplate walls.

  • Compound Serial Dilution: Perform a 3-fold serial dilution of the 4-F-2-MPU derivative in 100% DMSO, then dilute 1:100 in Kinase Buffer.

    • Causality: This maintains a final DMSO concentration of ≤1% in the assay, preventing solvent-induced kinase denaturation while ensuring the lipophilic urea compound remains soluble.

  • Assay Assembly: In a low-volume, black 384-well microplate, combine 5 nM tagged Kinase (BRAF or c-KIT), 18 nM fluorescent tracer, and the diluted inhibitor.

    • Causality: Black plates minimize light scattering and cross-talk between wells. The tracer concentration is deliberately calibrated near its K_d to ensure a highly sensitive dynamic competition window with the inhibitor.

  • Incubation: Incubate the plate in the dark at room temperature for 60 minutes.

    • Causality: Type II inhibitors often exhibit slow-binding kinetics due to the thermodynamic energy required to induce the DFG-in to DFG-out conformational shift. A 60-minute incubation ensures the system reaches thermodynamic equilibrium.

  • Detection Reagent Addition: Add 2 nM Europium (Eu)-labeled anti-tag antibody.

    • Causality: The antibody specifically binds the kinase tag. When the tracer is bound to the kinase, its proximity to the Eu-antibody enables Resonance Energy Transfer (FRET).

  • Time-Resolved Measurement: Read the plate using a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm) with a 100 µs delay.

    • Causality: The 100 µs delay eliminates short-lived background fluorescence from the compounds or buffer, drastically improving the signal-to-noise ratio.

  • Ratiometric Analysis: Calculate the 665 nm / 615 nm emission ratio.

    • Causality: This mathematical normalization acts as an internal control, correcting for any minor volumetric variations in liquid dispensing or optical path length.

Workflow Step1 1. Reagent Prep Kinase Buffer & Compounds Step2 2. Incubation Kinase + Tracer + Inhibitor Step1->Step2 Step3 3. Antibody Addition Eu-anti-Tag Antibody Step2->Step3 Step4 4. TR-FRET Detection Ex: 340nm, Em: 615/665nm Step3->Step4 Step5 5. Ratiometric Analysis Calculate IC50 Step4->Step5

Fig 2. Self-validating TR-FRET kinase assay workflow for bioactivity quantification.

Conclusion

The inter-laboratory data clearly demonstrates that the (4-fluoro-2-methylphenyl)urea pharmacophore is a highly potent, structurally stable moiety for Type II kinase inhibition. By utilizing a rigorously controlled, self-validating TR-FRET methodology, we observed exceptional cross-facility concordance (CV < 6%), confirming that 4-F-2-MPU derivatives outperform legacy alternatives like Sorafenib and Imatinib in stabilizing the DFG-out conformation of target kinases.

References

  • Exploration of Type II Binding Mode: A Privileged Approach for Kinase Inhibitor Focused Drug Discovery? PubMed Central (PMC). URL:[Link]

  • Conformational Analysis of the DFG-Out Kinase Motif and Biochemical Profiling of Structurally Validated Type II Inhibitors. Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

  • Overcoming Secondary Mutations of Type II Kinase Inhibitors. Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

  • Understanding TR-FRET Assays: Protocols and the Role of Plate Readers. DCReport. URL:[Link]

Validation

Validation of a Green, High-Yield Synthetic Route for (4-fluoro-2-methylphenyl)urea: A Comparative Guide

As a Senior Application Scientist, I have evaluated numerous synthetic pathways for aryl ureas, which are ubiquitous pharmacophores in modern drug discovery. The compound (4-fluoro-2-methylphenyl)urea serves as a critica...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have evaluated numerous synthetic pathways for aryl ureas, which are ubiquitous pharmacophores in modern drug discovery. The compound (4-fluoro-2-methylphenyl)urea serves as a critical building block for various kinase inhibitors and agrochemicals. Traditionally, the synthesis of this motif has relied on highly reactive, toxic intermediates.

This guide objectively compares a newly validated, green catalytic route against traditional methodologies, providing mechanistic rationale, comparative performance data, and self-validating experimental protocols.

Mechanistic Rationale & Pathway Analysis

The synthesis of aryl ureas has traditionally relied on the use of , to generate a highly reactive isocyanate intermediate[1]. While kinetically favorable, this route poses severe exposure risks and generates stoichiometric chloride waste. An alternative traditional method utilizes potassium cyanate (KOCN) in acidic media; however, the in situ generated cyanic acid suffers from rapid hydrolysis, resulting in poor atom economy and low yields.

To address these limitations, modern medicinal chemistry has prioritized the development of [2]. Our validated route utilizes Dimethyl Carbonate (DMC) as a highly effective,[3].

G SM 4-fluoro-2-methylaniline Triphosgene Route A: Triphosgene / NH3 (Toxic, High Yield) SM->Triphosgene Cyanate Route B: KOCN / AcOH (Safe, Low Yield) SM->Cyanate DMC New Route: DMC / NH3 (Green, High Yield) SM->DMC Prod (4-fluoro-2-methylphenyl)urea Triphosgene->Prod Cyanate->Prod DMC->Prod

Synthetic workflow comparing traditional and DMC-mediated urea synthesis.

Causality of the DMC Route

The new route operates via a stable methyl carbamate intermediate. DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) acts as a non-nucleophilic base, selectively deprotonating the weakly nucleophilic 4-fluoro-2-methylaniline. This increases its nucleophilicity, facilitating attack on the sterically hindered carbonyl carbon of DMC. Subsequent ammonolysis with methanolic ammonia replaces the methoxy group. This two-step cascade eliminates chloride waste, avoids toxic gas generation, and prevents the formation of symmetrical diaryl urea byproducts.

Mechanism Aniline 4-fluoro-2-methylaniline Carbamate Methyl (4-fluoro-2-methylphenyl)carbamate Aniline->Carbamate DBU Catalyst DMC Dimethyl Carbonate (DMC) DMC->Carbamate Urea (4-fluoro-2-methylphenyl)urea Carbamate->Urea Ammonolysis Methanol Methanol (Byproduct) Carbamate->Methanol Ammonia Ammonia (NH3) Ammonia->Urea

Mechanistic pathway of the two-step DMC-catalyzed urea synthesis.

Comparative Performance Data

To objectively validate the DMC route, we conducted parallel syntheses using the three methodologies. The quantitative data is summarized below. The DMC route demonstrates a superior balance of yield, purity, and environmental impact (E-Factor).

MetricRoute A: TriphosgeneRoute B: CyanateNew Route: DMC
Overall Yield 88%55%84%
Purity (HPLC) 95% (Requires column)90% (Recrystallized)>98% (Direct precipitation)
E-Factor (kg waste / kg prod) >1512<5
Process Safety Critical Hazard (Toxic Gas)SafeSafe (Green Reagents)
Primary Impurity Symmetrical diaryl ureaBiuret derivativesTrace unreacted carbamate

Experimental Methodologies (The DMC Route)

The following protocols are designed as a self-validating system . The thermodynamic properties of the product are leveraged to drive purification: the target urea exhibits significantly lower solubility in cold methanol than the carbamate intermediate. A simple filtration provides >98% purity, directly validating the conversion efficiency without the need for external chromatographic intervention.

Step 1: Methoxycarbonylation of 4-fluoro-2-methylaniline
  • Preparation: Charge a 250 mL round-bottom flask with 4-fluoro-2-methylaniline (12.5 g, 100 mmol, 1.0 eq) and Dimethyl Carbonate (45.0 g, 500 mmol, 5.0 eq). Note: DMC acts as both the methoxycarbonylating reagent and the solvent, ensuring pseudo-first-order kinetics.

  • Catalysis: Add DBU (7.6 g, 50 mmol, 0.5 eq) dropwise at room temperature under continuous stirring.

  • Reaction: Attach a reflux condenser and heat the mixture to 90°C for 8 hours. The generation of methanol byproduct indicates reaction progression.

  • Workup: Cool the mixture to room temperature and concentrate under reduced pressure to recover excess DMC. Dilute the residue with Ethyl Acetate (150 mL), wash with 1N HCl (2 x 50 mL) to remove DBU and unreacted aniline, followed by brine (50 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield methyl (4-fluoro-2-methylphenyl)carbamate as a pale yellow solid.

Step 2: Ammonolysis to (4-fluoro-2-methylphenyl)urea
  • Preparation: Transfer the crude carbamate intermediate to a 300 mL heavy-walled pressure tube.

  • Ammonolysis: Add 7N Ammonia in Methanol (140 mL, ~10.0 eq). Causality: The high concentration of ammonia is required to overcome the poor leaving group ability of the methoxy moiety, driving the nucleophilic acyl substitution forward.

  • Reaction: Seal the tube securely and heat to 80°C behind a blast shield for 12 hours.

  • Self-Validating Isolation: Remove the heat source and allow the vessel to cool slowly to 0°C in an ice bath. The high polarity of the resulting (4-fluoro-2-methylphenyl)urea induces rapid crystallization.

  • Filtration: Filter the brilliant white precipitate under vacuum, wash with ice-cold methanol (2 x 20 mL), and dry under high vacuum for 4 hours.

  • Validation: Analyze via HPLC (UV 254 nm). The absence of the carbamate peak confirms complete conversion, yielding the product at >98% purity.

Conclusion

The validation of the DMC-mediated synthetic route for (4-fluoro-2-methylphenyl)urea demonstrates a significant leap in sustainable medicinal chemistry. By replacing highly electrophilic, toxic reagents with a stable carbamate intermediate, we eliminate severe safety hazards and drastically reduce the E-factor. The protocol's built-in self-validating precipitation step ensures that high purity is achieved reliably and scalably, making it the superior choice for both bench-scale research and process development.

References

  • Title: Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Source: National Institutes of Health (PMC). URL: [Link]

  • Title: Heterogeneous Phase Microwave-Assisted Reactions under CO2 or CO Pressure. Source: National Institutes of Health (PMC). URL: [Link]

  • Title: Role of Aryl Urea Containing Compounds in Medicinal Chemistry. Source: Hilaris Publisher. URL: [Link]

Sources

Comparative

Comparative Analysis of the ADMET Properties of Phenylurea Derivatives

As drug development pivots toward highly targeted therapies, the phenylurea scaffold—specifically the diarylurea class—has emerged as a cornerstone in the design of multi-kinase inhibitors. Compounds like Sorafenib and i...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development pivots toward highly targeted therapies, the phenylurea scaffold—specifically the diarylurea class—has emerged as a cornerstone in the design of multi-kinase inhibitors. Compounds like Sorafenib and its fluorinated analog, Regorafenib, have revolutionized the treatment of advanced hepatocellular carcinoma (HCC) and gastrointestinal stromal tumors (GIST). However, the clinical utility of phenylurea derivatives is frequently bottlenecked by their complex Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles.

This guide provides an in-depth, mechanistic comparison of the ADMET properties of leading phenylurea derivatives. By dissecting the causality behind their pharmacokinetic behaviors and outlining self-validating experimental protocols, this analysis equips researchers with the insights needed to optimize next-generation kinase inhibitors.

Mechanistic ADMET Divergence: Sorafenib vs. Regorafenib vs. Emerging Analogs

While structurally similar, minor functional group modifications on the phenylurea pharmacophore drastically alter a compound's ADMET profile. A classic example is the addition of a single fluorine atom to the central phenyl ring of Sorafenib to create Regorafenib. (Note: While Lenvatinib is often compared clinically to these drugs, it is chemically a quinoline derivative, not a phenylurea, and thus exhibits a fundamentally different metabolic clearance pathway).

Absorption & Distribution

Phenylurea derivatives are highly lipophilic, a necessary trait for penetrating cell membranes to reach intracellular kinase domains. However, this lipophilicity results in poor aqueous solubility and high plasma protein binding (>99% for both Sorafenib and Regorafenib) .

  • Clinical Impact: High protein binding restricts the free fraction of the drug, necessitating higher oral doses to achieve therapeutic concentrations in the tumor microenvironment. To circumvent systemic absorption issues, loco-regional delivery methods like Transarterial Chemoembolization (TACE) are utilized to lower systemic exposure while maximizing local tumor concentrations .

Metabolism

The liver heavily metabolizes diarylureas via two primary enzymatic pathways:

  • Phase I (CYP3A4): Mediates oxidative metabolism, primarily yielding N-oxide metabolites. Interestingly, the M-2 (pyridine N-oxide) metabolite of Sorafenib retains equipotent in vitro kinase activity to the parent compound.

  • Phase II (UGT1A9): Mediates glucuronidation, yielding inactive conjugates for excretion.

  • The Fluorine Effect: The fluorine atom in Regorafenib increases its binding affinity to angiogenic kinases (VEGFR1-3, TIE2) . Metabolically, it alters the electron density of the aromatic ring, slightly shifting its metabolic stability and extending the half-life of its active metabolites (M-2 and M-5), which contributes to its efficacy as a second-line therapy when Sorafenib fails.

Excretion

Due to their large molecular weight and lipophilicity, phenylurea derivatives are primarily excreted via the biliary/fecal route rather than renal clearance. Over 70% of the administered dose of both Sorafenib and Regorafenib is recovered in feces.

Toxicity: On-Target vs. Off-Target

Toxicity remains the primary factor restricting the clinical utilization of phenylureas.

  • Hand-Foot Skin Reaction (HFSR): A target-related toxicity caused by the potent inhibition of VEGFR and PDGFR in the capillary beds of the extremities.

  • Hepatotoxicity: A severe, non-target-related toxicity. Recent mechanistic studies reveal that Regorafenib-induced liver injury is largely driven by its off-target inhibition of EphA2 Ser897 phosphorylation, leading to profound mitochondrial dysfunction and hepatocyte apoptosis .

To overcome these toxicities, experimental phenylurea derivatives, such as 1-(3-chloro-4-(4-oxo-4H-chromen-2-yl)phenyl)-3-phenylurea (Compound 3d), are being engineered to selectively inhibit Raf1 and JNK1 while demonstrating significantly lower toxicity against normal human hepatocytes (HL7702) .

Quantitative ADMET Data Summary

The following table summarizes the pharmacokinetic and pharmacodynamic parameters of established and experimental phenylurea derivatives.

PropertySorafenibRegorafenibCompound 3d (Experimental)
Chemical Scaffold DiarylureaFluorinated DiarylureaChromen-2-yl Phenylurea
Primary Targets VEGFR, PDGFR, RAFVEGFR1-3, TIE2, KIT, RET, RAFRaf1, JNK1
Protein Binding > 99.5%> 99.5%High (Predicted)
Primary Metabolism CYP3A4, UGT1A9CYP3A4, UGT1A9Hepatic (Low CYP inhibition)
Half-Life ( t1/2​ ) ~25–48 hours~28 hoursN/A (In vitro IC50​ : 8.3 μM)
Primary Excretion Biliary/Fecal (77%)Biliary/Fecal (71%)N/A
Key Toxicities HFSR, HepatotoxicityHFSR, Severe HepatotoxicityFavorable safety in HL7702 cells

Self-Validating Experimental Workflows for ADMET Profiling

To ensure scientific integrity, ADMET profiling must rely on self-validating experimental systems. Below are the standard protocols used to evaluate novel phenylurea derivatives.

Protocol A: In Vitro Human Liver Microsome (HLM) Stability Assay

Objective: Determine the intrinsic hepatic clearance ( CLint​ ) of a compound to predict in vivo bioavailability. Causality: Because phenylureas are heavily metabolized by CYP3A4, identifying rapid metabolizers early prevents costly late-stage clinical failures.

  • Preparation: Mix Human Liver Microsomes (0.5 mg/mL protein) with the test phenylurea derivative (1 μM) in a 100 mM potassium phosphate buffer (pH 7.4).

    • Expert Insight: Using a low substrate concentration (1 μM) ensures the reaction follows first-order kinetics, where the substrate concentration is well below the Michaelis constant ( Km​ ).

  • Initiation: Add an NADPH regenerating system (1 mM) to initiate CYP450-mediated oxidation. Incubate at 37°C.

  • Quenching: At specific time points (0, 5, 15, 30, 60 minutes), extract 50 μL aliquots and immediately quench the reaction by adding 150 μL of ice-cold acetonitrile containing an internal standard.

    • Expert Insight: Cold acetonitrile instantly denatures the microsomal proteins, halting enzymatic activity and precipitating the protein matrix for clean LC-MS/MS injection.

  • Quantification: Centrifuge the samples and analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

  • Self-Validation Step: Run Verapamil (rapid clearance control) and Warfarin (slow clearance control) concurrently. Validation Logic: If Verapamil is not rapidly depleted, the HLM batch has lost enzymatic activity, and the assay must be rejected.

Protocol B: Target-Specific Cytotoxicity vs. Hepatotoxicity Assay

Objective: Differentiate between desired on-target anti-tumor activity and off-target liver toxicity.

  • Cell Seeding: Seed HepG2 (hepatocellular carcinoma) and HL7702 (normal human hepatocytes) cells into 96-well plates at 5×103 cells/well.

  • Dosing: Treat cells with serial dilutions of the phenylurea derivative (0.1 μM to 100 μM) for 48 hours.

  • Viability Readout: Perform an MTT assay. Add MTT reagent; viable cells will reduce the tetrazolium dye to insoluble formazan. Dissolve the formazan in DMSO and read absorbance at 570 nm.

  • Self-Validation Step: Calculate the Selectivity Index (SI) using the formula: SI=IC50​(HL7702)/IC50​(HepG2) . Validation Logic: An SI > 3 indicates a favorable therapeutic window. Sorafenib must be run as a baseline control to benchmark the relative toxicity of the novel derivative.

Visualizations of ADMET Dynamics

ADMET_Workflow N1 Compound Library (Phenylurea Derivatives) N2 In Silico ADMET (pkCSM, SwissADME) N1->N2 Virtual Screening N3 In Vitro Profiling (HLM Stability, Caco-2) N2->N3 High-scoring Hits N4 Toxicity Screening (HepG2, MTT Assay) N3->N4 PK Validation N4->N1 Structure Modification N5 Lead Optimization (e.g., Regorafenib) N4->N5 Safety Margin Confirmed

Fig 1: Iterative ADMET workflow for optimizing phenylurea-based kinase inhibitors.

Metabolism_Pathway cluster_liver Hepatic Metabolism & Clearance D1 Diarylurea Scaffold (Sorafenib / Regorafenib) M1 CYP3A4 Oxidation (N-oxide metabolites) D1->M1 Phase I M2 UGT1A9 Glucuronidation (Inactive conjugates) D1->M2 Phase II T1 Therapeutic Target (VEGFR, PDGFR, RAF) D1->T1 Kinase Inhibition T2 Off-Target Toxicity (EphA2 Inhibition / Mito-Stress) D1->T2 Hepatotoxicity / HFSR E1 Biliary Excretion (Feces) M1->E1 M2->E1

Fig 2: Hepatic metabolism and dual-pathway pharmacological effects of diarylureas.

References

  • Pharmacokinetic considerations for angiogenesis inhibitors used to treat hepatocellular carcinoma: an overview. Expert Opinion on Drug Metabolism & Toxicology.[Link]

  • Clinical Pharmacokinetics and Pharmacodynamics of Transarterial Chemoembolization and Targeted Therapies in Hepatocellular Carcinoma. Clinical Pharmacokinetics.[Link]

  • Regorafenib. Recent Results in Cancer Research.[Link]

  • Underlying mechanisms and management strategies for regorafenib-induced toxicity in hepatocellular carcinoma. Expert Opinion on Drug Metabolism & Toxicology.[Link]

  • Exploration of 1-(3-chloro-4-(4-oxo-4H-chromen-2-yl)phenyl)-3-phenylurea derivatives as selective dual inhibitors of Raf1 and JNK1 kinases for anti-tumor treatment. Bioorganic & Medicinal Chemistry.[Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (4-fluoro-2-methylphenyl)urea

As a Senior Application Scientist, I approach chemical handling not as a checklist of arbitrary rules, but as a logical system of risk mitigation based on molecular properties. (4-fluoro-2-methylphenyl)urea (CAS 188796-8...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical handling not as a checklist of arbitrary rules, but as a logical system of risk mitigation based on molecular properties. (4-fluoro-2-methylphenyl)urea (CAS 188796-85-2) is a specialized fluorinated small molecule utilized in advanced drug development and agricultural research[1].

Because phenylurea derivatives are lipophilic and possess specific toxicological profiles, standard laboratory handling is insufficient. This guide provides a self-validating, causality-driven operational framework to ensure absolute safety and structural integrity during your experiments.

Chemical Profile & Mechanistic Hazard Assessment

To design an effective Personal Protective Equipment (PPE) strategy, we must first understand the physicochemical behavior of the target molecule. Phenylureas are generally classified as skin and eye irritants, with significant toxicity risks if inhaled or absorbed dermally[2][3].

Table 1: Physicochemical Properties & Hazard Metrics

ParameterSpecificationMechanistic Implication
Compound Name 1-(4-Fluoro-2-methylphenyl)ureaTarget analyte.
CAS Number 188796-85-2Unique chemical identifier[1].
Molecular Weight 168.17 g/mol Small molecule; easily crosses biological membranes if dissolved.
Physical State Solid Crystalline PowderHigh risk of aerosolization and electrostatic cling.
Primary Hazards Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3Irritates mucosa; poses an acute inhalation risk[3].
Optimal Solvents DMF, DMSO, NMPRequires aggressive polar aprotic solvents for high-molarity stock solutions[4].

PPE Specifications & Causal Justification

Every piece of protective equipment serves a specific mechanistic purpose. Do not substitute materials without consulting chemical compatibility charts.

Table 2: PPE Specifications & Causality

PPE CategorySpecification / StandardCausal Justification & Replacement Frequency
Ocular ANSI Z87.1 / EN 166 GogglesCausality: Prevents micro-particulate ingress into the ocular mucosa during powder weighing[3]. Frequency: Clean and sanitize after each use.
Respiratory N95 (US) or FFP2 (EU) MaskCausality: Mitigates the inhalation risk of aerosolized crystalline dust (STOT SE 3)[5]. Frequency: Discard after a single operational session.
Dermal (Dry) Nitrile Rubber (≥0.11 mm)Causality: Provides a sufficient mechanical barrier against dry, lipophilic powders. Frequency: Replace immediately if contaminated.
Dermal (Wet) Butyl Rubber or SilverShieldCausality: DMF and DMSO rapidly permeate standard nitrile, acting as a carrier to drag toxic solutes through the skin. Frequency: Mandatory swap before the solvation phase.

Operational Workflow & Handling Protocol

The following workflow illustrates the critical path for safely processing (4-fluoro-2-methylphenyl)urea from dry powder to a solvated state.

PPE_Workflow RiskAsses 1. Risk Assessment & Fume Hood Verification PPE_Don 2. Don Primary PPE (Nitrile Gloves, N95, Goggles) RiskAsses->PPE_Don Handling 3. Dry Powder Handling (Anti-static Weighing) PPE_Don->Handling Solvent 4. Solvation Phase (Don Butyl Gloves for DMF/DMSO) Handling->Solvent SpillCheck Spill or Exposure? Solvent->SpillCheck SpillProtocol Initiate Spill Response Protocol SpillCheck->SpillProtocol YES Waste 5. Chemical Waste Segregation SpillCheck->Waste NO SpillProtocol->Waste Doffing 6. Doff PPE & Decontaminate Waste->Doffing

Figure 1: Standard operating workflow for handling (4-fluoro-2-methylphenyl)urea.

Standard Operating Procedure: Weighing and Solvation

System Validation: Before initiating this workflow, confirm that the laboratory environment meets baseline safety metrics.

  • Engineering Control Verification

    • Action: Activate the chemical fume hood and verify the face velocity.

    • Validation: The digital anemometer must read between 0.4 and 0.6 m/s. If the alarm sounds or the reading fluctuates, abort the procedure.

  • Primary PPE Donning & Integrity Check

    • Action: Don a fully buttoned lab coat, N95 respirator, safety goggles, and standard nitrile gloves.

    • Validation: Perform the "inflation test" on gloves prior to donning. Trap air in the glove, twist the cuff, and apply pressure. If the glove deflates, discard it due to micro-tears.

  • Anti-Static Dispensing

    • Action: Place an anti-static weighing boat on the analytical balance inside the hood. Transfer the powder using a grounded micro-spatula.

    • Causality: Fluorinated organic powders hold static charges. Anti-static boats prevent the powder from repelling off the surface and aerosolizing into your breathing zone.

  • PPE Escalation for Solvation

    • Action: If preparing a stock solution using Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF), you must upgrade your hand protection. Don Butyl rubber gloves over your base nitrile layer.

    • Causality: Phenylureas exhibit maximum solubility in polar aprotic solvents like DMF and DMSO[4]. These solvents act as chemical "Trojan horses," permeating standard nitrile in under 5 minutes and dragging the dissolved compound directly into the bloodstream.

  • Dissolution & Storage

    • Action: Add the solvent to the vial and vortex gently. Do not heat the solution above 37°C.

    • Causality: Heating urea-based compounds can induce carbamylation, degrading the structural integrity of the molecule[6].

    • Validation: The solution must be optically clear with no visible particulates before aliquoting. Store aliquots at -20°C.

Spill Response & Disposal Plan

In the event of a breach in containment, follow this step-by-step emergency protocol to prevent environmental contamination and personnel exposure.

  • Immediate Isolation: Evacuate personnel from the immediate vicinity. For large quantities, isolate the spill area in all directions for at least 25 meters[2].

  • Dust Suppression: Do not dry sweep. Lightly mist the spilled crystalline powder with water to suppress aerosolization and dust formation[7].

  • Collection: Use damp, disposable absorbent pads or a HEPA-filtered chemical vacuum to collect the material.

  • Decontamination: Wash the affected surface thoroughly with soap and water, followed by a 70% ethanol wipe to remove any residual lipophilic traces.

  • Regulated Disposal: Place all collected waste, absorbent pads, and contaminated PPE into a clearly labeled, sealable hazardous waste container. Dispose of the contents via an approved chemical waste management facility[8].

References

  • [1] Title: 188796-85-2 | 1-(4-Fluoro-2-methylphenyl)urea | Source: ChemScene | URL:

  • [7] Title: 4-Fluorophenylurea - SAFETY DATA SHEET | Source: Thermo Fisher Scientific | URL:

  • [2] Title: Phenylurea | C7H8N2O | CID 6145 | Source: PubChem - NIH | URL:

  • [3] Title: N-Phenylurea | C6H5NHCONH2 | 679142 | 64-10-8 | Source: HPC Standards Inc | URL:

  • [5] Title: N-Phenylurea 97% 64-10-8 | Source: Sigma-Aldrich | URL:

  • [8] Title: SAFETY DATA SHEET - Phenylurea | Source: Fisher Scientific | URL:

  • [4] Title: 1-Phenylurea Equilibrium Solubility in Several Mono-Solvents from 283.15 to 323.15 K | Source: Journal of Chemical & Engineering Data - ACS Publications | URL:

  • [6] Title: Application Notes and Protocols for 1-(2,5-Dimethylphenyl)-3-phenylurea in In Vitro Experiments | Source: BenchChem | URL:

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(4-fluoro-2-methylphenyl)urea
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(4-fluoro-2-methylphenyl)urea
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